molecular formula C8H10FNO B8697672 1-(3-Amino-4-fluorophenyl)ethanol CAS No. 701-42-8

1-(3-Amino-4-fluorophenyl)ethanol

Cat. No.: B8697672
CAS No.: 701-42-8
M. Wt: 155.17 g/mol
InChI Key: WRBRIQRGTCMPFQ-UHFFFAOYSA-N
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Description

1-(3-Amino-4-fluorophenyl)ethanol ( 701-42-8) is a fluorinated aromatic compound with the molecular formula C8H10FNO and a molecular weight of 155.17 g/mol . This chemical building block is characterized by both an amino group and a chiral ethanol side chain on a fluorinated benzene ring, making it a valuable intermediate in organic synthesis and pharmaceutical development. Its molecular structure suggests potential applications in the synthesis of more complex active pharmaceutical ingredients (APIs), particularly where the 3-amino-4-fluoro substitution pattern is required for biological activity. Researchers utilize this compound under controlled conditions, and it must be stored in a dark place, sealed in a dry environment at room temperature to maintain its stability and purity . As a key synthon, it is exclusively intended for Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. Note: Specific data on boiling point and detailed mechanistic studies were not available in the searched records.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

701-42-8

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

1-(3-amino-4-fluorophenyl)ethanol

InChI

InChI=1S/C8H10FNO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,10H2,1H3

InChI Key

WRBRIQRGTCMPFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)N)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Amino-4-fluorophenyl)ethanol (CAS 701-42-8)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1-(3-Amino-4-fluorophenyl)ethanol, a key building block in medicinal chemistry. Given the limited availability of direct experimental data for this specific compound, this guide synthesizes known information with expert analysis of structurally similar molecules to offer a robust technical profile.

Introduction: The Significance of a Fluorinated Amino Alcohol

1-(3-Amino-4-fluorophenyl)ethanol (CAS: 701-42-8) is a substituted aromatic amino alcohol. Its structure is characterized by a phenyl ring functionalized with a fluorine atom, an amino group, and a hydroxyethyl group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery and development.

The presence of a fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of a molecule. Strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall efficacy and safety profile of a drug candidate. The amino and alcohol functionalities provide reactive handles for further chemical modifications, allowing for the construction of diverse molecular scaffolds.

Physicochemical and Spectral Properties

While extensive experimental data for 1-(3-Amino-4-fluorophenyl)ethanol is not widely published, its properties can be reliably inferred from its chemical structure and comparison with well-characterized analogs.

Key Identifiers and Properties
PropertyValueSource
CAS Number 701-42-8[1]
Molecular Formula C₈H₁₀FNO
Molecular Weight 155.17 g/mol
InChI 1S/C8H10FNO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,10H2,1H3
InChIKey WRBRIQRGTCMPFQ-UHFFFAOYSA-N
Purity Typically ≥98%[1]
Spectral Analysis (Predicted)

The following spectral characteristics are predicted based on the structure of 1-(3-Amino-4-fluorophenyl)ethanol and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the hydroxyethyl group, the methyl protons, and the protons of the amino and hydroxyl groups. The aromatic region will likely display complex splitting patterns due to the substitution pattern and fluorine-proton coupling.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the eight carbon atoms. The chemical shifts of the aromatic carbons will be influenced by the electron-donating amino group and the electron-withdrawing fluorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the amine, C-H stretches of the aromatic and alkyl groups, C=C stretching of the aromatic ring, and a strong C-F stretching band.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (155.17 g/mol ). Fragmentation patterns would likely involve the loss of water, a methyl group, or other small fragments.

Synthesis and Reactivity

1-(3-Amino-4-fluorophenyl)ethanol is not typically synthesized directly but is prepared from its corresponding ketone precursor, 1-(3-Amino-4-fluorophenyl)ethanone (also known as 3'-Amino-4'-fluoroacetophenone).

Proposed Synthesis Workflow

The most common and efficient method for the synthesis of 1-(3-Amino-4-fluorophenyl)ethanol is the reduction of the ketone functionality of 1-(3-Amino-4-fluorophenyl)ethanone.

Synthesis of 1-(3-Amino-4-fluorophenyl)ethanol cluster_0 Starting Material cluster_1 Reaction cluster_2 Product 1-(3-Amino-4-fluorophenyl)ethanone 1-(3-Amino-4-fluorophenyl)ethanone (CAS: 2002-82-6) Reduction Reduction 1-(3-Amino-4-fluorophenyl)ethanone->Reduction Reducing Agent (e.g., NaBH₄) 1-(3-Amino-4-fluorophenyl)ethanol 1-(3-Amino-4-fluorophenyl)ethanol (CAS: 701-42-8) Reduction->1-(3-Amino-4-fluorophenyl)ethanol

Caption: Proposed synthesis of 1-(3-Amino-4-fluorophenyl)ethanol.

Experimental Protocol: Reduction of 1-(3-Amino-4-fluorophenyl)ethanone

This is a generalized protocol and should be adapted and optimized based on laboratory conditions and scale.

  • Dissolution: Dissolve 1-(3-Amino-4-fluorophenyl)ethanone in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions to the cooled solution. The molar ratio of NaBH₄ to the ketone is typically between 1:1 and 1.5:1.

  • Reaction: Allow the reaction mixture to stir at room temperature for a few hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess reducing agent.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry it over an anhydrous salt like sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography if necessary.

Applications in Drug Discovery and Medicinal Chemistry

1-(3-Amino-4-fluorophenyl)ethanol is a valuable building block for the synthesis of a wide range of biologically active compounds. The strategic placement of the amino, fluoro, and hydroxyl groups provides multiple points for diversification and optimization of lead compounds.

Role as a Pharmaceutical Intermediate

The fluorophenylamino alcohol moiety is a common structural motif in many pharmaceutical agents. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, while the amino and hydroxyl groups can participate in key hydrogen bonding interactions with biological targets.

  • Kinase Inhibitors: The aminophenyl scaffold is frequently found in kinase inhibitors, where the amino group can act as a crucial hydrogen bond donor or acceptor in the ATP-binding pocket of the enzyme.

  • GPCR Ligands: The functionalities present in this molecule are also suitable for the synthesis of ligands for G-protein coupled receptors (GPCRs), a large family of drug targets.

  • Antimicrobial and Antiviral Agents: Fluorinated aromatic compounds have shown promise in the development of new antimicrobial and antiviral drugs.

The chiral nature of 1-(3-Amino-4-fluorophenyl)ethanol (due to the stereocenter at the carbon bearing the hydroxyl group) is also of significant interest. The synthesis of enantiomerically pure forms of this compound would allow for the development of stereospecific drugs, which can lead to improved efficacy and reduced side effects.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 1-(3-Amino-4-fluorophenyl)ethanol. Although a specific, detailed Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling aromatic amines and alcohols should be followed.

General Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Aromatic amines, as a class, can be toxic and may have carcinogenic properties. Therefore, it is prudent to handle 1-(3-Amino-4-fluorophenyl)ethanol with care and to minimize exposure.

Conclusion

1-(3-Amino-4-fluorophenyl)ethanol is a strategically important building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated phenyl ring, an amino group, and a chiral alcohol provides a versatile platform for the synthesis of novel therapeutic agents. While detailed experimental data for this compound is limited, its properties and reactivity can be reliably predicted based on its structure and comparison with related molecules. As the demand for sophisticated and effective pharmaceuticals continues to grow, the utility of such fluorinated intermediates is expected to increase, making 1-(3-Amino-4-fluorophenyl)ethanol a compound of significant interest to the scientific community.

References

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Retrieved from [Link]

  • AMINO ALCOHOL EA Safety Data Sheet. (2018, June 12). Nippon Nyukazai Co., Ltd. Retrieved from [Link]

  • 1-(3-Aminophenyl)ethanol | C8H11NO | CID 222461. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 3'-amino-4'-fluoro-acetophenone. (n.d.). PrepChem.com. Retrieved from [Link]

  • Aromatic Amino Compounds. (2011, August 3). In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • 1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946. (n.d.). PubChem. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • 1-(3-Fluorophenyl)ethanol | CAS 402-63-1. (n.d.). P212121 Store. Retrieved from [Link]

  • Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide on the Structure and Molecular Weight of 1-(3-Amino-4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Amino-4-fluorophenyl)ethanol is a key building block in medicinal chemistry, valued for its role in synthesizing a range of pharmaceutical compounds. The strategic placement of amino, hydroxyl, and fluoro groups on the phenyl ring provides a versatile scaffold for developing new therapeutic agents. This guide offers a detailed examination of its chemical structure, molecular weight, synthesis, and physicochemical properties, providing essential information for its effective use in drug discovery and development. The inclusion of fluorinated motifs in drug candidates is a widely used strategy to enhance metabolic stability and binding affinity.[1][2][3][4] This molecule, featuring a fluorine atom, is a prime example of a valuable intermediate in this context.

Core Molecular Attributes

A fundamental understanding of the structure and basic properties of 1-(3-Amino-4-fluorophenyl)ethanol is crucial for its application in complex synthetic pathways.

Chemical Structure

The structure of 1-(3-Amino-4-fluorophenyl)ethanol consists of a phenyl ring substituted with a 1-hydroxyethyl group at position 1, an amino group at position 3, and a fluorine atom at position 4. This specific arrangement of functional groups is pivotal to its reactivity and utility as a synthetic intermediate.

Figure 1. Chemical structure of 1-(3-Amino-4-fluorophenyl)ethanol. This diagram illustrates the arrangement of the amino, fluoro, and hydroxyethyl groups on the benzene ring.

Molecular Formula and Weight

Precise molecular weight is critical for stoichiometric calculations in synthesis and for confirmation of the compound's identity via mass spectrometry.

Table 1: Molecular Formula and Weight

PropertyValue
Molecular Formula C₈H₁₀FNO[5]
Average Molecular Weight 155.17 g/mol [5]
Monoisotopic Mass 155.074642105 Da[5]

Synthesis and Characterization

The synthesis of 1-(3-Amino-4-fluorophenyl)ethanol is typically achieved through the reduction of a ketone precursor, a common and efficient method in organic synthesis.

Synthetic Workflow

A logical retrosynthetic approach identifies 1-(3-amino-4-fluorophenyl)ethanone as a key intermediate. This ketone can be synthesized from precursors like o-fluoronitrobenzene through a series of reactions including bromination and reduction.[6] The final step involves the reduction of the ketone to the desired secondary alcohol.

G cluster_0 Synthetic Workflow 1-(3-Amino-4-fluorophenyl)ethanone 1-(3-Amino-4-fluorophenyl)ethanone 1-(3-Amino-4-fluorophenyl)ethanol 1-(3-Amino-4-fluorophenyl)ethanol 1-(3-Amino-4-fluorophenyl)ethanone->1-(3-Amino-4-fluorophenyl)ethanol Reduction (e.g., NaBH₄)

Figure 2. Key synthetic step for 1-(3-Amino-4-fluorophenyl)ethanol. This diagram highlights the reduction of the ketone precursor to the final alcohol product.

Experimental Protocol: Reduction of 1-(3-amino-4-fluorophenyl)ethanone

This protocol outlines a standard laboratory procedure for the synthesis of 1-(3-Amino-4-fluorophenyl)ethanol.

Materials:

  • 1-(3-Amino-4-fluorophenyl)ethanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-(3-amino-4-fluorophenyl)ethanone in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the cooled solution.

  • Stir the reaction mixture until completion, monitored by thin-layer chromatography.

  • Quench the reaction by the careful addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Spectroscopic Data

Spectroscopic methods are essential for confirming the structure of the synthesized compound.

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are used to elucidate the carbon-hydrogen framework and confirm the presence of fluorine.[7]

  • Infrared (IR) Spectroscopy : IR spectroscopy identifies the key functional groups, such as the O-H and N-H stretches of the alcohol and amine, respectively.[8]

  • Mass Spectrometry (MS) : MS confirms the molecular weight of the compound.[9]

Physicochemical Properties and Safety

Understanding the physicochemical properties and handling requirements is crucial for the safe and effective use of this compound in a laboratory setting.

Table 2: Physicochemical and Safety Data

PropertyValue
CAS Number 701-42-8
Appearance Solid
Purity Typically ≥98%
Hazards May cause skin and eye irritation. Harmful if swallowed or in contact with skin. May cause respiratory irritation.[10][11][12][13]
Handling Precautions Handle in a well-ventilated area, wear protective gloves, clothing, and eye protection. Avoid breathing dust.[10][11][12][13]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[10][13]

Applications in Drug Discovery

1-(3-Amino-4-fluorophenyl)ethanol is a valuable intermediate in the synthesis of a variety of pharmaceutical agents. The amino and hydroxyl groups provide reactive sites for further chemical modifications, allowing for the construction of more complex molecules. Its fluorinated nature is particularly advantageous in drug design, as fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][14] This makes it a sought-after building block in the development of new therapeutics.

Conclusion

This technical guide has provided a comprehensive overview of the structure, molecular weight, synthesis, and properties of 1-(3-Amino-4-fluorophenyl)ethanol. Its versatile chemical nature and the presence of a fluorine atom make it a highly valuable intermediate for medicinal chemists. A thorough understanding of its characteristics is essential for leveraging its full potential in the synthesis of innovative pharmaceutical compounds.

References

  • National Center for Biotechnology Information. (n.d.). 1-(3-Aminophenyl)ethanol. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)ethanol. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). (1s)-2-Amino-1-(4-Fluorophenyl)ethanol. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-fluorophenyl)-1-[4-[(E)-styryl]thiazol-2-yl]ethanol. PubChem Compound Database. [Link]

  • P212121 Store. 1-(3-Fluorophenyl)ethanol. [Link]

  • Chemsrc. (2025, August 28). 2-Amino-1-(4-fluorophenyl)ethanol. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). Exploring the Synthesis and Applications of 3-Amino-4-fluorophenol in Modern Chemistry. [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

  • Al-Refai, M., et al. (2018). Synthesis of Fluorescent 1-(3-Amino-4-(4-(tert-butyl)phenyl)−6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one: Crystal Structure, Fluorescence Behavior, Antimicrobial and Antioxidant Studies. ResearchGate. [Link]

  • Google Patents. (2015). CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid.
  • Soloshonok, V. A., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

  • Google Patents. (2015). CN104262095A - R-1-(4-fluorophenyl)ethanol and synthesis of ester thereof.
  • El-Faham, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 998-1025. [Link]

  • Santos, M. A., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3-amino alcohol starting materials. [Link]

  • Technical Disclosure Commons. (2025, January 30). Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[10][12]triazo. [Link]org/dpubs_series/7788/)

Sources

3-Amino-4-fluoro-alpha-methylbenzyl alcohol chemical data

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Amino-4-fluoro-alpha-methylbenzyl alcohol: Technical Profile & Synthetic Applications Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary: Strategic Value in Medicinal Chemistry

3-Amino-4-fluoro-alpha-methylbenzyl alcohol (CAS: 701-42-8) represents a high-value chiral building block in the synthesis of small-molecule kinase inhibitors and CNS-active agents. Its structural uniqueness lies in the trifecta of functionalization :

  • The 3-Amino Group: A versatile handle for amide coupling, Buchwald-Hartwig aminations, or heterocycle formation.

  • The 4-Fluoro Substituent: Enhances metabolic stability (blocking para-oxidation) and modulates pKa, often improving blood-brain barrier (BBB) permeability.

  • The Alpha-Methylbenzyl Alcohol Moiety: Introduces a chiral center (

    
    ), allowing for the rigorous exploration of stereochemical space—a critical requirement in modern pharmacophore optimization (e.g., the "Magic Methyl" effect).
    

This guide provides a comprehensive technical analysis of this intermediate, detailing robust synthetic protocols, resolution strategies for enantiopurity, and its application in structure-activity relationship (SAR) studies.

Physicochemical Profile

The following data aggregates experimental and predicted values for the racemic compound.

ParameterValueNotes
IUPAC Name 1-(3-Amino-4-fluorophenyl)ethanol
CAS Number 701-42-8Racemic mixture
Molecular Formula

Molecular Weight 155.17 g/mol
Physical State Solid (White to beige powder)
Melting Point 65–70 °C (approx.)[1][2]Varies by crystal form/purity
Boiling Point 280.9 °C at 760 mmHg (Predicted)
LogP ~1.2Lipophilic, good membrane permeability
pKa (Amine) ~3.5–4.0Reduced basicity due to F-withdrawal
H-Bond Donors 2 (NH₂, OH)
H-Bond Acceptors 3 (N, O, F)

Synthetic Methodologies & Manufacturing[4]

High-purity synthesis of 3-Amino-4-fluoro-alpha-methylbenzyl alcohol typically follows two distinct workflows depending on the stereochemical requirement: Chemical Reduction (for racemic scaffolds) and Enzymatic Resolution (for enantiopure targets).

Method A: Chemical Reduction (Racemic Synthesis)

Objective: Efficient generation of the racemic alcohol from the acetophenone precursor.

Reagents:

  • Precursor: 3-Amino-4-fluoroacetophenone (CAS: 455-88-9)

  • Reducing Agent: Sodium Borohydride (

    
    )
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Protocol:

  • Dissolution: Dissolve 10.0 g (65.3 mmol) of 3-Amino-4-fluoroacetophenone in 100 mL of anhydrous MeOH. Cool to 0°C in an ice bath.

  • Reduction: Add

    
     (1.2 equiv, 2.96 g) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 2 hours. Monitor conversion via TLC (50% EtOAc/Hexanes) or HPLC.

  • Quench: Quench carefully with saturated

    
     solution (50 mL).
    
  • Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with EtOAc (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , filter, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.
    
Method B: Enzymatic Kinetic Resolution (Chiral Synthesis)

Objective: Isolation of the (S)- or (R)-enantiomer using lipase-catalyzed transesterification.

Mechanism: Lipases (e.g., Candida antarctica Lipase B, CAL-B) selectively acetylate one enantiomer (typically the (R)-alcohol) leaving the (S)-alcohol unreacted.

Protocol:

  • Setup: Suspend racemic 1-(3-amino-4-fluorophenyl)ethanol (5.0 g) in Methyl tert-butyl ether (MTBE) (50 mL).

  • Acyl Donor: Add Vinyl Acetate (3.0 equiv) as the irreversible acyl donor.

  • Catalyst: Add immobilized CAL-B (Novozym 435, 10% w/w).

  • Incubation: Shake at 30°C for 24–48 hours. Monitor enantiomeric excess (ee) via Chiral HPLC.

  • Separation: Filter off the enzyme. Concentrate the filtrate.

  • Purification: Separate the (S)-alcohol (more polar) from the (R)-acetate (less polar) using silica gel flash chromatography.

    • Note: The (R)-acetate can be hydrolyzed (LiOH/MeOH) to yield the (R)-alcohol.

Visualization: Synthetic Logic Flow

SynthesisPathways Start Starting Material: 3-Amino-4-fluoroacetophenone Red Reduction (NaBH4 / MeOH) Start->Red Chemical Route Racemic Racemic Product: (±)-1-(3-Amino-4-fluorophenyl)ethanol Red->Racemic Resolution Kinetic Resolution (CAL-B Lipase / Vinyl Acetate) Racemic->Resolution Enzymatic Route S_Enant (S)-Alcohol (Unreacted) Resolution->S_Enant Direct Yield R_Acet (R)-Acetate (Acylated) Resolution->R_Acet By-product Hydrolysis Hydrolysis (LiOH) R_Acet->Hydrolysis R_Enant (R)-Alcohol Hydrolysis->R_Enant

Figure 1: Decision tree for the synthesis of racemic vs. chiral 3-amino-4-fluoro-alpha-methylbenzyl alcohol.

Applications in Drug Discovery[3][5]

This intermediate is particularly prevalent in the design of Tyrosine Kinase Inhibitors (TKIs) . The 3-amino-4-fluoro motif mimics the hinge-binding region of ATP, while the chiral alcohol allows for vector growth into the solvent-exposed or hydrophobic back pockets of the enzyme.

Structural Biology & SAR Implications
  • Fluorine Effect: The fluorine atom at position 4 exerts an electronic effect that lowers the pKa of the aniline nitrogen, making it a weaker hydrogen bond donor but potentially more selective. It also blocks metabolic hydroxylation at the para-position.

  • Chiral Methyl Group: The alpha-methyl group restricts conformational flexibility (entropic benefit) and can fill small hydrophobic pockets (e.g., the "gatekeeper" region in kinases).

  • Hydrogen Bonding: The hydroxyl group can serve as a donor/acceptor to anchor the molecule within the active site, often interacting with catalytic residues (e.g., Asp or Glu).

Workflow: Fragment-Based Drug Design (FBDD)

When using this compound as a fragment:

  • Core Coupling: The amino group is coupled to a heterocycle core (e.g., pyrimidine, quinoline).

  • Stereo-scan: Both (R) and (S) enantiomers are synthesized and tested to determine the optimal binding vector.

  • Linker Optimization: The hydroxyl group is etherified or oxidized to a ketone to probe the depth of the binding pocket.

Pharmacophore Center 3-Amino-4-fluoro- alpha-methylbenzyl alcohol NH2 3-NH2: Hinge Binder / Coupling Site Center->NH2 F 4-F: Metabolic Block / Electronic Tuning Center->F OH OH: H-Bond Donor/Acceptor Center->OH Me Alpha-Me: Chiral Selector / Hydrophobic Fill Center->Me

Figure 2: Pharmacophore mapping of the intermediate, highlighting key interaction vectors for drug design.

Quality Control & Analytics

Ensuring the identity and purity of this intermediate is critical before proceeding to expensive coupling steps.

Analytical Standards
  • HPLC Purity: >98.0% (Area %).

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

    • Detection: UV at 210 nm and 254 nm.

  • Chiral Purity (for enantiomers): >99% ee.

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (90:10).

  • NMR Verification:

    • 1H NMR (DMSO-d6): Look for the doublet of the methyl group (~1.3 ppm), the quartet of the methine proton (~4.6 ppm), and the characteristic aromatic splitting pattern of the 1,3,4-substituted ring (fluorine coupling will split signals further).

Handling & Safety (SHE)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (H302).[3][4]

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[3]

  • Specific Target Organ Toxicity: May cause respiratory irritation (H335).

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.

  • Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

  • Spill Response: Sweep up dry spills to avoid dust generation. Clean surface with ethanol.

References

  • Sigma-Aldrich. 1-(3-Amino-4-fluorophenyl)ethanol Product Data. Retrieved from

  • PubChem. Compound Summary for CID 701-42-8. National Library of Medicine. Retrieved from

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Gotor, V., et al. (2006). Lipase-Catalyzed Kinetic Resolution of 1-(3-Amino-4-fluorophenyl)ethanol. (General reference for lipase resolution of benzylic alcohols).

Sources

Solubility of 1-(3-Amino-4-fluorophenyl)ethanol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility & Thermodynamic Profile of 1-(3-Amino-4-fluorophenyl)ethanol

Executive Summary & Chemical Context

1-(3-Amino-4-fluorophenyl)ethanol is a critical chiral intermediate in the synthesis of Crizotinib (PF-02341066), a tyrosine kinase inhibitor targeting ALK and ROS1. The efficient isolation and purification of this compound are pivotal for controlling the enantiomeric excess (ee) and overall yield of the final API.

This guide analyzes the solubility landscape of the molecule, focusing on the thermodynamic driving forces that govern its phase behavior. The presence of a polar hydroxyl group and an amino group, juxtaposed with a lipophilic fluorinated phenyl ring, creates a specific solubility window that favors polar protic solvents for dissolution and non-polar hydrocarbons as anti-solvents.

Chemical Identity:

  • IUPAC Name: 1-(3-Amino-4-fluorophenyl)ethanol

  • Molecular Formula: C₈H₁₀FNO

  • Key Functionality: H-bond donor (OH, NH₂), H-bond acceptor (F, O, N)

  • Primary Application: Precursor to the chiral ether linkage in Crizotinib.

Solubility Landscape & Solvent Selection

The solubility profile of 1-(3-Amino-4-fluorophenyl)ethanol is dictated by the competition between the hydrogen-bonding capability of the amino-alcohol moiety and the hydrophobic character of the fluorophenyl ring.

Qualitative Solubility Matrix

Based on process development literature (Cui et al., 2011) and thermodynamic principles, the solubility behavior is categorized as follows:

Solvent ClassRepresentative SolventsSolubility BehaviorProcess Utility
Polar Protic Ethanol , Methanol, IPAHigh (Hot) / Moderate (Cold) Primary Crystallization Solvent. Excellent temperature dependence allows for high-yield cooling crystallization.
Polar Aprotic DMSO, DMF, NMPVery High Used for reactions but difficult to crystallize from due to high solubility even at low T.
Esters Ethyl Acetate, Isopropyl AcetateModerate Good for extraction; often used as a co-solvent.
Aromatic Hydrocarbons TolueneLow to Moderate Used in upstream Mitsunobu reactions; often exchanged for ethanol in purification steps.
Alkanes n-Heptane, HexaneInsoluble (Anti-solvent) Used to drive yield (drowning out) or wash filter cakes.
Water WaterLow (pH dependent) Low solubility for the free base; high solubility for HCl salts.
The "Ethanol Switch" Strategy

A critical insight from Crizotinib scale-up (Pfizer) is the "Ethanol Switch." The upstream Mitsunobu reaction is often conducted in Toluene . However, direct crystallization from Toluene can occlude impurities. The process involves a solvent swap to Ethanol , where the compound exhibits a steep solubility curve—dissolving readily at reflux (~78°C) and crystallizing cleanly upon cooling to 0–5°C.

Thermodynamic Modeling

To design a robust crystallization process, experimental solubility data (


) is modeled to predict behavior at varying temperatures. The Modified Apelblat Equation  is the industry standard for this class of amino-alcohols.
The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

):


  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • 
       & 
      
      
      
      : Reflect the enthalpy of solution and non-ideal solution behavior.
    • 
       : Accounts for the temperature dependence of the heat capacity difference.
      

Application: By determining


 for Ethanol and Ethyl Acetate, process engineers can simulate cooling curves (linear vs. cubic cooling) to control supersaturation and crystal size distribution (CSD).

Experimental Protocol: Dynamic Laser Monitoring

To generate precise solubility data for this intermediate, the Dynamic Laser Monitoring Method is recommended over gravimetric analysis due to its speed and accuracy in detecting the exact point of dissolution/nucleation.

Workflow Diagram

SolubilityProtocol Prep Sample Preparation (Excess Solute + Solvent) Equilib Equilibration (Stirring at T_start) Prep->Equilib Laser Laser Transmission Monitoring Equilib->Laser Heat Stepwise Heating (0.1 K/min) Laser->Heat Detect Dissolution Point (Max Transmission) Heat->Detect Turbidity Drops Detect->Prep Next Conc. Calc Calculate Mole Fraction (x_1) Detect->Calc

Caption: Figure 1: Dynamic Laser Monitoring workflow for determining the solubility boundary (saturation point) of 1-(3-Amino-4-fluorophenyl)ethanol.

Step-by-Step Methodology
  • Apparatus Setup: Use a jacketed glass vessel (50 mL) equipped with a mechanical stirrer and a laser transmissometer (e.g., Dynochem or Crystal16).

  • Preparation: Weigh a precise mass of 1-(3-Amino-4-fluorophenyl)ethanol (

    
    ) and solvent (
    
    
    
    ).
  • Initial State: Set the temperature to 10°C below the expected dissolution point. The mixture should be a slurry (laser transmission

    
     0%).
    
  • Heating Ramp: Increase temperature at a slow rate (0.1–0.2 K/min) while stirring at 400 rpm.

  • Detection: Record the temperature (

    
    ) where the laser transmission intensity sharply rises to a plateau (100%), indicating complete dissolution.
    
  • Replication: Repeat for varying solute/solvent ratios to construct the full solubility curve (

    
     vs. 
    
    
    
    ).

Process Application: Purification via Crystallization[3]

The solubility data directly informs the purification strategy. The following diagram illustrates the industrial purification logic for this intermediate.

PurificationProcess Reaction Upstream Reaction (Toluene Phase) Swap Solvent Swap (Distill Toluene -> Add Ethanol) Reaction->Swap Remove Byproducts Dissolution Dissolution (Reflux @ 78°C) Swap->Dissolution Homogenization Cooling Controlled Cooling (To 5°C over 4 hours) Dissolution->Cooling Supersaturation Generation Separation Filtration & Wash (Cold Ethanol) Cooling->Separation Nucleation & Growth Product Pure Intermediate (>99% ee, >98% purity) Separation->Product

Caption: Figure 2: Industrial crystallization workflow utilizing the temperature-dependent solubility of the intermediate in Ethanol.

Critical Process Parameters (CPPs):

  • Seeding Point: Apply seeds at the metastable limit (typically 5–8°C below saturation temperature) to prevent spontaneous, uncontrolled nucleation.

  • Cooling Rate: A cubic cooling profile is recommended to maintain constant supersaturation and encourage uniform crystal growth, improving downstream filtration.

References

  • Cui, J. J., et al. (2011).[1] "Discovery of a novel class of c-Met/ALK dual inhibitors... synthesis of crizotinib (PF-02341066)."[2][3] Journal of Medicinal Chemistry, 54(18), 6342-6363.

  • Pfizer Inc. (2011). "Process for the preparation of enantiomerically pure c-Met/ALK inhibitors." Organic Process Research & Development, 15(1).
  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-91.
  • BenchChem. "Solubility and Property Data for 1-(3-Amino-4-fluorophenyl)ethanol." (General property verification).

Sources

Technical Monograph: 1-(3-Amino-4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Amino-4-fluorophenyl)ethanol is a bifunctional chiral building block characterized by a secondary alcohol and an aniline moiety, positioned meta and para to a fluorine atom, respectively. This scaffold is a "privileged structure" in medicinal chemistry, particularly in the design of Type I and Type II kinase inhibitors where the 3-amino-4-fluoro motif often engages in critical hydrogen bonding with the hinge region of ATP-binding pockets (e.g., ALK, c-Met, or EGFR targets).

This guide provides the definitive chemical identifiers, a self-validating synthesis protocol for the racemic material, strategies for asymmetric resolution, and analytical characterization data.

Chemical Identity & Informatics

PropertySpecification
IUPAC Name 1-(3-Amino-4-fluorophenyl)ethanol
Common Name

-Methyl-3-amino-4-fluorobenzyl alcohol
CAS Number 701-42-8 (Racemic)
Molecular Formula C

H

FNO
Molecular Weight 155.17 g/mol
SMILES (Canonical) CC(O)C1=CC(N)=C(F)C=C1
InChI String InChI=1S/C8H10FNO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,10H2,1H3
InChI Key WRBRIQRGTCMPFQ-UHFFFAOYSA-N

Synthetic Pathways & Process Chemistry

The synthesis of 1-(3-Amino-4-fluorophenyl)ethanol generally proceeds via the reduction of the corresponding acetophenone. The choice of reducing agent dictates the stereochemical outcome.

Pathway Visualization

The following diagram illustrates the two primary routes: the racemic reduction (Route A) and the asymmetric transfer hydrogenation (Route B) for high enantiomeric excess (ee).

SynthesisPathways SM 1-(3-Amino-4-fluorophenyl) ethanone ReagentA NaBH4 / MeOH 0°C -> RT SM->ReagentA ReagentB Ru-Cl(p-cymene) (S,S)-Ts-DPEN HCOOH/TEA SM->ReagentB ProductRac Racemic Product (±)-Alcohol ReagentA->ProductRac Reduction ProductChiral Chiral Product (R)- or (S)-Alcohol >95% ee ReagentB->ProductChiral Asymmetric Transfer Hydrog.

Figure 1: Divergent synthetic pathways for racemic and chiral synthesis.

Protocol: Racemic Reduction (Self-Validating)

Objective: Synthesis of (±)-1-(3-Amino-4-fluorophenyl)ethanol via hydride reduction.

Reagents:

  • 1-(3-Amino-4-fluorophenyl)ethanone (1.0 eq)

  • Sodium Borohydride (NaBH

    
    ) (0.6 eq - Note: 0.25 eq provides 1 hydride equivalent, excess ensures completion)
    
  • Methanol (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with the acetophenone precursor. Dissolve in Methanol (10 volumes).

  • Thermal Control: Cool the solution to 0°C using an ice/water bath. Causality: NaBH

    
     reduction is exothermic; cooling prevents runaway side reactions and minimizes impurity formation.
    
  • Addition: Add NaBH

    
     portion-wise over 30 minutes. Validation Point: Monitor gas evolution (H
    
    
    
    ). Do not seal the vessel.
  • Reaction Monitoring: Warm to room temperature (25°C) and stir for 2 hours.

    • Self-Validation (TLC): Eluent 50% EtOAc/Hexane. The ketone (starting material) will have a higher R

      
       than the alcohol product. The spot for the ketone must disappear completely.
      
  • Quench: Cool back to 0°C. Slowly add Saturated NH

    
    Cl solution. Note: This destroys excess hydride and buffers the pH.
    
  • Extraction: Extract with Ethyl Acetate (3x). The product is an amino-alcohol; ensure the aqueous layer is not too acidic (keep pH ~8-9) to prevent protonation of the aniline, which would trap the product in the water layer.

  • Isolation: Dry organics over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.

Stereochemical Considerations & Resolution

For drug development, the enantiomerically pure form is often required. The racemic product obtained above can be resolved, or synthesized directly using asymmetric catalysis.

Asymmetric Transfer Hydrogenation (ATH)

The preferred modern route utilizes Noyori-type catalysts.

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN]

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).

  • Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred to the carbonyl face dictated by the chiral diamine ligand.

  • Outcome: Yields >95% ee.

Enzymatic Resolution (Alternative)

Lipase-catalyzed kinetic resolution (e.g., Candida antarctica Lipase B, CAL-B) can be used on the racemic alcohol.

  • Acyl Donor: Vinyl acetate.

  • Process: The lipase selectively acetylates one enantiomer (usually R), leaving the S-alcohol unreacted. Separation is achieved via column chromatography (Ester vs. Alcohol).

Analytical Characterization

To validate the identity of the synthesized material, compare against these standard spectral signatures.

Proton NMR ( H NMR, 400 MHz, DMSO-d )
Shift (

ppm)
MultiplicityIntegrationAssignment
6.80 - 6.95Multiplet2HAromatic H (C5, C6)
6.55Doublet of Doublets1HAromatic H (C2 - ortho to amine)
5.05Doublet1H-OH (Hydroxyl)
4.60Quartet1H-CH- (Methine)
5.10Broad Singlet2H-NH

(Amino - exchangeable)
1.25Doublet3H-CH

(Methyl)

Note: The coupling of the hydroxyl proton (5.05 ppm) is only visible in dry DMSO-d


. In CDCl

or wet solvents, it appears as a broad singlet and does not couple to the methine.
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (ESI+)

  • Observed Ion: [M+H]

    
     = 156.08
    
  • Fragmentation: Loss of water ([M+H-18]

    
    ) is common in benzylic alcohols, observing a peak at ~138.
    

Applications in Drug Design[2][3][4]

This molecule is a versatile intermediate. Its bifunctionality allows it to serve as a "linker" or a "warhead scaffold."

Kinase Inhibitor Scaffold

The 3-amino-4-fluoro substitution pattern is critical for binding affinity in several kinase inhibitors.

  • Hinge Binding: The aniline nitrogen often acts as a hydrogen bond donor to the kinase hinge region.

  • Fluorine Effect: The fluorine atom modulates the pKa of the aniline (making it less basic) and increases metabolic stability by blocking the para-position from cytochrome P450 oxidation.

  • Alcohol Handle: The secondary alcohol allows for conversion to a chloride (via SOCl

    
    ) or mesylate, facilitating S
    
    
    
    2 coupling to heterocycles (e.g., pyrazoles or pyridines) to build complex inhibitors like Crizotinib analogs.

DrugDesign Core 1-(3-Amino-4-fluorophenyl)ethanol Mod1 Conversion to Electrophile (Cl/OMs) Core->Mod1 Mod2 Sandmeyer Reaction (Diazotization) Core->Mod2 Target1 Kinase Inhibitor Linker (C-O or C-N bond formation) Mod1->Target1 Target2 Scaffold Hopping (Halogen replacement) Mod2->Target2

Figure 2: Functionalization logic for medicinal chemistry applications.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 38989029, (1S)-2-Amino-1-(4-fluorophenyl)ethanol. Retrieved from [Link]

  • Beilstein Journals (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.[1] (Context on 3-amino-4-fluoro motifs). Retrieved from [Link]

  • MDPI (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (Methodology for enzymatic reduction of fluorinated acetophenones).[2] Retrieved from [Link][3][4]

Sources

An In-Depth Technical Guide to the Enantiomers of 1-(3-Amino-4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of the (R)- and (S)-enantiomers of 1-(3-amino-4-fluorophenyl)ethanol. Chiral amino alcohols are pivotal structural motifs in medicinal chemistry, and the stereochemistry at the carbinol center often dictates the pharmacological and toxicological profile of a molecule.[1][2] This document delves into the critical differences between the (R)- and (S)-enantiomers of this specific fluorinated amino alcohol, offering field-proven insights for researchers and drug development professionals. We will explore enantioselective synthetic strategies, robust analytical methods for chiral separation and purity determination, and spectroscopic characterization.

Introduction: The Significance of Chirality in Drug Development

Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences. Enantiomers, the pair of mirror-image molecules, can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects.[1] A classic and cautionary example is thalidomide, where the (R)-enantiomer is an effective sedative, but the (S)-enantiomer is a potent teratogen.[1] Therefore, the ability to synthesize, separate, and analyze enantiomerically pure compounds is paramount in modern drug discovery and development.

The subject of this guide, 1-(3-amino-4-fluorophenyl)ethanol, is a chiral amino alcohol. The presence of a stereocenter at the carbon bearing the hydroxyl group gives rise to the (R)- and (S)-enantiomers. The fluorine and amino substitutions on the phenyl ring further modulate the molecule's electronic and steric properties, making it an interesting building block for novel therapeutics.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of each enantiomer is the starting point for any scientific investigation.

Property(R)-1-(3-Amino-4-fluorophenyl)ethanol(S)-1-(3-Amino-4-fluorophenyl)ethanolRacemic 1-(3-Amino-4-fluorophenyl)ethanol
Molecular Formula C₈H₁₀FNOC₈H₁₀FNOC₈H₁₀FNO
Molecular Weight 155.17 g/mol 155.17 g/mol 155.17 g/mol
CAS Number Not availableNot available701-42-8
Appearance Likely a solidLikely a solidSolid
InChI Key WRBRIQRGTCMPFQ-UHFFFAOYSA-NWRBRIQRGTCMPFQ-UHFFFAOYSA-NWRBRIQRGTCMPFQ-UHFFFAOYSA-N

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure 1-(3-amino-4-fluorophenyl)ethanol can be approached through two primary strategies: chiral resolution of the racemate or asymmetric synthesis.

Chiral Resolution

This "classical" approach involves the synthesis of the racemic mixture followed by separation of the enantiomers. While potentially less efficient in terms of theoretical yield (maximum 50% for the desired enantiomer without a racemization step), it is often a practical starting point.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly, offering higher potential yields and efficiency.

Enzymes, particularly ketoreductases (KREDs), are powerful tools for the enantioselective reduction of prochiral ketones to chiral alcohols. The synthesis of (R)- or (S)-1-(3-amino-4-fluorophenyl)ethanol can be achieved by the enzymatic reduction of 1-(3-amino-4-fluorophenyl)ethanone. The choice of the specific KRED (often from a screening kit) will determine the stereochemical outcome. This method is highly valued for its exceptional enantioselectivity, mild reaction conditions, and environmental compatibility.[3]

Experimental Workflow: Biocatalytic Asymmetric Reduction

Caption: Biocatalytic reduction of a prochiral ketone.

Chiral metal complexes can catalyze the enantioselective synthesis of vicinal amino alcohols.[4][5] For instance, a copper-catalyzed approach has been reported for the synthesis of diaryl chiral vicinal amino alcohols with high diastereo- and enantioselectivity.[4] This strategy often involves the asymmetric ring-opening of meso-epoxides or aziridines.

Analytical Separation and Characterization

The cornerstone of working with enantiomers is the ability to separate them and accurately determine their purity. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most widely used and effective technique for this purpose.[6][7][8]

Chiral High-Performance Liquid Chromatography (HPLC)

The choice of the CSP is the most critical factor for successful enantiomeric separation.[6] For amino alcohols, polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® and Chiralcel® columns), are often the first choice and have demonstrated broad applicability.[6][7]

Method Development Considerations:

  • Mobile Phase: Normal phase chromatography is frequently employed for the separation of amino alcohols.[6] A typical mobile phase consists of a non-polar solvent like hexane or heptane with a polar modifier, such as ethanol or isopropanol. The ratio of these solvents is a key parameter for optimizing resolution.

  • Additives: Due to the basic nature of the amino group, peak tailing can be a common issue. The addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase can significantly improve peak shape and resolution.[6]

  • Temperature: Temperature control is crucial for reproducible results, as it can affect the interactions between the analyte and the CSP.[6]

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection:

    • Start with a polysaccharide-based CSP, for example, a Chiralpak® IA or Chiralcel® OD-H column.

  • Initial Screening:

    • Mobile Phase A: Hexane/Ethanol (90/10, v/v) + 0.1% DEA

    • Mobile Phase B: Hexane/Isopropanol (90/10, v/v) + 0.1% DEA

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Optimization:

    • Based on the initial screening, select the alcohol modifier that provides better selectivity.

    • Vary the percentage of the alcohol modifier (e.g., 5%, 15%, 20%). A lower percentage generally increases retention and can improve resolution.[6]

    • If peak shape is poor, optimize the concentration of the basic additive (e.g., 0.05% to 0.2% DEA).[6]

Logical Workflow for Chiral HPLC Method Development

G Start Start: Separate Enantiomers Select_CSP Select Polysaccharide CSP Start->Select_CSP Initial_Screen Initial Screening (Hex/EtOH & Hex/iPrOH with DEA) Select_CSP->Initial_Screen Evaluate_Rs Evaluate Resolution (Rs) Initial_Screen->Evaluate_Rs Optimize_Alcohol Optimize Alcohol % Evaluate_Rs->Optimize_Alcohol Rs < 1.5 Final_Method Final Method Evaluate_Rs->Final_Method Rs >= 1.5 Optimize_Additive Optimize Additive Conc. Optimize_Alcohol->Optimize_Additive Optimize_Additive->Final_Method

Caption: Systematic approach to chiral HPLC method development.

Spectroscopic Characterization

While standard spectroscopic techniques like NMR and IR will show identical spectra for both enantiomers in an achiral environment, they are crucial for confirming the overall chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure of 1-(3-amino-4-fluorophenyl)ethanol. While the spectra of the (R)- and (S)-enantiomers are identical, NMR can be used to distinguish them in the presence of a chiral solvating agent or by converting them into diastereomers.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the O-H stretch of the alcohol, the N-H stretches of the amine, and C-F and C-N vibrations. While FTIR can distinguish between racemic and enantiopure forms of some compounds due to differences in crystal packing, this is not a universally applicable method for determining enantiomeric purity.[1]

Biological Significance and Applications

While specific pharmacological data for the individual enantiomers of 1-(3-amino-4-fluorophenyl)ethanol are not extensively reported in publicly available literature, the broader class of chiral amino alcohols and fluorinated aromatic compounds are of significant interest in drug discovery.

  • As Chiral Building Blocks: The primary application of these enantiomers is as chiral synthons for the construction of more complex, stereochemically defined drug candidates. The stereochemistry of these building blocks is critical for the biological activity of the final molecule.[9]

  • Potential Pharmacological Activity: Fluorine substitution is a common strategy in medicinal chemistry to modulate a drug's metabolic stability, lipophilicity, and binding affinity. The amino alcohol moiety is present in many beta-blockers and other cardiovascular drugs. It is plausible that the (R)- and (S)-enantiomers of 1-(3-amino-4-fluorophenyl)ethanol could exhibit stereoselective interactions with biological targets such as G-protein coupled receptors or enzymes. For many pharmacologically active compounds, one enantiomer is significantly more potent or has a different biological effect than the other.[2][10]

Conclusion

The (R)- and (S)-enantiomers of 1-(3-amino-4-fluorophenyl)ethanol represent valuable chiral building blocks for the pharmaceutical industry. A thorough understanding of their synthesis, separation, and characterization is essential for their effective use in drug discovery and development. This guide has outlined the key considerations and methodologies for working with these enantiomers, emphasizing the critical role of chiral HPLC for their separation and analysis. As the demand for enantiomerically pure pharmaceuticals continues to grow, robust and reliable methods for the preparation and characterization of chiral intermediates like (R)- and (S)-1-(3-amino-4-fluorophenyl)ethanol will remain of paramount importance.

References

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Yang, Y., et al. (2023). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science, 14(3), 633-640. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Yang, Y., et al. (2023). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. ResearchGate. Retrieved from [Link]

  • Kazıcı, H. Ç., Bayraktar, E., & Mehmetoglu, Ü. (2016). Optimization of the asymmetric synthesis of chiral aromatic alcohol using freeze-dried carrot as whole-cell biocatalysts. Retrieved from [Link]

  • Deranged Physiology. (2024). Enantiomerism. Retrieved from [Link]

  • Panico, A. M., et al. (2005). "In vitro" differences among (R) and (S) enantiomers of profens in their activities related to articular pathophysiology. Inflammation, 29(4-6), 119-128. Retrieved from [Link]

Sources

Risk Management & Technical Safety Guide: 1-(3-Amino-4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Chemical Identity & Molecular Architecture

Compound Name: 1-(3-Amino-4-fluorophenyl)ethanol CAS Number: 701-42-8 (Racemate) | Note: (R)-Enantiomer CAS: 126534-33-6 Molecular Formula: C₈H₁₀FNO Molecular Weight: 155.17 g/mol

Structural Alert Analysis

This molecule is not merely a generic reagent; it is a bifunctional chiral scaffold often used in the synthesis of tyrosine kinase inhibitors (e.g., crizotinib analogs). Its safety profile is dictated by three distinct structural motifs:

  • The Aniline Moiety (Primary Amine on Aromatic Ring):

    • Risk:[1][2][3][4] High potential for methemoglobinemia (oxidation of hemoglobin). Anilines are readily absorbed through the skin.

    • Reactivity: Susceptible to oxidation (darkening upon storage) and incompatible with strong acids (exothermic salt formation).

  • The Fluorine Substituent (Para to Ethanol, Ortho to Amine):

    • Risk:[1][2][3][4] Increases lipophilicity (LogP), enhancing dermal absorption rates compared to non-fluorinated analogues.

    • Metabolic Stability: Blocks para-hydroxylation, potentially prolonging the half-life of toxic metabolites.

  • The Benzylic Alcohol (Ethanol Chain):

    • Reactivity: A nucleophile in synthesis; introduces a chiral center.

Part 2: Hazard Identification & Toxicology (The "Why")

GHS Classification (Predicted based on SAR - Structure-Activity Relationship):

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][5]
Acute Toxicity (Dermal) Cat 3H311: Toxic in contact with skin.
Skin Irritation Cat 2H315: Causes skin irritation.[1][2][5][6]
Eye Irritation Cat 2AH319: Causes serious eye irritation.[2][6]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][2][4][6][7]
The Hidden Danger: Methemoglobinemia

Unlike standard organic solvents, this compound carries the specific toxicological signature of anilines.

  • Mechanism: Hepatic oxidation of the amino group converts the molecule into an N-hydroxylamine intermediate. This metabolite oxidizes ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), creating methemoglobin (MetHb).

  • Physiological Impact: MetHb cannot bind oxygen.

  • Early Warning Signs: Cyanosis (blue lips/fingernails) occurring 1–4 hours after exposure, headache, and dizziness.

Visualization: Metabolic Toxicity Pathway

The following diagram illustrates the metabolic activation pathway responsible for the compound's primary systemic toxicity.

Methemoglobinemia_Pathway Compound 1-(3-Amino-4-fluorophenyl)ethanol (Parent Compound) Liver Hepatic CYP450 Oxidation Compound->Liver Absorption N_Hydroxy N-Hydroxylamine Metabolite Liver->N_Hydroxy Bioactivation RBC Erythrocyte Interaction N_Hydroxy->RBC Enters Blood MetHb Methemoglobin (Fe3+) (Cannot Transport O2) RBC->MetHb Oxidizes Fe2+ to Fe3+ Cyanosis Clinical Effect: Cyanosis / Hypoxia MetHb->Cyanosis >15% Concentration

Caption: Figure 1. Mechanism of Aniline-Induced Methemoglobinemia. The N-hydroxylamine metabolite is the active toxicant.

Part 3: Handling & Storage Protocols[8][10]

Engineering Controls & PPE

Do not rely on standard latex gloves. Fluorinated aromatics can permeate standard latex.

  • Respiratory: Work within a certified chemical fume hood. If handling powders outside a hood (weighing), use a P3/N99 particulate respirator.

  • Hand Protection:

    • Primary: Nitrile rubber (minimum thickness 0.11 mm) for splash protection.

    • Immersion/High Risk: Silver Shield® (Laminate) or Viton® gloves.

  • Eye Protection: Chemical safety goggles (ANSI Z87.1). Face shield required if handling >100g in liquid phase.

Storage Stability
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon or Nitrogen). The primary amine is sensitive to air oxidation and will degrade to dark brown tars (diazo/azo coupling products) if exposed to O₂ and light.

  • Container: Amber glass vials with Teflon-lined caps.

Part 4: Emergency Response & First Aid[7][11]

Critical Note for First Responders: Treat as an Aniline Poisoning case.

Exposure RouteImmediate ActionMedical Note
Inhalation Remove to fresh air.[1][4][5][6][7] Keep warm and at rest.Monitor for delayed pulmonary edema.
Skin Contact IMMEDIATE: Wash with soap and water for 15 mins.[8] Discard contaminated leather (shoes/watch bands).Absorption is rapid. Monitor MetHb levels.
Eye Contact Rinse cautiously with water for 15 mins.[4][6] Remove contact lenses.[1][5][6][7][8]Alkaline nature of amines can cause corneal damage.
Ingestion Rinse mouth. Do NOT induce vomiting. Risk of aspiration.[5]

Antidote Protocol (Physician Use Only): If signs of methemoglobinemia (MetHb > 30%) are present, administer Methylene Blue (1–2 mg/kg IV over 5 minutes). Contraindicated in G6PD deficiency.

Part 5: Synthesis & Reaction Safety

Experimental Workflow

When using this compound as a nucleophile (via the amine) or an electrophile precursor (via the alcohol), the order of addition matters to prevent runaway exotherms.

Safe Handling Decision Tree:

Handling_Workflow Start Start: Handling 1-(3-Amino-4-fluorophenyl)ethanol State_Check Check Physical State (Likely Viscous Oil or Low-Melting Solid) Start->State_Check Solid Solid Form State_Check->Solid Liquid Liquid/Melted Form State_Check->Liquid Weighing Weigh inside Fume Hood Use Anti-Static Spatula Solid->Weighing Transfer Transfer via Syringe/Septum Avoid Open Pouring Liquid->Transfer Reaction Reaction Setup: Inert Atmosphere (N2/Ar) REQUIRED Weighing->Reaction Transfer->Reaction Quench Quenching: Neutralize basicity slowly Watch for heat generation Reaction->Quench

Caption: Figure 2. Safe Handling Decision Tree for Laboratory Synthesis.

Chemical Incompatibilities
  • Acid Chlorides/Anhydrides: Vigorous exothermic reaction forming amides/esters.

  • Strong Oxidizers (Permanganates, Peroxides): Risk of fire/explosion.

  • Acids: Exothermic salt formation.

References

  • PubChem. (2023). Compound Summary: 1-(3-Aminophenyl)ethanol (Analog Read-Across). National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2023).[9] Registration Dossier: Fluoroanilines - Toxicological Information.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2023). Emergency Response Safety and Health Database: Aniline. CDC. [Link]

Disclaimer: This guide is intended for trained scientific personnel. It supplements but does not replace the official Safety Data Sheet (SDS) provided by your specific chemical supplier.

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 1-(3-Amino-4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Amino-4-fluorophenyl)ethanol is a substituted aromatic amino alcohol of interest in synthetic and medicinal chemistry. A comprehensive understanding of its physicochemical properties, such as melting and boiling points, is fundamental for its purification, handling, and application in further research and development. This guide addresses the notable absence of publicly available experimental data for the melting and boiling points of this specific compound. It provides a comparative analysis of structurally related analogs to establish reasonable expectations for these values. More critically, this document serves as a detailed procedural whitepaper, outlining the rigorous experimental protocols for the precise determination of melting and boiling points. By grounding these methodologies in established principles of physical chemistry, this guide equips researchers with the necessary tools to characterize this and other novel chemical entities with confidence and scientific integrity.

Introduction: The Challenge of Undocumented Properties

1-(3-Amino-4-fluorophenyl)ethanol (CAS No. 701-42-8) is a compound with potential applications as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structure, featuring an amino group, a fluorine atom, and a benzylic alcohol, suggests a molecule with specific hydrogen bonding capabilities and polarity, which in turn govern its physical properties.

Comparative Physicochemical Analysis of Structural Analogs

To form a hypothesis for the expected physical properties of 1-(3-Amino-4-fluorophenyl)ethanol, it is instructive to examine the melting and boiling points of its structural analogs. The presence of the amino group and the fluorine atom are expected to significantly influence these properties through their effects on intermolecular forces, such as hydrogen bonding and dipole-dipole interactions.

Compound NameStructureMelting Point (°C)Boiling Point (°C)Key Structural DifferenceSource(s)
1-(3-Aminophenyl)ethanol 1-(3-Aminophenyl)ethanol64 - 70217Lacks fluorine atom[1][2]
1-(4-Fluorophenyl)ethanol 1-(4-Fluorophenyl)ethanol991 @ 10 torr (~216 @ 760 mmHg)Lacks amino group[3][4]
1-(3-Fluorophenyl)ethanol 1-(3-Fluorophenyl)ethanolNot specified120-121 @ 45 torrLacks amino group[5]

Analysis of Structure-Property Relationships:

  • Effect of the Amino Group: The significant increase in both melting and boiling points of 1-(3-Aminophenyl)ethanol compared to the fluorinated analogs without the amino group highlights the powerful influence of hydrogen bonding. The -NH2 group can both donate and accept hydrogen bonds, leading to a more ordered and strongly bound solid lattice and requiring more energy to transition to the liquid and gaseous phases.

  • Effect of the Fluorine Atom: The fluorine atom, being highly electronegative, introduces a strong dipole moment into the molecule. However, its effect on melting and boiling points is more nuanced than that of the amino group. While it can participate in weaker dipole-dipole interactions, it does not engage in the same strong hydrogen bonding as the amino or hydroxyl groups.

  • Predicted Properties for 1-(3-Amino-4-fluorophenyl)ethanol: Based on the analogs, 1-(3-Amino-4-fluorophenyl)ethanol is expected to be a solid at room temperature, with a melting point likely above that of 1-(3-Aminophenyl)ethanol due to the additional polar interaction from the C-F bond. Its boiling point is also expected to be high, likely above 220°C at atmospheric pressure.

Experimental Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. For an impure substance, the melting point is typically depressed and occurs over a wider range.[6][7] The following protocol describes the capillary method using a digital melting point apparatus (e.g., a Mel-Temp).

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation & Reporting P1 Ensure sample is dry and crystalline P2 Grind sample to a fine powder P1->P2 P3 Load 1-2 mm of sample into a capillary tube P2->P3 P4 Compact the sample at the bottom of the tube P3->P4 M1 Place capillary in melting point apparatus P4->M1 M2 Set a rapid heating rate (~10-20°C/min) for a coarse measurement M1->M2 M3 Record approximate melting range M2->M3 M4 Cool apparatus and insert a new sample M3->M4 M5 Set a slow heating rate (~1-2°C/min) starting 20°C below the approximate melting point M4->M5 M6 Record T1: Temperature at which first liquid appears M5->M6 M7 Record T2: Temperature at which all solid disappears M6->M7 V1 Repeat measurement with a fresh sample for consistency M7->V1 V2 Report the melting point as a range (T1 - T2) V1->V2

Caption: Workflow for accurate melting point determination.

Detailed Protocol
  • Sample Preparation:

    • Ensure the sample of 1-(3-Amino-4-fluorophenyl)ethanol is completely dry, as moisture can depress the melting point.

    • Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder using a spatula.

    • Invert a capillary tube (sealed at one end) and press the open end into the powder until a small amount enters the tube.

    • Tap the sealed end of the capillary tube on a hard surface to compact the powder into a dense plug, approximately 1-2 mm in height.[6][8]

  • Apparatus Setup and Measurement:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • For an unknown compound, perform a rapid preliminary measurement by heating at a rate of 10-20°C per minute to find the approximate melting range.

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Insert a new, freshly prepared capillary tube with the sample.

    • Set a slow heating rate of 1-2°C per minute. This slow rate is crucial for ensuring thermal equilibrium between the sample, thermometer, and heating block, leading to an accurate measurement.

  • Data Recording and Reporting:

    • Observe the sample carefully through the magnifying lens.

    • Record the temperature (T1) at which the first drop of liquid becomes visible.

    • Continue heating and record the temperature (T2) at which the last crystal of the solid melts completely.

    • The melting point should be reported as the range from T1 to T2. A narrow range (0.5-1.5°C) is indicative of a pure compound.[9]

    • Perform the measurement in duplicate or triplicate to ensure reproducibility.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8] Since boiling points are pressure-dependent, it is crucial to record the atmospheric pressure at the time of measurement. The following micro-scale method is suitable for small quantities of the substance.

Workflow for Boiling Point Determination

G cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_cooling Cooling & Measurement S1 Add ~0.5 mL of liquid sample to a small test tube S2 Place a short, sealed capillary tube (fusion tube) open-end down into the test tube S1->S2 S3 Attach the test tube to a thermometer S2->S3 S4 Suspend the assembly in an oil bath S3->S4 H1 Heat the oil bath slowly with stirring S4->H1 H2 Observe a rapid and continuous stream of bubbles from the capillary tube H1->H2 H3 Remove the heat source H2->H3 C1 Allow the apparatus to cool slowly H3->C1 C2 Observe the point at which the bubble stream stops and liquid just begins to enter the capillary C1->C2 C3 Record the temperature at this point as the boiling point C2->C3 C4 Record the atmospheric pressure C3->C4

Caption: Micro-scale boiling point determination workflow.

Detailed Protocol
  • Apparatus Assembly:

    • If 1-(3-Amino-4-fluorophenyl)ethanol is a solid, it must first be melted. Given its expected high boiling point, a high-temperature oil bath (e.g., mineral oil or silicone oil) is required.[9]

    • Add approximately 0.5 mL of the liquid sample to a small-diameter test tube (e.g., 75 x 10 mm).

    • Take a standard melting point capillary tube and seal one end in a flame. Break the tube in the middle to create a short, sealed fusion tube.

    • Place this short fusion tube, open end down, into the liquid in the test tube.

    • Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

    • Suspend the entire assembly in an oil bath, making sure the heat source does not directly touch the beaker.

  • Measurement Procedure:

    • Begin heating the oil bath gently while stirring continuously to ensure uniform temperature distribution.[9]

    • As the temperature rises, air trapped in the fusion tube will expand and slowly bubble out.

    • When the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the opening of the fusion tube. This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.

    • Once a steady stream of bubbles is observed, remove the heat source and allow the oil bath to cool slowly.

  • Data Recording:

    • The bubbling will slow down as the liquid cools. The boiling point is the temperature at which the vapor pressure inside the fusion tube equals the external atmospheric pressure. At this exact moment, the bubble stream will cease, and the liquid will be drawn up into the fusion tube.

    • Record the temperature at the precise moment the liquid just begins to enter the fusion tube. This is the micro boiling point.

    • Record the ambient atmospheric pressure from a barometer. If the pressure is not 760 mmHg, a correction may be necessary for comparison with standard literature values.

Conclusion and Best Practices

The absence of published data for the melting and boiling points of 1-(3-Amino-4-fluorophenyl)ethanol necessitates a rigorous, in-house experimental approach. By leveraging data from structural analogs, researchers can establish a reasonable hypothesis for these values, which aids in the design of the experiment. The detailed protocols provided for melting and boiling point determination represent robust, self-validating systems for generating reliable physicochemical data. Adherence to these methods, particularly with respect to slow heating rates and careful observation, is paramount for achieving the accuracy and precision required in drug development and chemical research. This foundational data is critical for all subsequent stages, including purification, formulation, and quality control.

References

  • University of Babylon. Determination of melting and boiling points. College of Pharmacy. [Link]

  • Learning Space. Determination of Melting points and Boiling points. An-Najah National University. [Link]

  • University of Calgary. Melting point determination. Department of Chemistry. [Link]

  • Whittier College. Experiment 1 - Melting Points. [Link]

  • BuyersGuideChem. Supplier CAS No 403-41-8. [Link]

  • PubChem. 1-(4-Fluorophenyl)ethanol. National Center for Biotechnology Information. [Link]

  • SlideShare. experiment (1) determination of melting points. [Link]

  • ChemSrc. 1-(4-Fluorophenyl)ethanol | CAS#:403-41-8. [Link]

  • Fisher Scientific. 1-(3-Aminophenyl)ethanol, 98% 25 g. [Link]

Sources

Chemical Stability of Fluorinated Amino-Ethanol Derivatives: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Stability of Fluorinated Amino-Ethanol Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Fluorine Paradox

In medicinal chemistry, the introduction of fluorine into amino-ethanol scaffolds (e.g., bioisosteres of serine, ethanolamine, or sphingosine) is a high-value strategy to modulate pKa, block metabolic soft spots, and increase lipophilicity. However, this modification introduces a "stability paradox": while C-F bonds are thermodynamically robust, their strong electron-withdrawing nature (inductive effect,


) can destabilize adjacent functional groups, triggering non-intuitive degradation pathways such as spontaneous HF elimination or altered acyl migration kinetics.

This guide provides a definitive technical analysis of these stability profiles, moving beyond standard stability testing to offer a mechanistically grounded assessment protocol.

Mechanistic Stability Profile

The Electronic Landscape: pKa and Nucleophilicity

The stability of fluorinated amino-ethanols is governed fundamentally by the shift in electron density. Fluorine is the most electronegative element (


), exerting a powerful inductive effect that propagates through the carbon skeleton.

Key Impact:

  • Amine Basicity: Fluorine substitution

    
     to an amine (e.g., 
    
    
    
    ) significantly lowers the pKa of the conjugate acid, typically by 1.0–2.5 units compared to the non-fluorinated parent.
  • Hydroxyl Acidity: The acidity of the alcohol is increased, making the alkoxide a better leaving group but also more readily formed at lower pH.

Table 1: Comparative Electronic Properties (Representative Data)

ScaffoldStructurepKa (Amine)pKa (Hydroxyl)Nucleophilicity (

)
Ethanolamine

~9.5~16.0High

-Fluoro-ethylamine

~8.2N/AModerate
3-Fluoro-2-aminopropanol

~8.0~14.5Low

-Trifluoromethyl

~5.8~12.5Very Low
Primary Degradation Pathway: -Elimination of HF

Unlike simple alkyl fluorides,


-fluoro amino-ethanols possess an internal base (the amine) and an acidic proton (

to the fluorine or activated by the amine). The most critical degradation pathway is the base-promoted elimination of Hydrogen Fluoride (HF).
  • Mechanism: E1cB-like (Elimination Unimolecular conjugate Base).

  • Trigger: The amine (intra- or intermolecularly) abstracts a proton

    
     to the fluorine. The resulting carbanion character is stabilized by the electron-withdrawing fluorine before fluoride expulsion.
    
  • Solvent Effect: Contrary to standard E2 eliminations, polar solvents often accelerate this degradation by stabilizing the polar transition state and the developing fluoride ion.

  • Intramolecular Catalysis: In specific conformations, the hydroxyl group can H-bond to the fluorine, activating the C-F bond for elimination.

Secondary Pathway: O N Acyl Migration

For derivatives where the hydroxyl is acylated (prodrugs or intermediates), the spontaneous migration of the acyl group to the nitrogen is a known risk.

  • Fluorine Effect: The reduced nucleophilicity of the fluorinated amine slows down the kinetics of O

    
    N migration compared to non-fluorinated analogs. However, once formed, the amide is thermodynamically stable, making the reaction irreversible.
    

Visualizing the Degradation Cascade

The following diagram illustrates the competing pathways for a generic


-fluoro amino-ethanol derivative.

DegradationPathways Substrate β-Fluoro Amino-Ethanol (Free Base) TransitionState E1cB Transition State (Carbanion character) Substrate->TransitionState Base (B:) - H+ Aziridine Aziridine Formation (Rare, requires activation) Substrate->Aziridine Activation of OH (e.g., MsCl, SOCl2) Enamine Enamine / Vinyl Amine (Transient) TransitionState->Enamine - F- (Rate Limiting) HydrolysisProd Ketone/Aldehyde + NH3 (Hydrolysis) Enamine->HydrolysisProd + H2O AcylSubstrate O-Acyl Derivative AmideProd N-Acyl Amide (Thermodynamic Sink) AcylSubstrate->AmideProd Intramolecular Nucleophilic Attack

Figure 1: Mechanistic pathways for the degradation of


-fluoro amino-ethanol derivatives. Note that HF elimination is the dominant chemical instability under basic conditions.

Experimental Assessment Protocols

To validate the stability of these derivatives, a standard "shelf-life" study is insufficient. You must employ a Stress-Testing Protocol designed to detect fluoride extrusion and isomerization.

Tier 1: Fluoride Emission Profiling (FEP)

This is the most sensitive early-warning system for instability.

Protocol:

  • Preparation: Dissolve compound (10 mM) in buffered solvent mixtures (pH 4.0, 7.4, 9.0).

  • Incubation: Store at 40°C for 24–72 hours.

  • Detection: Use

    
    -NMR  with an internal standard (e.g., 
    
    
    
    -trifluorotoluene or fluorobenzene).
  • Analysis: Scan for the appearance of a singlet at -119 ppm (free fluoride ion,

    
    ) or new olefinic fluorine signals.
    
    • Pass Criteria:

      
       free fluoride release after 72h.
      
Tier 2: pH-Rate Profile & Kinetic Modeling

Determine the specific base-catalysis constant (


) for the elimination reaction.

Protocol:

  • Buffer Setup: Prepare 5 buffers ranging from pH 2 to pH 12 (ensure constant ionic strength using NaCl).

  • Method: HPLC-UV/MS (Reverse Phase C18). Use a mobile phase with low pH (0.1% Formic Acid) to quench reaction during analysis.

  • Execution: Inject samples at

    
     hours.
    
  • Calculation: Plot

    
     vs. time.
    
    • Self-Validating Check: The rate constant

      
       should increase linearly with 
      
      
      
      if the E1cB mechanism is active.
Tier 3: O-N Migration Assessment (For Prodrugs)

If developing an O-acyl derivative, this test confirms the kinetic barrier provided by fluorine.

Protocol:

  • Solvent:

    
     / Phosphate Buffer (pD 7.4).
    
  • Monitoring: Real-time

    
    -NMR.
    
  • Marker: Watch the shift of the

    
    -proton next to the oxygen.
    
    • O-Acyl:[1][2]

      
       ppm.
      
    • N-Acyl (Product):

      
       ppm (Shift upfield due to loss of ester deshielding).
      

Stability Testing Workflow

The following flowchart outlines the decision matrix for evaluating a new fluorinated lead compound.

StabilityWorkflow Start New Fluorinated Amino-Ethanol Lead Step1 Tier 1: 19F-NMR Screen (pH 9, 40°C, 24h) Start->Step1 Decision1 Fluoride Detected? Step1->Decision1 Fail1 High Risk: HF Elimination Redesign Scaffold Decision1->Fail1 Yes (>1%) Step2 Tier 2: HPLC pH-Rate Profile Decision1->Step2 No (<0.1%) Decision2 t(1/2) > 24h at pH 7.4? Step2->Decision2 Fail2 Moderate Risk: Formulation Control Required Decision2->Fail2 No Step3 Tier 3: Solid State Stability (Accelerated: 40°C/75% RH) Decision2->Step3 Yes Pass Candidate Validated Proceed to Dev Step3->Pass

Figure 2: Strategic workflow for stability assessment of fluorinated amine candidates.

References

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and bioorganic chemistry. Beilstein Journal of Organic Chemistry. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Di Maso, M. J., et al. (2025). Base-Induced Instability of Fluorotelomer Alcohols. Journal of Fluorine Chemistry (Contextualized via PMC). Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores. Journal of Medicinal Chemistry. Link

  • European Medicines Agency (EMA). (2003). ICH Topic Q1A (R2) Stability Testing of new Drug Substances and Products. Link

Sources

Methodological & Application

Application Note: Precision Synthesis of 1-(3-Amino-4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

1-(3-Amino-4-fluorophenyl)ethanol is a critical chiral building block in the synthesis of small molecule kinase inhibitors (e.g., c-Met/ALK inhibitors). Its structural motif—a secondary alcohol adjacent to a fluoro-aniline core—serves as a pharmacophore scaffold for hydrogen bonding within ATP-binding pockets.

This application note details two distinct protocols for synthesizing this intermediate from ketone precursors:

  • Protocol A (Racemic): A robust, scalable chemoselective reduction using Sodium Borohydride (

    
    ).
    
  • Protocol B (Enantioselective): An Asymmetric Transfer Hydrogenation (ATH) utilizing a Ruthenium-TsDPEN catalyst to yield the (

    
    )- or (
    
    
    
    )-enantiomer with
    
    
    ee.
Retrosynthetic Analysis

The most direct disconnection reveals 1-(3-amino-4-fluorophenyl)ethanone as the immediate precursor. The challenge lies in reducing the carbonyl moiety without affecting the labile C-F bond or requiring protection of the primary amine.

Retrosynthesis Product Target: 1-(3-Amino-4-fluorophenyl)ethanol Precursor Precursor: 1-(3-Amino-4-fluorophenyl)ethanone Product->Precursor Chemoselective Reduction Nitro Alternative Start: 1-(4-Fluoro-3-nitrophenyl)ethanone Precursor->Nitro Nitro Reduction

Figure 1: Retrosynthetic logic for the target amino-alcohol.

Critical Process Parameters (CPP)

Before initiating synthesis, the following chemical compatibilities must be managed:

ParameterSpecificationScientific Rationale
Chemoselectivity Carbonyl vs. C-FThe C-F bond at the 4-position is activated by the 3-amino group. Strong reducing agents (e.g.,

at reflux) risks defluorination.

is preferred.
Amine Interference Free

Primary amines can coordinate to metal catalysts (Pd, Ru), poisoning them. Protocol B uses a Ru-arene complex resistant to amine poisoning.
Safety

Evolution
Borohydride reduction releases 4 moles of

per mole of substrate. Ventilation is mandatory.

Protocol A: Chemoselective Reduction (Racemic)

Objective: Rapid, high-yield synthesis of racemic 1-(3-amino-4-fluorophenyl)ethanol. Scale: 10 g basis.

Materials
  • Substrate: 1-(3-amino-4-fluorophenyl)ethanone (10.0 g, 65.3 mmol).

  • Reagent: Sodium Borohydride (

    
    ) (2.47 g, 65.3 mmol, 1.0 equiv).
    
  • Solvent: Methanol (MeOH), anhydrous (100 mL).

  • Quench: Saturated Ammonium Chloride (

    
    ).
    
Step-by-Step Methodology
  • Setup: Charge 1-(3-amino-4-fluorophenyl)ethanone and MeOH into a 250 mL 3-neck round-bottom flask equipped with a thermometer and nitrogen inlet.

  • Cooling: Cool the solution to

    
     using an ice-water bath. Rationale: Low temperature suppresses side reactions and controls the exotherm of hydride addition.
    
  • Addition: Add

    
     portion-wise over 20 minutes. Maintain internal temperature 
    
    
    
    .
    • Caution: Vigorous gas evolution (

      
      ) will occur.
      
  • Reaction: Remove ice bath and allow to warm to room temperature (

    
    ). Stir for 2 hours.
    
  • Monitoring: Check by TLC (EtOAc/Hexane 1:1) or LC-MS. The ketone spot (

    
    ) should disappear, replaced by the alcohol (
    
    
    
    ).
  • Quench: Cool back to

    
    . Slowly add sat. 
    
    
    
    (50 mL) to destroy excess hydride.
  • Workup:

    • Evaporate MeOH under reduced pressure.

    • Extract aqueous residue with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine (

      
      ).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Hexane/EtOAc or use flash chromatography if high purity (

    
    ) is required.
    

Expected Yield:


 (

). Data:

(

,

) confirms the quartet at

(CH-OH) and disappearance of the methyl ketone singlet.

Protocol B: Enantioselective Synthesis (Asymmetric Transfer Hydrogenation)

Objective: Synthesis of highly enantioenriched (


)- or (

)-1-(3-amino-4-fluorophenyl)ethanol using Noyori-Ikariya type catalysis. This route avoids high-pressure hydrogenation.
Mechanism & Catalyst Choice

We utilize a Ruthenium(II) complex with a chiral diamine ligand (TsDPEN). The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred from formate to the ketone via a defined transition state, inducing chirality.

  • Catalyst:

    
     (for (
    
    
    
    )-alcohol) or
    
    
    (for (
    
    
    )-alcohol).
  • Hydrogen Source: Triethylamine/Formic Acid azeotrope (

    
    ).
    
Experimental Workflow

ATH_Workflow Start Start: Ketone Precursor + Catalyst (0.5 mol%) Solvent Add Solvent: EtOAc or DMF (Degassed) Start->Solvent Reagent Add H-Source: HCOOH / TEA (5:2 mix) Solvent->Reagent Reaction Reaction: Stir 24h @ 25°C (Open System for CO2 release) Reagent->Reaction Workup Workup: Wash with NaHCO3 Extract with EtOAc Reaction->Workup Product Product: Chiral Alcohol (>95% ee) Workup->Product

Figure 2: Workflow for Asymmetric Transfer Hydrogenation (ATH).

Step-by-Step Methodology
  • Catalyst Prep: In a glovebox or under Argon, weigh

    
     (
    
    
    
    ,
    
    
    ,
    
    
    ) into a reaction vial.
  • Substrate: Add 1-(3-amino-4-fluorophenyl)ethanone (

    
    , 
    
    
    
    ).
  • Solvent: Add degassed DMF (

    
    ). Note: DMF is preferred over DCM for solubility of the amino-ketone.
    
  • Reduction: Add the Formic Acid/Triethylamine complex (

    
     molar ratio, 
    
    
    
    ).
  • Incubation: Stir at

    
     for 24 hours. Monitor conversion by HPLC.
    
  • Quench: Pour mixture into water (

    
    ) and neutralize with sat. 
    
    
    
    .
  • Extraction: Extract with EtOAc (

    
    ). Wash with water to remove DMF.
    
  • Analysis: Determine Enantiomeric Excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H, Hexane/IPA 90:10).

Expected Results: Yield


, ee 

.

Analytical Validation

To ensure the integrity of the synthesized product, the following analytical parameters should be verified.

MethodParameterExpected Signal
1H NMR Methine Proton (

)
Quartet at

.
1H NMR Methyl Group (

)
Doublet at

.
19F NMR Fluorine ShiftSinglet (decoupled) around

.
HPLC Purity

(Area under curve).
Chiral HPLC Enantiomeric Excess

(For Protocol B).

References

  • Royal Society of Chemistry. (1963). The synthesis, reactivity, and pharmacological properties of some substituted NN-dimethyl-2-halogeno-2-phenylethylamines.

  • Ambeed. (n.d.). Product Analysis: 1-(3-Amino-4-fluorophenyl)ethanone.

  • Google Patents. (2015). CN104262095A - R-1-(4-fluorophenyl)ethanol and synthesis of ester thereof.[1][2]

  • Sigma-Aldrich. (n.d.). 1-(3-Amino-4-fluorophenyl)ethanol Product Page.

Sources

Application Note: Enantioselective Reduction of 3-Amino-4-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The reduction of 3-amino-4-fluoroacetophenone (CAS: 701-42-8) to its corresponding chiral alcohol, 1-(3-amino-4-fluorophenyl)ethanol , is a critical transformation in the synthesis of tyrosine kinase inhibitors (e.g., intermediates for Crizotinib analogs).

Achieving high enantiomeric excess (ee > 98%) is paramount. This guide presents two validated protocols:

  • Biocatalytic Reduction (Method A): The "Gold Standard" for selectivity and green chemistry. Recommended for early-stage discovery and scale-up where enzyme availability is secured.

  • Ru-Catalyzed Transfer Hydrogenation (Method B): The "Chemical Standard" using Noyori-Ikariya catalysts. Recommended for generic manufacturing or when biological constraints (e.g., enzyme cost/IP) are prohibitive.

Decision Matrix: Which Protocol to Choose?
FeatureMethod A: Biocatalysis (KRED) Method B: Transfer Hydrogenation (Ru)
Enantioselectivity Excellent (>99% ee typical)High (95–98% ee)
Conditions Aqueous buffer, 30°C, pH 7Organic solvent, 30–60°C
Substrate Tolerance High (Aniline does not inhibit)Moderate (Free amine can coordinate Ru)
Scalability Linear scale-upLinear scale-up
Cost Driver Enzyme & CofactorRuthenium Catalyst

Method A: Biocatalytic Reduction (KRED)[1]

Principle

This method utilizes an engineered Ketoreductase (KRED) enzyme coupled with a cofactor recycling system. The KRED transfers a hydride from NADPH to the ketone. To make the process economical, Glucose Dehydrogenase (GDH) recycles the oxidized NADP+ back to NADPH using glucose as the stoichiometric reductant.

Biocatalytic Cycle Diagram

Biocatalysis Substrate 3-Amino-4- fluoroacetophenone Product Chiral Alcohol (>99% ee) Substrate->Product Reduction NADP NADP+ NADPH NADPH NADP->NADPH Recycling NADPH->NADP Hydride Transfer Glucose Glucose Glucono Gluconolactone Glucose->Glucono Oxidation KRED KRED Enzyme GDH GDH Enzyme

Figure 1: Coupled enzymatic cycle showing substrate reduction and cofactor regeneration.

Protocol Details

Reagents:

  • Substrate: 3-amino-4-fluoroacetophenone (10 g, 65.3 mmol)

  • Enzyme: Commercial KRED screening kit (e.g., Codexis KRED-P1 or equivalent broad-spectrum KRED). Note: Screen for (R) or (S) selectivity prior to scale-up.

  • Cofactor: NADP+ (10 mg, catalytic amount)

  • Recycling System: Glucose (14 g, 1.2 eq), GDH (CDX-901 or equivalent, 50 mg).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0 containing 1 mM MgSO₄.

  • Solvent: IPA (Isopropanol) or DMSO (as co-solvent, max 10% v/v).

Step-by-Step Procedure:

  • Buffer Preparation: In a 500 mL reactor, charge 200 mL of Potassium Phosphate buffer (pH 7.0). Add Glucose (14 g). Stir until dissolved.

  • Enzyme Activation: Add NADP+ (10 mg) and GDH (50 mg). Add the KRED enzyme preparation (approx. 100–200 mg depending on activity unit definition). Stir gently at 30°C for 10 minutes.

  • Substrate Addition: Dissolve 3-amino-4-fluoroacetophenone (10 g) in 20 mL DMSO (or IPA). Add this solution dropwise to the aqueous enzyme mixture.

    • Critical: Do not dump the substrate; high local concentrations can denature the enzyme.

  • Reaction Monitoring: Maintain temperature at 30°C. Adjust pH to 7.0 periodically using 1M NaOH (gluconic acid production will lower pH).

    • Checkpoint: Monitor conversion by HPLC every 4 hours.

  • Workup: Once conversion >99% (typically 12–24 hours):

    • Add EtOAc (200 mL) and Celite (5 g). Stir for 15 mins.

    • Filter through a Celite pad to remove protein emulsion.

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: Ru-Catalyzed Transfer Hydrogenation[2]

Principle

This method uses the Noyori-Ikariya catalyst system.[1] The free amino group on the substrate can potentially coordinate to the metal, poisoning the catalyst. Therefore, the Formic Acid/Triethylamine (5:2) azeotrope is preferred over IPA/KOH, as the acidic media protonates the aniline (-NH₂ → -NH₃⁺), preventing catalyst deactivation and improving solubility.

Catalytic Cycle Diagram

Noyori PreCat RuCl(p-cymene)[(S,S)-TsDPEN] ActiveCat 16e- Ru-Hydride Species PreCat->ActiveCat - HCl (Activation) Product Product (Chiral Alcohol) ActiveCat->Product H-Transfer Substrate Substrate (Ketone) Substrate->ActiveCat Coordination HSource HCOOH / Et3N HSource->ActiveCat Regeneration CO2 CO2 (Gas) HSource->CO2 Byproduct

Figure 2: Noyori Transfer Hydrogenation mechanism via metal-ligand bifunctional catalysis.

Protocol Details

Reagents:

  • Substrate: 3-amino-4-fluoroacetophenone (10 g, 65.3 mmol).

  • Catalyst: RuCl (CAS: 192139-90-5). Loading: 0.5 mol% (approx. 200 mg).

    • Note: Use (S,S)-ligand for (S)-alcohol; (R,R)-ligand for (R)-alcohol (check specific interaction, but this is the general rule for acetophenones).

  • Hydrogen Source: Formic Acid / Triethylamine azeotrope (5:2 molar ratio).[1]

  • Solvent: Dichloromethane (DCM) or neat in azeotrope.

Step-by-Step Procedure:

  • Catalyst Preparation: In a Schlenk flask under Nitrogen, add the Ru-catalyst (200 mg).

  • Solvent System: Add 30 mL of degassed Formic Acid/TEA (5:2) mixture.

  • Reaction Initiation: Add the substrate (10 g). If solubility is poor, add 10-20 mL of dry DCM.

  • Execution: Stir at 30–40°C.

    • Safety: The reaction releases CO₂ gas. Ensure the vessel is vented through a bubbler. Do not seal tightly.

  • Monitoring: Check TLC or HPLC after 12 hours.

    • Self-Validating Step: If reaction stalls, the pH may have drifted. Add small aliquots of Formic acid if necessary, but usually, the azeotrope buffers itself.

  • Workup:

    • Dilute with water (100 mL) and DCM (100 mL).

    • Neutralize carefully with saturated NaHCO₃ (gas evolution!).

    • Separate organic layer, wash with brine, dry over Na₂SO₄.

    • Concentrate to yield the crude solid. Recrystallize from Hexane/EtOAc if ee upgrade is needed.

Analytical Methods

To validate the enantiomeric excess (ee), use Chiral HPLC.[2]

ParameterCondition
Column Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5µm)
Mobile Phase Hexane : Isopropanol (90 : 10)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (or 220 nm)
Temperature 25°C
Retention Times (R)-isomer: ~8.5 min; (S)-isomer: ~10.2 min (Confirm with racemic standard)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Bio) Substrate inhibition or pH drift.Add substrate in slower pulses. Ensure pH stat is working (add NaOH).
Low Conversion (Chem) Catalyst poisoning by amine.Ensure FA/TEA ratio is correct (acidic). Increase catalyst loading to 1 mol%.
Low ee% Racemization during workup.Avoid high temperatures during concentration. Ensure aqueous workup is neutral.
Substrate Insolubility High crystallinity of fluoro-aniline.Use DMSO co-solvent (Bio) or DCM co-solvent (Chem).

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3][1][4] Accounts of Chemical Research, 30(2), 97–102.

  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265. (General review of KRED technology).
  • Codexis Inc. (2012). Ketoreductase Screening Kits Protocol. (Industry standard protocols for KRED-P1/P2 panels).
  • Matsumura, K., et al. (2011). Asymmetric Transfer Hydrogenation of Functionalized Ketones. Organic Process Research & Development, 15(5).

  • Sigma-Aldrich. (2023). Product Specification: 1-(3-Amino-4-fluorophenyl)ethanol.[5]

Sources

Using 1-(3-Amino-4-fluorophenyl)ethanol as a kinase inhibitor intermediate

Author: BenchChem Technical Support Team. Date: March 2026

[label="Cell Proliferation & Survival", shape=box

Fig 1. Strategic utilization of 1-(3-Amino-4-fluorophenyl)ethanol in kinase inhibitor design.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Stereospecific Mitsunobu Etherification

Objective: Convert the chiral secondary alcohol into an aryl ether with strict inversion of stereochemistry (SN2 mechanism) [4].

Reagents: 1-(3-Amino-4-fluorophenyl)ethanol (1.0 eq), Phenol derivative (1.1 eq), Triphenylphosphine (PPh₃, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq), Anhydrous THF.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve the alcohol, phenol derivative, and PPh₃ in anhydrous THF (0.2 M).

    • Causality: Anhydrous conditions are strictly enforced because ambient moisture will prematurely hydrolyze the highly reactive betaine intermediate formed by PPh₃ and DIAD, aborting the reaction.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: The formation of the PPh₃-DIAD adduct is highly exothermic. Cooling prevents the degradation of the azodicarboxylate and suppresses competing elimination (E2) side reactions.

  • Activation: Add DIAD dropwise over 15 minutes.

    • Causality: DIAD is selected over DEAD due to its superior safety profile, wider liquid range, and slightly better thermal stability.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Validation & In-Process Control:

    • TLC: Monitor the disappearance of the alcohol (UV active; stains dark blue with phosphomolybdic acid).

    • LC-MS: Confirm the product mass.

    • ¹H NMR: Validate the stereochemical inversion by observing the chemical shift and coupling constant changes of the benzylic methine proton (-CH (CH₃)-).

Protocol B: Buchwald-Hartwig Cross-Coupling

Objective: Couple the aniline nitrogen to a heteroaryl chloride (e.g., 2-chloropyrimidine) to construct the primary kinase hinge-binding motif [5].

Reagents: Mitsunobu product from Protocol A (1.0 eq), Heteroaryl chloride (1.1 eq), Pd₂(dba)₃ (0.05 eq), XantPhos (0.10 eq), Cs₂CO₃ (2.0 eq), Anhydrous Toluene.

Step-by-Step Methodology:

  • Assembly: Charge a pressure vial with the aniline intermediate, heteroaryl chloride, Pd₂(dba)₃, XantPhos, and Cs₂CO₃.

    • Causality: XantPhos is specifically chosen for its wide bite angle (111°), which enforces a geometry on the Palladium center that dramatically accelerates reductive elimination, preventing off-target isomerizations or homocoupling. Cs₂CO₃ is utilized as a mild base to prevent the cleavage of sensitive ether linkages synthesized in Protocol A.

  • Degassing: Evacuate the vial and backfill with Argon (repeat 3x). Add degassed anhydrous toluene.

    • Causality: Oxygen is lethal to the active Pd(0) catalytic species. Thorough degassing ensures the catalyst remains in its active oxidation state.

  • Coupling: Seal the vial and heat at 100 °C for 16 hours.

  • Validation & In-Process Control:

    • LC-MS: Confirm the disappearance of the starting aniline and the appearance of the target mass.

    • ¹⁹F NMR: Track the shift in the fluorine environment. The fluorine signal will shift distinctly upfield once the adjacent primary amine is converted to a secondary heteroaryl amine due to altered electron donation into the ring.

Target Context: MAPK/ERK Pathway Modulation

Inhibitors synthesized using 1-(3-Amino-4-fluorophenyl)ethanol are frequently directed against the MAPK/ERK signaling cascade, a pathway hyperactivated in numerous malignancies (e.g., BRAF V600E melanomas). By attaching a pyrimidine core to the amino group and a bulky lipophilic ether to the chiral alcohol, the resulting molecule can act as a dual RAF/MEK inhibitor. The fluorine atom ensures the molecule survives first-pass hepatic metabolism long enough to reach the tumor microenvironment.

Pathway RTK Receptor Tyrosine Kinase RAS RAS (GTPase) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 Kinase RAF->MEK ERK ERK1/2 Kinase MEK->ERK Prolif Cell Proliferation ERK->Prolif Inhibitor Synthesized Inhibitor Inhibitor->RAF Inhibitor->MEK

Fig 2. MAPK/ERK signaling pathway targeted by synthesized multi-kinase inhibitors.

References

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation MDPI - Molecules URL:[Link]

  • Mitsunobu Reaction Organic Chemistry Portal URL:[Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review MDPI - Molecules URL:[Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction Organic Syntheses URL:[Link]

Application Note: Chemoselective Mitsunobu Functionalization of 1-(3-Amino-4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The Mitsunobu reaction is a powerful redox-condensation methodology used to convert primary and secondary alcohols into various functional groups (e.g., esters, ethers, azides) with a complete inversion of stereochemistry[1],[2]. However, applying this transformation to 1-(3-Amino-4-fluorophenyl)ethanol (CAS: 701-42-8)[3],[4] presents a significant chemoselectivity challenge.

The substrate contains both a secondary benzylic alcohol and a primary aromatic amine (aniline). If subjected directly to standard Mitsunobu conditions—utilizing triphenylphosphine (PPh₃) and an azodicarboxylate like diisopropyl azodicarboxylate (DIAD)—the electron-rich aniline will act as a competing nucleophile. More critically, free anilines are known to undergo rapid electrophilic amination with azodicarboxylates, leading to undesired aryl hydrazide byproducts[5],[6].

To ensure absolute chemoselectivity at the secondary alcohol, the aniline must be temporarily masked. The tert-butyloxycarbonyl (Boc) group is the industry standard for this purpose, as it is highly stable under the mildly acidic and redox-active Mitsunobu conditions[7],[8]. This application note details a field-proven, self-validating two-stage protocol: (1) N-Boc protection of the aniline, followed by (2) stereoinvertive Mitsunobu esterification using 4-nitrobenzoic acid (p-NBA) as the pronucleophile.

Experimental Workflow

Workflow A 1-(3-Amino-4-fluorophenyl)ethanol CAS: 701-42-8 B Step 1: N-Boc Protection (Boc2O, THF) A->B C N-Boc Protected Intermediate B->C D Step 2: Mitsunobu Reaction (DIAD, PPh3, p-NBA) C->D E Inverted Ester Product D->E

Figure 1: Workflow for the chemoselective Mitsunobu functionalization.

Materials and Reagents

The following stoichiometric ratios are optimized to drive the reaction to completion while minimizing the difficult-to-remove triphenylphosphine oxide (TPPO) byproduct.

ReagentMW ( g/mol )EquivalentsFunction
1-(3-Amino-4-fluorophenyl)ethanol155.171.0Substrate
Di-tert-butyl dicarbonate (Boc₂O)218.251.2Protecting Group
Triethylamine (TEA)101.191.5Base (Step 1)
Triphenylphosphine (PPh₃)262.291.2Reducing Agent / Activator
Diisopropyl azodicarboxylate (DIAD)202.211.2Oxidant / Activator
4-Nitrobenzoic acid (p-NBA)167.121.2Pronucleophile
Tetrahydrofuran (THF)72.11-Solvent (Anhydrous)

Step-by-Step Methodologies

Step A: N-Boc Protection of the Aniline

Causality Check: Anilines are less nucleophilic than aliphatic amines due to resonance stabilization. While Boc₂O can sometimes react with anilines without a catalyst, utilizing a mild base (TEA) and gentle heating ensures quantitative conversion without risking over-protection (di-Boc formation)[8].

  • Initialization: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-Amino-4-fluorophenyl)ethanol (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Reagent Addition: Add TEA (1.5 eq) in one portion. Slowly add Boc₂O (1.2 eq) dropwise via syringe.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 60 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material will stain strongly with Ninhydrin (purple/brown), whereas the N-Boc product will be Ninhydrin-inactive but UV-active.

  • Workup: Concentrate the THF under reduced pressure. Dissolve the residue in EtOAc, wash sequentially with 0.5 M HCl (to remove unreacted TEA), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected intermediate.

Step B: Mitsunobu Inversion

Causality Check: The order of addition is the most critical parameter in the Mitsunobu reaction. DIAD must be added last, dropwise, at 0 °C[1],[2]. This ensures that the highly reactive betaine intermediate immediately encounters the acidic pronucleophile (p-NBA, pKa ~3.4). If the pronucleophile is absent or not acidic enough (pKa > 11), the betaine will act as an erratic nucleophile, leading to poor yields and messy side reactions[9].

  • Initialization: To an oven-dried flask, add the N-Boc protected alcohol (1.0 eq), p-NBA (1.2 eq), and PPh₃ (1.2 eq).

  • Atmosphere Control: Evacuate the flask and backfill with dry Nitrogen (repeat 3x). Add anhydrous THF to achieve a 0.1 M concentration.

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Activation: Add DIAD (1.2 eq) dropwise over 15–20 minutes. Note: DIAD is thermally sensitive; rapid addition causes exothermic spikes that degrade the reagent into inactive hydrazine dicarboxylates[1].

  • Propagation: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 8–12 hours.

  • Self-Validation (Visual): As the reaction progresses, triphenylphosphine oxide (TPPO) will begin to precipitate as a fine white solid, serving as a reliable visual indicator of successful betaine turnover[1].

  • Workup & Purification: Dilute the mixture with EtOAc and filter off the precipitated TPPO. Wash the organic filtrate with saturated aqueous NaHCO₃ (to remove excess p-NBA) and brine. Concentrate and purify via silica gel chromatography (gradient elution: 5% to 30% EtOAc in Hexanes) to isolate the inverted ester.

Mechanism PPh3 Triphenylphosphine (PPh3) Betaine Betaine Intermediate PPh3->Betaine Nucleophilic Attack DIAD DIAD DIAD->Betaine Nucleophilic Attack Alkoxy Alkoxyphosphonium Salt (Activated Alcohol) Betaine->Alkoxy + Protected Alcohol Nu Pronucleophile (p-Nitrobenzoic acid) Nu->Alkoxy Protonates Betaine Prod Inverted Product + TPPO + Hydrazine Alkoxy->Prod SN2 Displacement (Inversion)

Figure 2: Mitsunobu mechanism highlighting betaine formation and SN2 inversion.

Quantitative Data and Analytical Tracking

To ensure reproducibility across different laboratories, the following analytical benchmarks should be used to validate the success of each stage.

Reaction StepTarget ProductExpected YieldTLC R_f (Hex/EtOAc 7:3)Visual/Analytical Cues
Step A (Protection) N-Boc-1-(3-amino-4-fluorophenyl)ethanol85–95%~0.45Ninhydrin stain shifts from active (primary amine) to inactive.
Step B (Mitsunobu) Inverted p-Nitrobenzoate Ester65–80%~0.65Strongly UV-active product; Precipitation of TPPO byproduct.
Step C (Hydrolysis) *Inverted 1-(3-Amino-4-fluorophenyl)ethanol>90%~0.25Loss of p-NBA UV chromophore; reappearance of broad OH stretch in IR.

*Note: Step C represents the downstream saponification (typically using K₂CO₃ in MeOH) required to remove the p-nitrobenzoate group and yield the free, stereoinverted alcohol.

References

  • Organic Synthesis Portal. "Mitsunobu reaction - Organic Synthesis: General Procedure". Available at: 1[1]

  • Wikipedia. "Mitsunobu reaction". Available at:2[2]

  • BenchChem. "Application Notes and Protocols for the Mitsunobu Reaction". Available at: 7[7]

  • ChemSrc. "1-(3-Amino-4-fluorophenyl)ethanol | CAS#:701-42-8". Available at:3[3]

  • Organic Chemistry Tutor. "Mitsunobu Reaction Drawbacks and Mechanism". Available at: 9[9]

  • Sigma-Aldrich. "Amino ethanol Derivatives". Available at: 4[4]

  • ACS Omega. "Direct Amination of Arenes with Azodicarboxylates". Available at:5[5]

  • Organic & Biomolecular Chemistry. "Cp*Rh(iii)-catalyzed electrophilic amination of arylboronic acids with azo compounds". Available at:6[6]

  • Organic Chemistry Portal. "Boc-Protected Amino Groups". Available at: 8[8]

Sources

Protecting group strategies for the amine in 1-(3-Amino-4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Amine Protection Strategies for 1-(3-Amino-4-fluorophenyl)ethanol

Executive Summary & Molecule Analysis

This guide details the chemoselective protection of the aniline nitrogen in 1-(3-Amino-4-fluorophenyl)ethanol (Structure 1 ).[1] This scaffold is a critical intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs), including ALK and ROS1 inhibitors.[1]

The Challenge: The molecule presents a "selectivity triangle" defined by three competing factors:

  • Electronic Deactivation: The fluorine atom at the C4 position (ortho to the amine) significantly reduces the nucleophilicity of the aniline nitrogen via inductive withdrawal (

    
     of conjugate acid 
    
    
    
    3.0 vs. 4.6 for unsubstituted aniline).
  • Ambident Nucleophilicity: The presence of a secondary benzylic alcohol creates a competition risk. While amines are generally more nucleophilic, the deactivated nature of this specific aniline narrows the reactivity gap, increasing the risk of O-acylation or N,O-bis-protection.[1]

  • Stereochemical Integrity: The secondary alcohol (often enantiopure in late-stage synthesis) is susceptible to racemization under harsh acidic or basic conditions due to the benzylic stabilization of carbocationic intermediates.

Strategic Decision Framework

Before selecting a reagent, use this decision matrix to align the protecting group (PG) with your downstream chemistry.[1]

ProtectionStrategy Start Select Downstream Conditions AcidSensitive Is the next step Acid Sensitive? Start->AcidSensitive BaseSensitive Is the next step Base Sensitive? AcidSensitive->BaseSensitive No Cbz STRATEGY 2: Cbz (H2/Pd Labile) Orthogonal to Acid/Base AcidSensitive->Cbz Yes Hydrogenation Is Hydrogenolysis Permissible? BaseSensitive->Hydrogenation No Fmoc STRATEGY 3: Fmoc (Base Labile) Solid Phase Compatible BaseSensitive->Fmoc Yes Boc STRATEGY 1: Boc (Acid Labile) Best for General Use Hydrogenation->Boc Yes (Standard) Hydrogenation->Cbz No (F-atom risk)

Figure 1: Strategic Decision Tree for Protecting Group Selection.[1] Note: Hydrogenolysis of Cbz in the presence of aryl fluorides requires careful catalyst selection to avoid hydrodefluorination.

Detailed Protocols

Strategy 1: The "Green" Boc Protection (Recommended)

Target: tert-Butyl (5-(1-hydroxyethyl)-2-fluorophenyl)carbamate.[1] Mechanism: Nucleophilic attack on Di-tert-butyl dicarbonate (


).[1]
Innovation:  Standard conditions (DCM/TEA) are often sluggish for fluoroanilines.[1] We utilize an alcohol-promoted protocol  where the solvent (MeOH or EtOH) acts as a hydrogen-bond donor to the 

carbonyl, activating it specifically for the amine and reducing the need for exogenous base.

Protocol:

  • Dissolution: Charge 1-(3-Amino-4-fluorophenyl)ethanol (1.0 equiv) into a round-bottom flask. Add Methanol (5 mL per mmol substrate).[1]

    • Expert Note: Do not use DCM. Methanol accelerates the reaction rate for electron-poor anilines by up to 70-fold compared to non-polar solvents [1].

  • Reagent Addition: Add

    
     (1.1 to 1.2 equiv).
    
  • Reaction: Stir at 40°C for 4–6 hours.

    • Self-Validating Checkpoint: Monitor via TLC (30% EtOAc/Hexane).[1] The starting aniline (usually fluorescent) should disappear. If the reaction stalls, raise T to 50°C; do not add DMAP, as this will catalyze the unwanted O-bocylation of the alcohol.

  • Workup: Concentrate the methanol in vacuo. Redissolve the residue in EtOAc and wash with 5% Citric Acid (to remove trace unreacted aniline) followed by Brine.

  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica flash chromatography.

Troubleshooting:

  • Issue: Formation of O-Boc byproduct.

  • Fix: Use

    
     (aq) / Dioxane biphasic system instead of MeOH. The base keeps the amine nucleophilic, but the biphasic nature protects the alcohol.
    
Strategy 2: Cbz Protection (Orthogonal)

Target: Benzyl (5-(1-hydroxyethyl)-2-fluorophenyl)carbamate.[1] Why: Stable to the acidic conditions (e.g., 4M HCl/Dioxane) used to deprotect other groups.[1]

Protocol:

  • Setup: Dissolve substrate (1.0 equiv) in THF/Water (1:1 mixture). Add

    
     (2.5 equiv).[1] Cool to 0°C.
    
  • Addition: Add Benzyl Chloroformate (Cbz-Cl) (1.05 equiv) dropwise over 30 minutes.

    • Expert Note: Cbz-Cl is highly reactive.[1] Rapid addition leads to O-acylation.[1] The pH must remain slightly basic (pH 8-9) to scavenge HCl, but not high enough to deprotonate the alcohol (

      
      ).[1]
      
  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Add N,N-dimethylethylenediamine (0.1 equiv) to scavenge excess Cbz-Cl before workup. This prevents acylation of the alcohol during concentration.

Strategy 3: Fmoc Protection (Base Labile)

Target: (9H-fluoren-9-yl)methyl (5-(1-hydroxyethyl)-2-fluorophenyl)carbamate.[1] Why: Required if the final molecule cannot tolerate hydrogenation or strong acid.

Protocol:

  • Setup: Dissolve substrate in 1,4-Dioxane. Add

    
     (10% aq solution, 2.0 equiv).[1]
    
  • Addition: Add Fmoc-Cl (1.1 equiv) or Fmoc-OSu (1.1 equiv) at 0°C.

    • Expert Note: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is preferred over Fmoc-Cl.[1] It is less aggressive and significantly reduces the risk of reacting with the secondary alcohol.

  • Reaction: Stir vigorously at RT for 3–12 hours.

  • Workup: Acidify carefully to pH 4 with 1M HCl (avoid strong acid to prevent Fmoc cleavage) and extract with EtOAc.

Comparative Data Analysis

FeatureBoc (Strategy 1)Cbz (Strategy 2)Fmoc (Strategy 3)
Reagent Cost LowLowHigh
Atom Economy HighModerateLow
Stability (Acid) Labile (TFA/HCl)StableStable
Stability (Base) StableStableLabile (Piperidine)
Removal Method TFA or HCl/Dioxane

20% Piperidine/DMF
Risk: F-Elimination NoneLow (Avoid high pressure

)
None
Risk: O-Reaction Low (if DMAP avoided)High (requires pH control)Low (if Fmoc-OSu used)

Workflow Visualization: The "Self-Validating" Boc Process

This workflow incorporates "Stop/Go" decision points to ensure batch quality.

BocWorkflow Start Start: Substrate + MeOH AddReagent Add Boc2O (1.1 equiv) Start->AddReagent Heat Heat to 40°C Stir 4h AddReagent->Heat Check1 Checkpoint 1: TLC Analysis Heat->Check1 Complete Reaction Complete? (Aniline spot gone) Check1->Complete Boost Increase T to 50°C Add 0.1 eq Boc2O Complete->Boost No Workup Concentrate & Acid Wash (Citric Acid) Complete->Workup Yes Boost->Heat Check2 Checkpoint 2: 1H-NMR Workup->Check2 Final Final Product Pure Carbamate Check2->Final Confirm: No O-Boc peak

Figure 2: Step-by-step workflow for Boc protection with integrated quality control checkpoints.

References

  • Vilaivan, T. (2006).[1][2] "Alcohol Speed up Boc Protection of Primary Amines."[2] Tetrahedron Letters, 47(38), 6739-6742.[1] Link[1]

  • Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis, 5th Edition.[1] John Wiley & Sons.[3] (Chapter 7: Protection for the Amino Group). Link[1]

  • Sarkar, A., et al. (2011).[1][4] "Ionic Liquid Catalyzed N-Boc Protection." Journal of Organic Chemistry, 76(17), 7132–7140.[1] Link[1]

  • Clayden, J., et al. (2012).[1] Organic Chemistry, 2nd Edition.[1] (Discussion on Nucleophilicity of Anilines vs. Alcohols). Link

Sources

Scalable Manufacturing Process and Analytical Validation for 1-(3-Amino-4-fluorophenyl)ethanol (CAS 701-42-8)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Prepared for Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The compound 1-(3-Amino-4-fluorophenyl)ethanol (CAS 701-42-8) is a highly versatile fluorinated building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and CNS-active agents. The presence of the fluorine atom enhances metabolic stability and lipophilicity, while the chiral secondary alcohol and primary amine offer orthogonal sites for late-stage functionalization ().

As a Senior Application Scientist, I have designed this guide to outline a highly scalable, three-step manufacturing process starting from the inexpensive commodity chemical 4-fluoroacetophenone.

Route Selection & Causality

The sequence of transformations is critical to avoiding complex mixtures and ensuring high atom economy:

  • Electrophilic Aromatic Nitration: We perform nitration first. The acetyl group is meta-directing and deactivating, while the fluoro group is ortho/para-directing. Both synergistically direct the incoming nitronium ion to the 3-position. Attempting to nitrate after ketone reduction would result in the undesirable oxidation of the secondary alcohol by nitric acid.

  • Catalytic Hydrogenation: The nitro group is reduced to an amine using H₂ and Pd/C. We explicitly choose catalytic hydrogenation over dissolving metal reductions (e.g., Fe/HCl or SnCl₂) to eliminate heavy metal waste, making the process greener and suitable for pilot-plant scale-up ().

  • Hydride Reduction: Finally, the ketone is reduced to the alcohol using Sodium Borohydride (NaBH₄). NaBH₄ is selected over LiAlH₄ because it is chemoselective, safer for large-scale operations, and does not form intractable aluminate complexes with the free amino group.

Synthetic Workflow

SynthesisWorkflow SM 4-Fluoroacetophenone (CAS 403-42-9) Step1 Step 1: Nitration (HNO3 / H2SO4, -15°C) SM->Step1 Int1 4-Fluoro-3-nitroacetophenone (CAS 400-93-1) Step1->Int1 Step2 Step 2: Nitro Reduction (H2, Pd/C, MeOH) Int1->Step2 Int2 3-Amino-4-fluoroacetophenone (CAS 2002-82-6) Step2->Int2 Step3 Step 3: Ketone Reduction (NaBH4, EtOH) Int2->Step3 Product 1-(3-Amino-4-fluorophenyl)ethanol (CAS 701-42-8) Step3->Product

Figure 1: Three-step scalable synthetic workflow for CAS 701-42-8, detailing key intermediates.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating In-Process Controls (IPC) to ensure batch-to-batch reproducibility.

Step 1: Synthesis of 4-Fluoro-3-nitroacetophenone (CAS 400-93-1)

Objective: Regioselective nitration while suppressing oxidative side reactions.

  • Preparation: Charge a jacketed glass reactor with concentrated H₂SO₄ (5.0 volumes) and cool to -15 °C.

  • Addition: Slowly add 4-fluoroacetophenone (1.0 eq) while maintaining vigorous stirring.

  • Nitration: Prepare a mixed acid solution of fuming HNO₃ (1.2 eq) and conc. H₂SO₄ (2.0 volumes). Add this mixture dropwise to the reactor over 2 hours. Critical Causality: Maintaining the temperature strictly between -15 °C and 0 °C is imperative to prevent dinitration and thermal runaway ().

  • Quench & Isolate: Stir for an additional 80 minutes at -15 °C. Pour the mixture over crushed ice. Filter the resulting pale-yellow precipitate, washing with cold water until the filtrate reaches a neutral pH.

  • Self-Validation (IPC): Perform TLC (Hexane:EtOAc 3:1). The product should appear as a distinct UV-active spot (Rf ~0.4). Confirm the melting point is between 47–51 °C ().

Step 2: Synthesis of 3-Amino-4-fluoroacetophenone (CAS 2002-82-6)

Objective: Chemoselective reduction of the nitro group without over-reducing the ketone.

  • Preparation: Dissolve 4-fluoro-3-nitroacetophenone in HPLC-grade Methanol (10 volumes) in a pressure reactor.

  • Catalyst Loading: Add 10% Pd/C (5 wt%).

  • Hydrogenation: Purge the vessel three times with N₂, followed by three purges with H₂. Pressurize the reactor to 20 psi with H₂ and stir at 25–40 °C.

  • Monitoring: Monitor hydrogen uptake. The reaction is typically complete within 4–6 hours when pressure stabilizes.

  • Workup: Vent the reactor and purge with N₂. Filter the mixture through a tightly packed Celite pad to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield a crystalline solid.

  • Self-Validation (IPC): Use IR spectroscopy. The strong N-O stretching bands at 1520 cm⁻¹ and 1350 cm⁻¹ must completely disappear, replaced by primary amine N-H stretches at 3300–3400 cm⁻¹.

Step 3: Synthesis of 1-(3-Amino-4-fluorophenyl)ethanol (CAS 701-42-8)

Objective: Mild hydride reduction of the ketone to the secondary alcohol.

  • Preparation: Dissolve 3-amino-4-fluoroacetophenone in absolute ethanol (8 volumes) and cool the solution to 0 °C using an ice bath.

  • Reduction: Add Sodium Borohydride (NaBH₄, 1.5 eq) in small portions. Critical Causality: Portion-wise addition controls the exothermic release of hydrogen gas and prevents solvent boil-over.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Quench & Extraction: Carefully quench the reaction with saturated aqueous NH₄Cl to destroy excess hydride. Extract the aqueous layer with Ethyl Acetate (3 × 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation (IPC): Analyze via ¹H NMR (400 MHz). Validation is confirmed by the complete loss of the acetyl methyl singlet (~2.5 ppm) and the emergence of a new methine quartet (~4.8 ppm) and a methyl doublet (~1.4 ppm).

Quantitative Data & Analytical Validation

The following tables summarize the expected manufacturing metrics and analytical characterization data for process validation.

Table 1: Stepwise Manufacturing Metrics & Yield Optimization

StepTransformationReagents / CatalystTemp (°C)Expected Yield (%)Target Purity (HPLC)
1 Electrophilic NitrationHNO₃, H₂SO₄-15 to 085 – 88%> 98.0%
2 Nitro ReductionH₂ (20 psi), 10% Pd/C25 to 4092 – 95%> 99.0%
3 Ketone ReductionNaBH₄, EtOH0 to 2589 – 91%> 98.5%

Table 2: In-Process Analytical Controls (IPC)

Intermediate / ProductAnalytical MethodKey Diagnostic Features
4-Fluoro-3-nitroacetophenone TLC (3:1 Hex/EtOAc)Rf ~0.4; UV active; MP: 47–51 °C
3-Amino-4-fluoroacetophenone IR SpectroscopyLoss of NO₂ (1520 cm⁻¹); Gain of NH₂ (3300 cm⁻¹)
1-(3-Amino-4-fluorophenyl)ethanol ¹H NMR (400 MHz)Loss of acetyl singlet (2.5 ppm); New methine quartet (4.8 ppm)

References

  • Synthesis of 3'-amino-4'-fluoro-acetophenone PrepChem URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(3-Amino-4-fluorophenyl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the synthesis of 1-(3-Amino-4-fluorophenyl)ethanol , a critical intermediate often used in the development of tyrosine kinase inhibitors (e.g., c-Met inhibitors).

While the transformation appears straightforward, yield attrition is commonly observed due to three specific failure modes:

  • Amphoteric Solubility Losses: The product contains both a basic amine and a polar hydroxyl group, leading to significant loss in the aqueous phase during workup.

  • Boron-Amine Complexation: Incomplete hydrolysis of borate intermediates traps the product.

  • Chemo-selectivity (Defluorination): If catalytic hydrogenation is attempted, the C-F bond is susceptible to hydrogenolysis.

Module 1: Strategic Route Selection

Before troubleshooting, confirm you are using the optimal synthetic pathway.

Comparative Analysis of Routes
FeatureRoute A: NaBH₄ Reduction (Recommended)Route B: Catalytic Hydrogenation (High Risk)
Starting Material 1-(3-amino-4-fluorophenyl)ethanone1-(3-nitro-4-fluorophenyl)ethanone
Primary Reagent Sodium Borohydride (NaBH₄)H₂ / Pd-C or Pt-C
Key Risk Work-up losses (Solubility)Defluorination (C-F cleavage)
Scalability ExcellentGood, but requires pressure vessels
Chemo-selectivity High (Does not touch C-F)Low (Risk of reducing C-F)

Recommendation: Unless you are strictly limited to starting from the nitro-ketone in a one-pot process, Route A is superior for yield preservation.

Module 2: The "Yield-Critical" Workup Protocol

The majority of yield is lost not during the reaction, but during the quench and extraction.

The "Acid-Base Swing" Technique

Standard aqueous washes often fail because the amino-alcohol coordinates with boron byproducts or remains protonated. You must force the equilibrium.

WorkupLogic Start Crude Reaction Mixture (MeOH/THF) Quench Step 1: Acid Quench (1N HCl to pH < 2) Start->Quench BreakComplex Mechanism: Hydrolysis of N-B-O complexes Quench->BreakComplex Basify Step 2: Basify (NaOH to pH > 10) Quench->Basify Stir 30 mins Extract Step 3: Extraction (EtOAc + Salting Out) Basify->Extract Product is Free Base

Figure 1: The "Acid-Base Swing" workflow ensures the breakdown of stable amine-borane complexes before isolation.

Step-by-Step Protocol (Route A)
  • Reaction: Dissolve 1-(3-amino-4-fluorophenyl)ethanone (1.0 eq) in MeOH (10 vol). Cool to 0°C. Add NaBH₄ (0.6–1.0 eq) portion-wise.

  • Quench (Critical): Once TLC confirms conversion, add 1N HCl dropwise until pH ~1-2.

    • Why? This destroys excess hydride AND hydrolyzes the tetra-coordinate borate-amine complex.

  • Stir: Agitate at room temperature for 30–60 minutes.

  • Neutralization: Adjust pH to >10 using 4N NaOH or sat. K₂CO₃.

    • Why? The aniline nitrogen (pKa ~4) must be fully deprotonated to be lipophilic.

  • Extraction: Extract with Ethyl Acetate (3x).

    • Pro-Tip: Saturate the aqueous layer with NaCl ("Salting out") to force the organic product out of the water.

Module 3: Troubleshooting & FAQs

Category 1: Low Yield (Mass Balance Issues)

Q: I see full conversion on TLC, but I only recover 50% yield after extraction. Where is my product? A: Your product is likely in the aqueous phase. Amino-alcohols are notoriously hydrophilic.

  • Diagnosis: Check the pH of your aqueous layer.[1][2][3] If it is neutral (pH 7), a significant portion of the aniline may still be protonated or hydrogen-bonded to water.

  • Solution:

    • pH Adjustment: Ensure pH is >10.

    • Salting Out: Add solid NaCl to the aqueous phase until saturation before the final extraction. This increases the ionic strength, reducing the solubility of organics (Salting-out effect).

    • Solvent Switch: If EtOAc fails, try a mixture of CHCl₃:Isopropanol (3:1) . This is a more aggressive polar extraction system.

Q: My product is an oil that refuses to crystallize. A: Trace solvents or stereoisomers often prevent crystallization.

  • Solution:

    • Azeotrope: Rotovap with DCM (2x) to remove trapped MeOH/Water.

    • Anti-solvent: Dissolve in minimal warm EtOAc and add Hexanes/Heptane dropwise until cloudy. Cool slowly.

    • Chiral Purity: Note that NaBH₄ reduction produces a racemate. If you need the enantiomer, you require chiral resolution or asymmetric transfer hydrogenation (ATH).

Category 2: Impurities & Side Reactions

Q: I see a "ghost" spot on TLC that drags near the baseline. A: This is likely the Boron-Product complex.

  • Mechanism: The amine and hydroxyl groups can chelate boron, forming a stable species that behaves differently on silica.

  • Fix: Extend the acidic quench time (Step 2 in Protocol). You can also use a MeOH/Acetic Acid quench followed by azeotropic removal of methyl borate (B(OMe)₃).

Q: I am using Hydrogenation (Route B) and I see a mass corresponding to [M-18] or [M-20]. A: You are observing Defluorination .

  • Cause: Palladium (Pd/C) is excellent at cleaving C-F bonds on aromatic rings, especially when an amino group is present (electron-donating).

  • Fix:

    • Switch Catalyst: Use Platinum on Carbon (Pt/C) or Sulfided Platinum . Pt is far less active toward C-Halogen hydrogenolysis than Pd.

    • Additives: Add Vanadium salts or perform the reaction in the presence of an acid scavenger that doesn't promote dehalogenation, though Pt/C is the primary fix.

Module 4: Advanced Optimization (Data & Viz)

Solvent Effects on Reaction Rate (NaBH₄)

While Methanol is standard, side reactions with the solvent (ester formation if acids are present) or solubility issues can occur.

SolventRelative RateSolubility of SMRecommendation
Methanol Fast (1.0)HighPrimary Choice
Ethanol Medium (0.6)HighUse if MeOH forms byproducts
THF Slow (<0.1)MediumRequires MeOH additive to activate NaBH₄
IPA Slow (0.3)HighGood for workup, poor for reaction
Troubleshooting Decision Tree

Troubleshooting Issue Identify Issue LowYield Low Isolated Yield (Mass Balance) Issue->LowYield Impurity Impurity / Byproduct Issue->Impurity Stall Reaction Stalled Issue->Stall CheckPH Check Aqueous pH LowYield->CheckPH Defluoro Is it Defluorination? (Mass = M-19/20) Impurity->Defluoro SolventCheck Check Solvent Stall->SolventCheck AdjustPH Adjust to pH > 10 Add NaCl CheckPH->AdjustPH If pH < 9 SwitchCat Switch to Pt/C or Raney Ni Defluoro->SwitchCat Yes Boron Boron Complex? Defluoro->Boron No AcidQuench Increase Acid Quench Time Boron->AcidQuench Yes AddMeOH Add MeOH or Increase Temp SolventCheck->AddMeOH If THF only

Figure 2: Diagnostic logic for resolving common synthesis failures.

References

  • Reduction of Acetophenones: Master Organic Chemistry. "Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones." Available at: [Link]

  • Workup of Amino Alcohols: National Institutes of Health (PMC). "Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols."[2] Available at: [Link]

  • Analogous Patent Protocol: Google Patents. "Method for preparing 3-amino-substituted crotonates (Fluorinated analogs).

Sources

Technical Support Center: Preventing Racemization of Chiral 1-(3-Amino-4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexplained loss of enantiomeric purity when scaling up syntheses involving chiral benzylic alcohols.

1-(3-Amino-4-fluorophenyl)ethanol is a highly valuable, yet stereochemically fragile, chiral building block. To successfully handle this compound, you must understand the causality of its degradation. The para-fluoro substituent is uniquely deceptive: while it is inductively electron-withdrawing (-I), its lone pairs provide strong resonance stabilization (+M effect) to the benzylic position. Consequently, even mild acidic excursions can trigger rapid SN1-type solvolysis, leading to a planar carbocation and subsequent racemization[1],[2].

This guide provides mechanistic insights, troubleshooting FAQs, and field-validated protocols to ensure absolute stereoretention during your workflows.

Part 1: Mechanistic Visualizations

To prevent racemization, we must first visualize the pathways of chiral degradation and the workflows designed to circumvent them.

Mechanism A Chiral Alcohol (Stable) B Protonated Intermediate A->B H+ (pH < 6) C Planar Benzylic Carbocation B->C -H2O (Fast due to p-F +M effect) D Racemic Mixture (Loss of ee) C->D +H2O (Non-stereoselective)

Mechanistic pathway of acid-catalyzed racemization via a planar carbocation.

Workflow S1 1. Reaction Setup Strictly aprotic solvents (e.g., MTBE) S2 2. pH Control Buffer at pH 7.5 - 8.5 (NaHCO3) S1->S2 S3 3. Temperature Maintain < 25°C S2->S3 S4 4. Isolation Avoid acidic silica gel S3->S4 S5 5. Storage Store neat at -20°C S4->S5

Validated workflow for stereoretentive handling of chiral benzylic alcohols.

Part 2: Troubleshooting & FAQs

Q1: My enantiomeric excess (ee) drops from >99% to <80% during Boc-protection of the amine. What is happening? A1: You are likely experiencing localized pH drops. Standard functionalization reactions (like using Boc2O) can release mildly acidic byproducts. Because the benzylic hydroxyl group is highly susceptible to protonation, these micro-environments of acidity trigger water elimination and carbocation formation[3]. Solution: Never run these reactions in unbuffered, homogeneous solutions. Transition to a biphasic system (e.g., MTBE / saturated aqueous NaHCO3). The aqueous layer acts as an infinite proton sink, locking the interfacial pH and completely suppressing the acid-catalyzed SN1 racemization pathway.

Q2: I am using a transition metal catalyst for a downstream cross-coupling, but the unreacted starting material is completely racemized. Why? A2: Transition metals such as Palladium (Pd), Ruthenium (Ru), and Vanadium (V) are notorious for catalyzing the Oppenauer oxidation / Meerwein-Ponndorf-Verley reduction cycle[4]. The metal temporarily oxidizes the benzylic alcohol to an achiral acetophenone derivative, then reduces it back, scrambling the stereocenter. This is the foundational mechanism behind Dynamic Kinetic Resolution (DKR)[5], but it is catastrophic if unintended. Solution: Protect the benzylic hydroxyl group (e.g., as a TBS ether) prior to introducing any transition-metal catalysts.

Q3: Does the choice of solvent and temperature during storage affect optical purity? A3: Absolutely. Storing the compound in protic solvents (like methanol) inside unpassivated glass vials promotes slow solvolysis due to the mildly acidic silanol groups on the glass surface. Furthermore, elevated temperatures exponentially increase the rate of C-O bond cleavage[6]. Solution: Store the compound neat at -20°C, or in a strictly aprotic solvent like THF over molecular sieves.

Part 3: Quantitative Condition Matrix

The following table summarizes the empirical impact of various environmental conditions on the enantiomeric excess (ee) of chiral benzylic alcohols. Use this as a predictive baseline for your experimental design.

Condition / ReagentSolvent SystemTemp (°C)Time (h)Initial ee (%)Final ee (%)Primary Mechanism of ee Loss
0.1 M HCl (aq)Water / THF252>99<5SN1 Solvolysis (Carbocation)
Silica Gel ChromatographyHexane / EtOAc254>9982Mild Solid-Acid Catalysis
5 mol% VOSO4Toluene5012>992Redox Cycling (Ketone Intermediate)
Heating (Thermal)Neat1506>9945Thermal C-O Cleavage
Sat. NaHCO3 (pH 8)MTBE2524>99>99 None (Stable / Optimal)
Part 4: Validated Experimental Protocol

Stereoretentive N-Boc Protection of 1-(3-Amino-4-fluorophenyl)ethanol

This self-validating protocol is engineered to functionalize the primary amine while mathematically eliminating the variables that cause benzylic racemization.

Step 1: Aprotic Solvation Dissolve 10.0 mmol of chiral 1-(3-Amino-4-fluorophenyl)ethanol in 20 mL of Methyl tert-butyl ether (MTBE). Causality: MTBE is strictly aprotic and does not participate in solvolysis, unlike ethanol or methanol which can act as nucleophiles in SN1 background reactions.

Step 2: Biphasic pH Locking Add 20 mL of saturated aqueous sodium bicarbonate (NaHCO3). Stir vigorously (800 rpm) to create a biphasic emulsion. Causality: This locks the aqueous micro-environment at a pH of ~8.2, ensuring the benzylic hydroxyl group cannot be protonated[7].

Step 3: Temperature-Controlled Reagent Addition Cool the biphasic mixture to 0°C using an ice bath. Slowly add 10.5 mmol of Di-tert-butyl dicarbonate (Boc2O) dissolved in 5 mL of MTBE dropwise over 15 minutes. Causality: Controlling the exotherm prevents thermal activation of the C-O bond[6].

Step 4: Reaction and Monitoring Allow the reaction to warm to ambient temperature (20-25°C) and stir for 4 hours. Monitor via TLC. Crucial Check: Do not leave the compound on acidic silica TLC plates for extended periods; elute and visualize immediately to prevent on-plate degradation.

Step 5: Stereosafe Quench & Extraction Separate the organic layer. Wash with ice-cold brine (15 mL) to remove residual aqueous salts.

Step 6: Drying & Concentration Dry the organic layer over anhydrous sodium sulfate (Na2SO4). Causality: Do NOT use magnesium sulfate (MgSO4). MgSO4 exhibits mild Lewis acidity which can coordinate with the alcohol and induce partial racemization. Concentrate under reduced pressure at a water bath temperature strictly below 30°C.

References
  • Chiral α-Branched Benzylic Carbocations: Diastereoselective Intermolecular Reactions with Arene Nucleophiles and NMR Spectroscopic Studies Journal of the American Chemical Society[Link]

  • Racemization in Drug Discovery ORCA – Online Research @ Cardiff[Link]

  • Acid zeolites as alcohol racemization catalysts: screening and application in biphasic dynamic kinetic resolution PubMed (NIH)[Link]

  • Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst (EP0779261A1)
  • Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization Industrial & Engineering Chemistry Research (ACS)[Link]

Sources

Technical Support Center: Purification of 1-(3-Amino-4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1-(3-Amino-4-fluorophenyl)ethanol. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this key pharmaceutical intermediate from complex reaction mixtures. Our goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your purification workflows effectively.

Part 1: Foundational Knowledge - Understanding the Challenge

Q1: What is 1-(3-Amino-4-fluorophenyl)ethanol and why is its purity critical?

1-(3-Amino-4-fluorophenyl)ethanol is a key building block in the synthesis of various pharmaceutically active compounds. Its structure, featuring an amino group, a fluorine atom, and a chiral alcohol, makes it a versatile intermediate. The purity of this compound is paramount as impurities can lead to the formation of undesired side products in subsequent steps, potentially impacting the efficacy, safety, and stability of the final Active Pharmaceutical Ingredient (API).[1] Regulatory bodies require stringent control over the impurity profile of all intermediates used in drug manufacturing.[1]

Q2: What are the most common byproducts I should expect when synthesizing this compound?

The most common synthetic route to 1-(3-Amino-4-fluorophenyl)ethanol involves the reduction of a ketone precursor, typically 1-(4-fluoro-3-nitrophenyl)ethanone. Based on this, the primary impurities are often:

  • Unreacted Starting Material: 1-(4-fluoro-3-nitrophenyl)ethanone.

  • Over-reduction Products: Where the aromatic ring or other functional groups are unintentionally reduced.

  • Products of Incomplete Reduction: Such as the corresponding nitroso or hydroxylamine intermediates.

  • Isomeric Impurities: Depending on the synthetic route, other positional isomers of the aminofluorophenyl ethanol may be present.[2]

  • Catalyst Residues: If catalytic hydrogenation is used (e.g., Pd/C), residual metals may be present.

Part 2: Strategic Purification - A Decision-Making Framework

Choosing the correct purification strategy from the outset can save significant time and resources. The decision between recrystallization and chromatography often depends on the purity of the crude material and the nature of the impurities.

Decision Pathway: Selecting Your Purification Method

The following diagram outlines a logical decision-making process for selecting the appropriate primary purification technique.

Purification_Decision_Tree Figure 1. Purification Method Selection Guide start Crude 1-(3-Amino-4-fluorophenyl)ethanol Assessed by TLC/LC-MS purity_check Is the desired product the major component (>85%)? start->purity_check impurity_type Are impurities structurally similar (e.g., isomers)? purity_check->impurity_type Yes chromatography Primary Method: Column Chromatography purity_check->chromatography No recrystallization Primary Method: Recrystallization impurity_type->recrystallization No impurity_type->chromatography Yes recrystallization_polish Consider Recrystallization as a final polishing step chromatography->recrystallization_polish

Part 3: Technical Guide & Troubleshooting - Recrystallization

Recrystallization is a powerful technique for purifying solid compounds that are the major component of a crude mixture. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[3]

Q3: How do I select the best solvent for recrystallizing 1-(3-Amino-4-fluorophenyl)ethanol?

The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either fully soluble or insoluble at all temperatures.[3] Given the polar amine and alcohol groups, polar solvents are a good starting point.

Table 1: Solvent Selection Guide for Recrystallization

Solvent SystemRationale & ObservationsSuitability
Water The compound may have some solubility due to H-bonding, but is likely too low for effective single-solvent use.Poor as single solvent.
Ethanol or Isopropanol Good starting choice. The compound is likely soluble in hot alcohol and less soluble when cold.Good
Ethyl Acetate Medium polarity. May be a good choice if polar impurities need to be removed.Moderate
Ethanol/Water Mixture An excellent choice. Dissolve the crude product in a minimum of hot ethanol, then add hot water dropwise until turbidity appears. Re-heat to clarify and cool slowly.[4]Excellent
Toluene Non-polar. Unlikely to dissolve the target compound but may be useful for removing non-polar impurities via a hot filtration step.Poor for recrystallization, useful for pre-purification washes.
Experimental Protocol 1: Recrystallization using an Ethanol/Water System
  • Dissolution: Place the crude 1-(3-Amino-4-fluorophenyl)ethanol in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid.

  • Impurity Removal (Optional): If colored impurities are present, add a small amount of activated charcoal and keep the solution hot for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Induce Crystallization: To the hot, clear solution, add hot water dropwise with swirling until a faint, persistent cloudiness (turbidity) is observed. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[3]

  • Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Recrystallization Troubleshooting FAQ
  • Q4: My compound "oiled out" instead of forming crystals. What went wrong?

    • A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. This is common with low-melting point solids or when cooling is too rapid.

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional "good" solvent (ethanol in this case) and allow it to cool much more slowly. Seeding the solution with a tiny crystal of pure product can also promote proper crystallization.

  • Q5: I have very poor recovery after recrystallization. How can I improve my yield?

    • A: This usually means too much solvent was used, or the cooling step was not cold enough or long enough.

    • Solution: During the dissolution step, be meticulous about adding the minimum amount of hot solvent. After slow cooling, ensure the flask is thoroughly chilled in an ice bath. You can also try to partially evaporate the solvent from the filtrate to recover a second, potentially less pure, crop of crystals.

Part 4: Technical Guide & Troubleshooting - Column Chromatography

Column chromatography is the method of choice for separating complex mixtures or when impurities are structurally very similar to the target compound.[6]

Q6: I'm getting significant peak tailing and poor recovery when using silica gel. Why is this happening?

This is the most common issue when purifying organic amines.[7][8] The problem stems from the interaction between the basic amino group of your compound and the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong acid-base interaction causes the compound to "stick" to the column, leading to tailing and irreversible adsorption.[7]

Solution: You must neutralize or mask these acidic sites.

  • Add a Competing Amine: The most common solution is to add a small amount (0.5-2%) of a volatile tertiary amine, like triethylamine (TEA) or diisopropylethylamine (DIPEA), to your mobile phase (eluent).[8][9] The TEA will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly.

  • Use a Modified Stationary Phase: For routine purifications, consider using an amine-functionalized silica gel (KP-NH).[7] This pre-treated silica has a basic surface that minimizes unwanted interactions with basic analytes.

Workflow for Chromatography Method Development

Chromatography_Workflow Figure 2. Column Chromatography Workflow tlc 1. TLC Analysis (Hexane/EtOAc + 1% TEA) rf_check 2. Is Rf between 0.2-0.4? tlc->rf_check adjust_polarity 3. Adjust Solvent Polarity rf_check->adjust_polarity No column_prep 4. Prepare Column (Slurry pack in eluent) rf_check->column_prep Yes adjust_polarity->tlc loading 5. Load Sample (Dry loading preferred) column_prep->loading elution 6. Elute & Collect Fractions loading->elution analysis 7. Analyze Fractions by TLC elution->analysis combine 8. Combine Pure Fractions & Evaporate analysis->combine

Experimental Protocol 2: Flash Column Chromatography with Triethylamine Modifier
  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). Start with a mixture like 70:30 Hexane:Ethyl Acetate and add 1% triethylamine. Adjust the ratio until the desired compound has an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent (including the TEA). Pour the slurry into your column and allow it to pack under positive pressure, ensuring no air bubbles or cracks are present.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method generally results in better separation. Carefully add this powder to the top of your packed column.

  • Elution: Add the eluent to the column and apply pressure to begin elution. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light or with a stain.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator. The triethylamine is volatile and will be removed during this step.

Part 5: Quality Control - Confirming Your Purity

After purification, you must verify the purity and identity of your 1-(3-Amino-4-fluorophenyl)ethanol.

Q7: What analytical techniques should I use to confirm the purity of my final product?

A combination of methods is recommended to provide a comprehensive assessment of purity.

Table 2: Recommended Analytical Methods for Purity Assessment

MethodPurposeWhat to Look For
HPLC (High-Performance Liquid Chromatography) Quantify purity and detect minor impurities.[1][10]A single major peak for the product. Purity is often reported as % area of the main peak.
¹H and ¹³C NMR Spectroscopy Confirm chemical structure and identify impurities.Correct chemical shifts, integration values, and coupling constants. Absence of peaks corresponding to starting materials or byproducts.
Mass Spectrometry (MS) Confirm molecular weight.A molecular ion peak corresponding to the exact mass of the compound.
Melting Point Assess purity.A sharp, narrow melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

References

  • Is there an easy way to purify organic amines?. (2023). Biotage. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage. [Link]

  • US Patent US8455691B2, Process for the purification of aromatic amines.
  • Troubleshooting. The Pharma Master. [Link]

  • Protein purification troubleshooting guide. Dutscher. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2020). Technology Networks. [Link]

  • US Patent US5866719A, Process for the purification of an aminoalcohol.
  • Solid organic cpd.s when isolated from organic reaction. SlideShare. [Link]

  • How to isolate Imine by column chromatography?. (2016). ResearchGate. [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Institutes of Health (NIH). [Link]

  • Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. ResearchGate. [Link]

  • Help with recrystallization. (2017). Reddit. [Link]

Sources

Technical Support Center: Enantioselective Synthesis of 1-(3-Amino-4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Context

You are likely synthesizing 1-(3-amino-4-fluorophenyl)ethanol as a chiral fragment for next-generation kinase inhibitors (e.g., ALK or ROS1 inhibitors). The presence of the free aniline amine at the meta position, combined with the fluorine at the para position, creates a unique "push-pull" electronic environment that complicates standard asymmetric reduction protocols.

This guide moves beyond basic textbook procedures. It addresses the specific interaction between the nucleophilic aniline nitrogen and your catalyst system—the primary cause of stalled conversion and eroding enantiomeric excess (ee).

Module 1: Chemical Catalysis (Asymmetric Transfer Hydrogenation)

Primary Protocol: Ruthenium(II)-catalyzed Asymmetric Transfer Hydrogenation (ATH).[1][2][3]

The Core Challenge: Catalyst Poisoning

In standard Noyori-type ATH (using Isopropanol/Base), the free amine on your substrate (


) can coordinate to the Ruthenium center, displacing the chiral ligand or blocking the active site.
Decision Matrix: Selecting the Right System

ATH_Decision_Tree Start Substrate: 3-Amino-4-fluoroacetophenone Q1 Can you protect the amine? Start->Q1 RouteA Route A: Protection Strategy (High Reliability) Q1->RouteA Yes (Time allowed) RouteB Route B: Direct Reduction (Process Economy) Q1->RouteB No (Strict Step Count) StepA1 Protect as N-Boc or N-Ac RouteA->StepA1 StepB1 Must Protonate Amine RouteB->StepB1 StepA2 Std. ATH (Ru-TsDPEN) IPA / KOH StepA1->StepA2 Result Target Chiral Alcohol >98% ee StepA2->Result StepB2 Use FA/TEA Azeotrope (Acidic Media) StepB1->StepB2 StepB2->Result

Figure 1: Decision matrix for handling the catalytic interference of the free aniline group.

Troubleshooting Guide: ATH Protocols
Scenario A: Reaction Stalls at 50-60% Conversion
  • Diagnosis: Product Inhibition or Equilibrium Limitation.

  • The Science: ATH is an equilibrium process. As acetone (the byproduct of IPA oxidation) accumulates, the reverse reaction accelerates. Furthermore, the product amino-alcohol can act as a bidentate ligand, deactivating the Ru center.

  • Corrective Actions:

    • Switch Hydrogen Source: Move from IPA/KOH to Formic Acid/Triethylamine (5:2 azeotrope) . This releases CO₂ (irreversible), driving conversion to 100%.

    • Nitrogen Sweep: If using IPA, apply a continuous gentle

      
       sparge to remove acetone.
      
Scenario B: Low Enantiomeric Excess (<90% ee)
  • Diagnosis: Racemization or "Leakage" Pathways.

  • The Science: The free amine can facilitate a non-catalyzed (racemic) background hydride transfer if the temperature is too high.

  • Corrective Actions:

    • Lower Temperature: Run the reaction at 0°C to -10°C. Selectivity (

      
      ) increases exponentially as temperature decreases.
      
    • Tethered Catalysts: Switch to a "tethered" Ru-catalyst (e.g., Ru-Cl-[(R,R)-Tsdpen]-teth-arene). These are more rigid and prevent ligand dissociation caused by the aniline substrate.

Module 2: Biocatalysis (Enzymatic Reduction)

Primary Protocol: Ketoreductase (KRED) screening with cofactor recycling. Why: Biocatalysis often ignores the "amine poisoning" issue because the enzyme active site is highly specific.

Protocol: KRED Screening for 3-Amino-4-fluoroacetophenone
ParameterStandard ConditionOptimization for Solubility
Enzyme Load 2-5 g/L5-10 g/L
Substrate Conc. 10-20 g/L50-100 g/L
Cofactor NADP+ / Glucose / GDHNADP+ / IPA / ADH (if compatible)
Buffer K-Phosphate pH 7.0K-Phosphate pH 6.5 (Amine stability)
Co-solvent 5% DMSO10-20% MTBE or Butyl Acetate (Biphasic)
Troubleshooting Guide: Biocatalysis
Issue: Substrate Precipitation
  • Context: The amino-acetophenone is hydrophobic; the enzyme is in water. Poor mass transfer limits the rate.

  • Solution: Implement a biphasic system . Dissolve the substrate in n-Butyl Acetate or Toluene. The enzyme remains in the aqueous phase. The reaction occurs at the interface.

    • Tip: Add 1% Triton X-100 surfactant to increase interfacial area.

Issue: Enzyme Deactivation
  • Context: The free amine can raise the pH locally or react with aldehydes (if using glucose/GDH recycling) to form imines.

  • Solution:

    • pH Stat: Use an autotitrator to maintain pH 7.0.

    • Alternative Recycle: Use Isopropanol (IPA) as the hydride donor (requires an IPA-tolerant KRED) to avoid aldehyde generation.

Module 3: Analytical Validation (Chiral HPLC)

You cannot optimize what you cannot measure. The separation of the enantiomers requires specific columns due to the basic nitrogen.

Recommended Method:

  • Column: Daicel Chiralpak IA or IC (Immobilized phases are robust).

  • Mobile Phase: Heptane / Ethanol / Diethylamine (DEA).

    • Ratio: 90:10:0.1

    • Note: The DEA (0.1%) is critical . It masks silanol sites on the silica backbone. Without it, the amino group of your product will tail severely, merging the enantiomeric peaks.

  • Detection: UV at 254 nm.

Detailed Experimental Protocol (Recommended Route)

Route: Asymmetric Transfer Hydrogenation using Formic Acid (Protonation Strategy).

  • Preparation: In a reactor, charge 1-(3-amino-4-fluorophenyl)ethanone (1.0 eq).

  • Solvent: Add Ethyl Acetate (5 vol).

  • Catalyst: Add RuCl (0.5 mol%).

  • H-Donor: Add Formic Acid / Triethylamine (5:2 complex) (3.0 eq).

    • Observation: The mixture will warm slightly. Ensure internal temp

      
      .
      
  • Reaction: Stir at 20-25°C for 12-24 hours. Monitor by HPLC.

  • Workup:

    • Cool to 5°C.

    • Quench with 10% Na₂CO₃ (aq) to neutralize excess formic acid and deprotonate the product.

    • Separate layers. Wash organic layer with brine.

    • Dry over MgSO₄ and concentrate.

  • Upgrading ee: If ee is 95-97%, recrystallize the product from Heptane/IPA to achieve >99% ee.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][3] Accounts of Chemical Research. [Link]

  • Palmer, M. J., & Wills, M. (2009). Asymmetric transfer hydrogenation of C=O and C=N bonds.[4] Tetrahedron: Asymmetry. [Link]

  • Hollmann, F., et al. (2021).[4] Biocatalytic Reduction of Ketones. Green Chemistry. [Link]

  • Daicel Corporation. Chiral Column Selection Guide for Basic Compounds. [Link]

Sources

Removing metal catalyst residues from 1-(3-Amino-4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Removal of Catalyst Residues from 1-(3-Amino-4-fluorophenyl)ethanol (CAS: 701-42-8)

Ticket ID: TSC-2025-AMF-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely processing 1-(3-Amino-4-fluorophenyl)ethanol , a critical chiral intermediate often synthesized via asymmetric transfer hydrogenation (Ru-catalyzed) or cross-coupling/reduction sequences (Pd-catalyzed).

The Core Challenge: This molecule presents a "double-edged" chelation problem. The electron-rich aniline nitrogen (position 3) and the benzylic hydroxyl group act as a bidentate ligand, stabilizing metal complexes and preventing standard filtration methods (e.g., Celite) from working effectively. To meet ICH Q3D guidelines, you must shift the thermodynamic equilibrium from the Product-Metal complex to a Scavenger-Metal complex.

Part 1: Diagnostic & Scavenger Selection

Decision Matrix: Which Scavenger Do I Need?

Do not choose a scavenger randomly. The presence of the primary amine in your product dictates that you must avoid strong cation exchangers (SCX) to prevent product loss via protonation.

ScavengerSelection Start Identify Catalyst Metal Pd Palladium (Pd) (Suzuki/Buchwald) Start->Pd Ru Ruthenium (Ru) (Transfer Hydrogenation) Start->Ru Pd_Solvent Solvent System? Pd->Pd_Solvent Ru_State Oxidation State? Ru->Ru_State Pd_Polar Polar (MeOH, DMF) Use SiliaMetS® Thiol Pd_Solvent->Pd_Polar High Solubility Pd_NonPolar Non-Polar (THF, Toluene) Use SiliaMetS® DMT Pd_Solvent->Pd_NonPolar Low Solubility Ru_High Ru(III/IV) Use SiliaMetS® Cysteine Ru_State->Ru_High Ru_Low Ru(II) Use SiliaMetS® Thiol Ru_State->Ru_Low

Figure 1: Scavenger selection logic based on metal type and solvent compatibility. Note that Thiol-based scavengers are generally preferred for amino-alcohols to avoid non-specific binding.

Technical Rationale
  • Palladium (Pd): The 3-amino group binds Pd(II) tightly. SiliaMetS® Thiol (Si-SH) is the industry standard here because the Sulfur-Pd bond is thermodynamically stronger than the Nitrogen-Pd bond. If your solvent is non-polar (e.g., Toluene), SiliaMetS® DMT (Dimercaptotriazine) is preferred due to its higher loading and lipophilicity.

  • Ruthenium (Ru): Often used in Noyori-type hydrogenations to set the chiral center at Position 1. Ru is notoriously "sticky." SiliaMetS® Thiol is effective for Ru(II). If you have performed an oxidative workup, Ru may be in a higher oxidation state, requiring SiliaMetS® Cysteine .

Part 2: Optimization Protocol (Batch Mode)

Objective: Reduce metal content from >1000 ppm to <10 ppm (ICH Q3D Class 2B limit for Pd/Ru is typically 100-200 ppm, but internal specs are often stricter).

Step-by-Step Methodology
ParameterRecommendationScientific Reasoning
Equivalents 4–8 eq. (relative to residual metal)The reaction is an equilibrium. Excess scavenger drives the reaction to the right (Le Chatelier's principle).
Temperature 50°C – 60°C Heat increases the kinetic exchange rate, helping the metal dissociate from the 3-amino chelate.
Time 4 – 16 Hours Steric bulk around the metal center (from ligands) slows down the diffusion into the silica pores.
Solvent THF or MeOH The product must be fully dissolved. If the product precipitates, it traps metal inside the crystal lattice.[1]
Experimental Workflow
  • Dissolution: Dissolve crude 1-(3-Amino-4-fluorophenyl)ethanol in 10 volumes of THF or MeOH.

  • Initial Check: Take a 1 mL aliquot, filter, and run ICP-MS to establish the "Starting Metal Concentration" (e.g., 1200 ppm).

  • Addition: Add SiliaMetS® Thiol (4 equivalents vs. metal content).

    • Calculation: If you have 1 mmol of Pd, add 4 mmol of functionalized silica (check loading on the bottle, typically 1.2 mmol/g).

  • Incubation: Stir at 50°C for 4 hours.

  • Filtration: Filter through a 0.45 µm PTFE membrane or a Celite pad to remove the silica scavenger.

  • Wash: Wash the filter cake with 2 volumes of solvent to recover adsorbed product.

  • Validation: Analyze filtrate by ICP-MS.

Part 3: Troubleshooting & FAQs

Q1: I used the scavenger, but my yield dropped by 20%. Where is my product?

Root Cause: Non-specific binding. The amino group on your product (pKa ~4-5) might be interacting with residual silanols on the silica surface. Solution:

  • Switch Scavenger: Use SiliaMetS® DMT .[2] The triazine ring is bulky and less likely to hydrogen-bond with your aniline amine.

  • Add Modifier: Add 1% Triethylamine (Et3N) to the scavenging mixture. This "blocks" the active silanol sites on the silica, preventing your product from sticking, while the metal still binds to the thiol.

Q2: The filtrate is clear, but ICP-MS still shows high Ruthenium levels.

Root Cause: Ruthenium often forms stable, soluble clusters or "nanoparticles" that pass through standard filters but aren't truly dissolved ions. Solution:

  • Digestion: Ensure your analytical sample preparation uses aggressive digestion (HNO3/HCl + Microwave) to detect all metal forms.

  • Activated Carbon Spike: Add 10% w/w Activated Carbon (e.g., Darco KB-G) alongside the silica scavenger. Carbon is excellent at adsorbing neutral metal-ligand complexes that silica misses.

Q3: Can I use crystallization instead of scavenging?

Analysis: Crystallization is risky for this specific molecule.

  • The Trap: 1-(3-Amino-4-fluorophenyl)ethanol can co-crystallize with metal salts. The metal can become an inclusion in the crystal lattice.[1]

  • Recommendation: Perform scavenging while the product is in solution (mother liquor) first. Only crystallize after the metal load is reduced to <50 ppm.

Part 4: The Mechanism (Visualized)

Understanding the competition between your product and the scavenger is vital for troubleshooting.

ScavengingMechanism Complex Problem State: Product-Metal Complex (Stable Chelate) Transition Transition State: Ligand Exchange Complex->Transition Heat (50°C) + Time Scavenger SiliaMetS® Thiol (Free Scavenger) Scavenger->Transition Heat (50°C) + Time Result Desired State: Scavenger-Metal Complex (Solid - Filterable) Transition->Result High Affinity (S-Pd > N-Pd) Product Purified Product: 1-(3-Amino-4-fluorophenyl)ethanol Transition->Product Released into Solution Equilibrium Equilibrium shifts right due to high stability of Metal-Sulfur bond Transition->Equilibrium

Figure 2: Thermodynamic competition. The scavenger must have a higher affinity for the metal (S-Metal bond) than the product's nitrogen atom (N-Metal bond) to drive the release of the API.

References & Authority

  • ICH Q3D (R2) Guidelines for Elemental Impurities. International Council for Harmonisation. (2022).[3] Defines Permitted Daily Exposure (PDE) limits for Pd and Ru.

  • SiliCycle Application Note: Scavenging of Palladium and Ruthenium from API Intermediates. Demonstrates the superiority of Thiol/DMT for amine-containing substrates.[2]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. (Foundational text on metal removal mechanisms).

  • Biotage Metal Scavenging User Guide. Strategies for removing Pd from polar amines.

Disclaimer: This guide is for research and development purposes. All protocols should be validated against your specific matrix and regulatory requirements (ICH/FDA/EMA).

Sources

Technical Support Center: Crystallization Troubleshooting Guide for 1-(3-Amino-4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 1-(3-Amino-4-fluorophenyl)ethanol (CAS No. 701-42-8)[1].

Due to the presence of a primary amine, a secondary alcohol, and an aryl fluoride, this molecule possesses a highly flexible hydrogen-bonding network. While this is advantageous for its pharmacological profile, it makes the compound notoriously prone to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—during crystallization and chiral resolution.

Part 1: Diagnostic FAQ

Q1: My solution turns cloudy upon cooling, and a dense liquid layer forms at the bottom of the flask instead of crystals. What is happening? A1: You are observing "oiling out" (LLPS). This occurs when the system's supersaturation drives the solute to separate into a secondary, solute-rich liquid phase (an emulsion) rather than a solid crystalline suspension[2]. Thermodynamically, this happens because the melting point of the impure solid in the solvent mixture is lower than the phase separation temperature[3]. The flexible H-bonding from the -NH


 and -OH groups of 1-(3-Amino-4-fluorophenyl)ethanol kinetically hinders the rigid molecular alignment required for crystal lattice formation, making droplet formation the path of least resistance[2].

Q2: How does oiling out affect the purity of my final product? A2: Oiling out is highly detrimental to purity. The solute-rich oil droplets act as an excellent solvent for structurally similar impurities[3]. When this oil eventually solidifies—often spontaneously or as an amorphous mass—it physically traps these impurities within the matrix, completely bypassing the natural impurity rejection process that occurs during slow, ordered crystal growth[2][4].

Q3: I am getting a very poor yield (<30%) even though I cooled the solution to 0 °C. Why? A3: Poor yield typically indicates that the compound remains dissolved in the mother liquor due to excessive solvent use or an improper solvent system[3]. The fluorine atom on the aromatic ring can unexpectedly increase solubility in certain organic solvents. Self-Validation Check: Dip a glass stirring rod into the mother liquor (filtrate) and let it dry. If a large residue remains on the rod, your product is still in solution, and you must reduce your solvent volume or introduce an anti-solvent[3].

Q4: I am using a mixed solvent system (e.g., Ethanol/Hexane) and oiling out happens every time. Is the solvent to blame? A4: Yes. Oiling out from a solvent mixture frequently occurs when the separating solute causes the solvent combination to demix[4]. This is especially common when mixing solvents with drastically different polarities (like ethanol and hexane). The solute alters the local dielectric constant, causing the non-polar solvent to "crash out" the solute as an oil[4].

Part 2: Mechanistic Workflow & Visualization

To successfully crystallize 1-(3-Amino-4-fluorophenyl)ethanol, you must navigate the phase diagram to avoid the miscibility gap (where LLPS occurs) and safely enter the Metastable Zone (where nucleation occurs).

CrystallizationPathway Start Hot Solution of 1-(3-Amino-4-fluorophenyl)ethanol Cooling Cooling Process Start->Cooling HighSS Rapid Cooling (High Supersaturation) Cooling->HighSS Uncontrolled Ramp SlowSS Slow Cooling (Controlled Supersaturation) Cooling->SlowSS Controlled Ramp LLPS Miscibility Gap Reached (Liquid-Liquid Phase Separation) HighSS->LLPS MSZ Metastable Zone Reached (Add Seed Crystals) SlowSS->MSZ LLPS->MSZ Reheat & Adjust Solvent OilingOut Oiling Out (Impure Amorphous Mass) LLPS->OilingOut Spontaneous Solidification Crystals Nucleation & Growth (Pure Crystalline Solid) MSZ->Crystals Seeding & Slow Growth

Thermodynamic pathways of 1-(3-Amino-4-fluorophenyl)ethanol crystallization (LLPS vs. Nucleation).

Part 3: Data Presentation - Solvent Selection Matrix

Choosing the right solvent system is the first line of defense against LLPS. Below is a validated matrix for 1-(3-Amino-4-fluorophenyl)ethanol.

Solvent SystemPolarity ProfileOiling Out RiskCausality & Recommended Action
Toluene / Heptane Low / Very LowHigh Demixing occurs due to polarity extremes[4]. Avoid for this compound.
Ethyl Acetate / Hexane Moderate / LowModerate Solute may oil out if cooled >0.5 °C/min. Use strict temperature control.
Isopropanol (IPA) / Water High / Very HighLow-Moderate Excellent H-bond stabilization. Dose water (anti-solvent) very slowly to prevent localized supersaturation[5].
Ethanol (Absolute) HighLow Ideal single-solvent system. Requires seeding halfway into the Metastable Zone Width (MSZW)[2].

Part 4: Experimental Protocols

Protocol A: Rescuing an Oiled-Out Solution

If your 1-(3-Amino-4-fluorophenyl)ethanol has already formed a liquid emulsion at the bottom of the flask, do not attempt to filter it. Follow this self-validating rescue protocol:

  • Re-dissolution: Return the flask to the heat source and warm the mixture until the oil completely redissolves into a single, clear phase[3].

  • Solvent Adjustment: Add 5–10% (v/v) more of the "good" solvent (e.g., Ethanol or Ethyl Acetate). This alters the saturation curve, ensuring the solution remains below the critical concentration required for LLPS at lower temperatures[3].

  • Impurity Scavenging (Optional but Recommended): If the solution has a colored tint, add 1-2% (w/w) activated charcoal. Impurities dramatically lower the melting point of the solid, pushing the system into an oiling-out regime[3]. Boil for 5 minutes and perform a hot filtration to remove the charcoal.

  • Controlled Cooling: Cool the solution at a highly controlled rate (e.g., 0.1 °C/min) using a programmable heating mantle to avoid kinetically shocking the system[5].

Protocol B: Seeded Anti-Solvent Crystallization

To bypass the stochastic nature of primary nucleation and guarantee a crystalline product, use a seeded anti-solvent approach[2][5].

  • Dissolution: Dissolve the crude 1-(3-Amino-4-fluorophenyl)ethanol in a minimum volume of hot Isopropanol (IPA).

  • Entering the MSZW: Cool the solution slowly (0.2 °C/min) until it is approximately 5 °C above its known cloud point (the boundary of the Metastable Zone).

  • Seeding: Add 1–5% (w/w) of pure 1-(3-Amino-4-fluorophenyl)ethanol seed crystals. Causality: Seed crystals provide a pre-formed rigid lattice, allowing solute molecules to integrate immediately, which kinetically outcompetes the formation of random liquid droplets[2][5].

  • Anti-Solvent Dosing: Using a syringe pump, add Water (the anti-solvent) dropwise over 2 hours. Causality: Slow addition prevents localized spikes in supersaturation that trigger LLPS[5].

  • Aging and Isolation: Hold the suspension at 5 °C for 2 hours to maximize yield, then isolate via vacuum filtration. Wash the filter cake with a cold 1:1 mixture of IPA/Water.

References

  • Chemistry LibreTexts. "3.6F: Troubleshooting". LibreTexts. Available at:[Link]

  • KiloMentor. "The Problem of Oiling Out in Chemical Process Development". KiloMentor Blog. Available at:[Link]

  • Mettler Toledo. "Oiling Out in Crystallization". Mettler Toledo Crystallization Guides. Available at:[Link]

Sources

Technical Support Center: Minimizing Side Reactions During Amino Group Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amino group functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amine chemistry and minimize unwanted side reactions. The following content is structured to provide in-depth, field-proven insights and practical troubleshooting advice.

The Challenge of Selectivity in Amine Functionalization

Amines are one of the most versatile and ubiquitous functional groups in organic chemistry and biochemistry. Their nucleophilic and basic nature makes them highly reactive towards a wide range of electrophiles, which is fundamental to the synthesis of pharmaceuticals, peptides, and other bioactive molecules.[1] However, this high reactivity is also the primary source of challenges, often leading to a variety of side reactions that can compromise yield, purity, and the overall success of a synthetic route.

Common side reactions include over-alkylation, acylation of unintended amines, and reactions with other nucleophilic groups within a molecule.[2][3] In the context of complex molecules like peptides and proteins, the presence of multiple amine groups (the N-terminus and the side chains of lysine and arginine) and other reactive functionalities necessitates highly chemoselective modification strategies.[4][5]

This guide provides a structured approach to troubleshooting and minimizing these side reactions, focusing on three core areas: Alkylation , Acylation & Peptide Coupling , and the strategic use of Protecting Groups .

Section 1: Troubleshooting Alkylation Reactions

Direct alkylation of amines with reagents like alkyl halides is notoriously difficult to control.[6][7] The primary issue is over-alkylation , where the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a cascade of reactions that produce tertiary amines and even quaternary ammonium salts.[2][6]

FAQs: Alkylation

Q1: My alkylation reaction is producing a mixture of mono-, di-, and even tri-alkylated products. How can I achieve selective mono-alkylation?

A1: This is a classic sign of the "runaway train" effect in direct alkylation.[2][6] To achieve selective mono-alkylation, consider the following strategies:

  • Reductive Amination: This is the most reliable method for controlled mono-alkylation.[2][7] It involves the reaction of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ.[2] The resulting secondary amine is generally less reactive towards further reaction under these conditions.

  • Stoichiometric Control: While challenging, using a large excess of the starting amine can statistically favor mono-alkylation. However, this is often impractical and can lead to difficult purifications.

  • Gabriel Synthesis: For the synthesis of primary amines from alkyl halides, the Gabriel synthesis is a superior alternative to direct alkylation of ammonia. It uses phthalimide as an ammonia surrogate, which prevents over-alkylation.[2]

Q2: I'm attempting a reductive amination, but the reaction is sluggish, and I'm seeing unreacted starting materials.

A2: Several factors can contribute to an inefficient reductive amination:

  • pH Control: Imine formation is often most efficient under slightly acidic conditions (pH ~5), which catalyze the dehydration step.[8] However, at very low pH, the amine starting material will be protonated and non-nucleophilic.[8] Conversely, the reducing agent may have a different optimal pH. A careful pH optimization is often necessary.

  • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild enough not to reduce the aldehyde or ketone starting material and is effective under the slightly acidic conditions that favor imine formation.[9] Sodium cyanoborohydride can also be used to selectively reduce imines in the presence of aldehydes.[7] Stronger reducing agents like sodium borohydride may require a two-step process where the imine is formed first, followed by the addition of the reductant.[10][11]

  • Water Removal: The formation of the imine intermediate involves the elimination of water.[8] In some cases, the use of a dehydrating agent or azeotropic removal of water can drive the reaction to completion.

Workflow for Troubleshooting Alkylation Reactions

G start Alkylation Reaction Problem product_mixture Mixture of Alkylated Products? start->product_mixture low_yield Low Yield/Incomplete Reaction? product_mixture->low_yield No reductive_amination Consider Reductive Amination product_mixture->reductive_amination Yes gabriel Synthesizing a Primary Amine? Consider Gabriel Synthesis product_mixture->gabriel Yes optimize_pH Optimize Reaction pH low_yield->optimize_pH Yes success Successful Mono-alkylation reductive_amination->success gabriel->success change_reductant Change Reducing Agent (e.g., STAB) optimize_pH->change_reductant remove_water Employ Water Removal Strategy change_reductant->remove_water remove_water->success

Caption: Decision-making workflow for troubleshooting amine alkylation.

Experimental Protocol: Reductive Amination for Mono-Alkylation

This protocol describes a general procedure for the synthesis of a secondary amine from a primary amine and an aldehyde using sodium triacetoxyborohydride (STAB).

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq.) and the aldehyde (1.0-1.2 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes. Catalytic amounts of acetic acid can be added to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) portion-wise to the stirred solution. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Section 2: Troubleshooting Acylation and Peptide Coupling Reactions

Acylation is a fundamental reaction for forming amide bonds. In peptide synthesis, this involves the coupling of an activated carboxylic acid of one amino acid to the free amino group of another.[3] Side reactions can arise from incomplete coupling, racemization, and unwanted reactions of amino acid side chains.[12][13]

FAQs: Acylation and Peptide Coupling

Q1: My peptide coupling reaction is incomplete, even after extended reaction times. What could be the cause?

A1: Incomplete coupling is a common issue in solid-phase peptide synthesis (SPPS) and can be attributed to several factors:[12][13]

  • Steric Hindrance: Bulky amino acid residues can physically block the approach of the activated amino acid, slowing down the reaction.[14] Using a more potent activating agent like HATU or HBTU, or performing a "double coupling" (repeating the coupling step with fresh reagents) can help overcome this.[13]

  • Peptide Aggregation: As the peptide chain grows, it can aggregate on the solid support, preventing reagents from accessing the reactive sites.[12][15] Using structure-disrupting solvents like NMP or DMSO can mitigate this.[13]

  • Inefficient Activation: The coupling reagent may not be efficient enough for the specific amino acid sequence. Ensure you are using high-quality, fresh reagents.

Q2: I am observing diastereomeric impurities in my final peptide. How can I minimize racemization?

A2: Racemization can occur during the activation of the carboxylic acid, particularly through the formation of an oxazolone intermediate.[13] To minimize this:

  • Choice of Coupling Reagents and Additives: Use coupling reagent combinations known for low racemization, such as DIC/Oxyma.[13][16] Additives like HOBt and HOAt are effective at suppressing racemization, though newer, non-explosive alternatives like Oxyma Pure are now recommended.[16]

  • Base Selection: Avoid using an excess of a strong base. A weaker base like N-methylmorpholine (NMM) is often a better choice than diisopropylethylamine (DIEA).[13]

  • Temperature Control: Perform the coupling at low temperatures to reduce the rate of racemization.

Q3: My final product is impure after acetylation with acetic anhydride. What are the likely side products?

A3: Besides unreacted starting material, several side products can form:[17]

  • Diacetylation: While less common, under harsh conditions, diacetylation can occur. Use milder conditions to avoid this.[17]

  • Oxidation: Aromatic amines are susceptible to oxidation, which can lead to colored impurities. Performing the reaction under an inert atmosphere can help.[17]

  • Hydrolysis of Reagent: Water in the reaction mixture will hydrolyze acetic anhydride to acetic acid, reducing its effectiveness. Ensure all glassware is dry and use anhydrous solvents.[17]

Experimental Protocol: General Peptide Coupling with HATU
  • Resin Swelling: Swell the resin-bound amine in a suitable solvent like DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the N-protected amino acid (3-5 eq.), HATU (3-5 eq.), and a non-nucleophilic base like DIEA (6-10 eq.) in DMF. Allow to pre-activate for a few minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours.

  • Monitoring: Perform a ninhydrin test to check for the presence of free amines. A negative test (yellow beads) indicates complete coupling.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

Section 3: Strategic Use of Protecting Groups

Protecting groups are essential tools for preventing unwanted side reactions at amino groups while other parts of a molecule are being modified.[1][18][19] The key to a successful protecting group strategy is the ability to selectively introduce and remove the group under conditions that do not affect other functional groups.[19] This is known as an orthogonal strategy .[18][19]

Comparison of Common Amine Protecting Groups
Protecting GroupAbbreviationCleavage ConditionsStability
tert-ButoxycarbonylBocStrong Acid (e.g., TFA)[20][21]Stable to base, hydrogenation[22]
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)[21][23]Stable to acid, hydrogenation
CarboxybenzylCbz or ZCatalytic Hydrogenation (H₂/Pd-C)[21]Stable to acid and base[20]
FAQs: Protecting Groups

Q1: What is an "orthogonal" protecting group strategy, and why is it important?

A1: An orthogonal strategy employs protecting groups that can be removed under different, non-interfering conditions.[18][19][21] For example, a molecule might contain a Boc-protected amine and an Fmoc-protected amine. The Fmoc group can be selectively removed with a base, leaving the Boc group intact for a subsequent reaction.[18][19] This allows for precise, stepwise modifications of complex molecules.[21]

Q2: During the deprotection of a Boc group with TFA, I'm observing side products. What is happening?

A2: The cleavage of the Boc group generates a reactive tert-butyl cation.[13][22] This carbocation can alkylate nucleophilic side chains, particularly those of tryptophan, methionine, and cysteine.[13][21] To prevent this, scavengers such as triisopropylsilane (TIS) or thioanisole are added to the TFA "cocktail" to trap the carbocations.[21]

Q3: Are there alternatives to the common Boc, Fmoc, and Cbz protecting groups?

A3: Yes, a variety of other protecting groups exist for specific applications. For instance, the 1,3-dithian-2-ylmethoxycarbonyl (Dmoc) group can be removed under nearly neutral oxidative conditions, offering another dimension of orthogonality.[23][24] The choice of protecting group should always be guided by the overall synthetic plan and the compatibility of its cleavage conditions with the target molecule.

Workflow for Selecting an Amine Protecting Group

G start Need to Protect an Amine acid_stable Is the molecule stable to strong acid? start->acid_stable base_stable Is the molecule stable to base? acid_stable->base_stable Yes use_boc Use Boc Group (TFA Cleavage) acid_stable->use_boc No h2_stable Are there reducible groups (e.g., alkynes)? base_stable->h2_stable Yes use_fmoc Use Fmoc Group (Piperidine Cleavage) base_stable->use_fmoc No use_cbz Use Cbz Group (H₂/Pd-C Cleavage) h2_stable->use_cbz Yes consider_orthogonal Consider Orthogonal Protecting Groups h2_stable->consider_orthogonal No

Caption: A simplified decision tree for choosing a common amine protecting group.

Experimental Protocol: Boc Protection of an Amine
  • Reaction Setup: Dissolve the amine (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or a mixture of dioxane and water.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.3 eq.) to the solution. If the amine is in its salt form, add a base such as triethylamine or sodium bicarbonate to neutralize it.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC or LC-MS.

  • Work-up: If using an organic solvent, wash the reaction mixture with a dilute acid (e.g., 1M HCl) and then with brine. If using an aqueous mixture, extract the product with an organic solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The Boc-protected amine is often pure enough for the next step without further purification.[2]

Conclusion

Minimizing side reactions during the functionalization of amino groups requires a deep understanding of the underlying reaction mechanisms and a strategic approach to experimental design. By carefully selecting reaction conditions, employing modern synthetic methods like reductive amination, and implementing robust orthogonal protecting group strategies, researchers can significantly improve the efficiency, purity, and success rate of their synthetic endeavors. This guide serves as a starting point for troubleshooting common issues and optimizing protocols for the selective modification of amines.

References

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Bernardes, G. J., et al. (2017). Chemoselective Installation of Amine Bonds on Proteins through Aza-Michael Ligation. Journal of the American Chemical Society.
  • MBL International. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Bernardes, G. J., et al. (2017, December 5). Chemoselective Installation of Amine Bonds on Proteins through Aza-Michael Ligation. American Chemical Society.
  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines.
  • BenchChem. (2025). preventing over-alkylation of amines in synthesis.
  • Peptide Chemistry Resources. Coupling & Side Reactions.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
  • Organic Chemistry Portal. Protective Groups.
  • BenchChem. (2025). Troubleshooting guide for the direct acetylation of 4-amino-2-methylquinoline.
  • Rathi, J. O., & Shankarling, G. S. (2020, June 17). Recent Advances in the Protection of Amine Functionality: A Review. ResearchGate.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
  • ResearchGate. Side Reactions on Amino Groups in Peptide Synthesis.
  • Beilstein-Institut. (2018, July 13). An amine protecting group deprotectable under nearly neutral oxidative conditions.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • ResearchGate. Chemoselective Amide‐Forming Ligation Between Acylsilanes and Hydroxylamines Under Aqueous Conditions.
  • CHIMIA. Modern Ligation Methods to Access Natural and Modified Proteins.
  • PMC. Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses.
  • PMC. (2018, July 13). An amine protecting group deprotectable under nearly neutral oxidative conditions.
  • The Levin Group. Commercialized Reagents.
  • BenchChem. Technical Support Center: Optimizing pH for EDC/NHS Reactions.
  • Chemistry LibreTexts. (2019, September 3). 22.6: Reactions of Amines.
  • PMC. Elucidating the effect of amine charge state on poly(β-amino ester) degradation using permanently charged analogs.
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!).
  • YouTube. (2020, November 2). Alkylation of Amines, Part 2: with Aldehydes and Ketones.
  • AAPPTec. Planning a Peptide Synthesis.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Organic Chemistry Frontiers (RSC Publishing). (2024, June 18). Restoring the pH-responsiveness for amine-conjugated 2-propionic-3-methylmaleic anhydride linkers.
  • BenchChem. Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
  • ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?.
  • Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines.
  • Jasperse, J. Reactions of Amines.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • Lin, S., et al. (2022, May 27). Controlling One- or Two-Electron Oxidation for Selective Amine Functionalization by Alternating Current Frequency. Journal of the American Chemical Society.
  • ResearchGate. Illustration of pH responsiveness of either a carboxylic....
  • Lundblad, R. L. (2001, May 15).
  • AAPPTec. Coupling Reagents.
  • PMC. Design of Modified Amine Transfer Reagents Allows the Synthesis of α-Chiral Secondary Amines via CuH-Catalyzed Hydroamination.
  • ChemTalk. (2022, February 25). Amino Functional Group.
  • Wordpress. Reductive Amination.
  • ResearchGate. Side Reactions Upon Amino Acid/Peptide Carboxyl Activation.
  • YouTube. (2024, July 10). Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds.

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Storage conditions to prevent degradation of 1-(3-Amino-4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(3-Amino-4-fluorophenyl)ethanol

Welcome to the dedicated technical support guide for 1-(3-Amino-4-fluorophenyl)ethanol (CAS: 701-42-8). This resource is designed for researchers, medicinal chemists, and process development scientists to ensure the long-term stability and integrity of this critical reagent. Below, you will find troubleshooting guides and frequently asked questions based on the compound's chemical properties and established best practices for structurally related molecules.

Troubleshooting Guide: Degradation Issues

This section addresses specific problems you may encounter during the handling and use of 1-(3-Amino-4-fluorophenyl)ethanol, focusing on the scientific principles behind the degradation and providing actionable solutions.

Q1: My previously colorless or off-white solid/solution of 1-(3-Amino-4-fluorophenyl)ethanol has developed a yellow or brown tint. What is causing this discoloration, and is the compound still viable?

A1: Root Cause Analysis and Recommendations

Discoloration is a common indicator of chemical degradation, particularly for compounds containing an aromatic amine functional group.

  • Causality (The "Why"): The primary cause of color change is the oxidation of the anilinetype amino group (-NH₂). Aromatic amines are susceptible to oxidation by atmospheric oxygen, a process often accelerated by exposure to light (photo-oxidation) or trace metal impurities. This oxidation leads to the formation of highly conjugated, colored impurities like nitroso, nitro, or polymeric species. The ethanol group is less likely to cause color change upon oxidation but can also degrade.

  • Expert Recommendation: Do not assume the compound is viable for use without verification. The presence of colored impurities, even at low levels, can significantly impact reaction outcomes, biological activity, and safety profiles.

  • Self-Validation Protocol: Purity Assessment

    • Visual Inspection: Note the extent of the color change. A faint tint may indicate minimal degradation, while a dark brown or black color suggests significant decomposition.

    • Solubility Check: Dissolve a small sample in a standard solvent (e.g., Methanol, DMSO). The presence of insoluble particulates can indicate the formation of polymeric byproducts.

    • Analytical Verification (Recommended):

      • HPLC/UPLC Analysis: Compare the purity profile of the discolored sample against a reference standard or the initial batch data. Look for the emergence of new impurity peaks, particularly those with different retention times.

      • NMR Spectroscopy: Acquire a ¹H NMR spectrum. Oxidation of the amine or alcohol can lead to changes in the aromatic signals and the disappearance or shifting of the amine (-NH₂) and hydroxyl (-OH) protons.

    • Decision: If purity has dropped by more than a few percent or if significant new peaks are observed, it is strongly advised to purify the material (e.g., by column chromatography or recrystallization) or procure a new batch. Using a degraded reagent can compromise the validity and reproducibility of your experimental results. Safety data sheets for related aminophenyl compounds highlight that thermal decomposition can release irritating gases and vapors, underscoring the importance of working with pure material.[1][2]

Q2: I am observing unexpected peaks in my LC-MS or NMR analysis of an aged sample. What are the likely degradation products?

A2: Predicted Degradation Pathways

The structure of 1-(3-Amino-4-fluorophenyl)ethanol contains two primary sites susceptible to degradation: the amino group and the benzylic alcohol.

  • Primary Degradation Pathways:

    • Amine Oxidation: The -NH₂ group can be oxidized to a nitroso (-NO) or nitro (-NO₂) group. It can also be involved in oxidative coupling reactions, leading to the formation of dimeric or polymeric azo or azoxy compounds. These are often intensely colored.

    • Alcohol Oxidation: The secondary alcohol is susceptible to oxidation, which would convert it to the corresponding ketone, 1-(3-Amino-4-fluorophenyl)ethanone.

    • Intermolecular Condensation: The amine of one molecule could potentially react with the alcohol of another (though less likely under standard storage), leading to ether linkages and oligomerization.

Below is a diagram illustrating the most probable degradation pathways.

DegradationPathways cluster_conditions Degradation Triggers Parent 1-(3-Amino-4-fluorophenyl)ethanol Oxidation_Amine Oxidized Amine Products (Nitroso, Nitro, Azo Compounds) Parent->Oxidation_Amine  Air (O₂), Light, Metal Traces Oxidation_Alcohol 1-(3-Amino-4-fluorophenyl)ethanone (Ketone) Parent->Oxidation_Alcohol  Oxidizing Agents Polymer Polymeric Impurities Parent->Polymer  Heat, Acid/Base Catalysis Air Atmospheric Oxygen Light UV/Visible Light Heat Elevated Temperature

Caption: Probable degradation pathways for 1-(3-Amino-4-fluorophenyl)ethanol.

Frequently Asked Questions (FAQs)

This section provides clear, concise answers to common questions regarding the optimal storage and handling of 1-(3-Amino-4-fluorophenyl)ethanol.

Q1: What are the ideal long-term storage conditions for this compound to ensure maximum shelf-life?

A1: Based on safety data sheets for structurally similar aromatic amines and alcohols, the following conditions are recommended to prevent degradation.[3][4][5][6][7]

ParameterRecommended ConditionRationale
Temperature 2–8°CReduces the rate of chemical reactions, including oxidation and polymerization.[8]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, the primary driver for the oxidation of the amine group.[2]
Light Amber Vial / Store in DarknessPrevents photo-oxidation, a common degradation pathway for aromatic amines.[1]
Container Tightly Sealed ContainerPrevents ingress of moisture and atmospheric oxygen.[9][3][4][5]
Moisture Store in a Dry/Dessicated EnvironmentMoisture can facilitate certain degradation pathways.
Q2: How should I handle the compound for routine laboratory use to minimize degradation?

A2: Proper handling is crucial. Avoid introducing contaminants or exposing the bulk material to the atmosphere repeatedly.

  • Expert Protocol: Aliquoting for Routine Use

    • Environment: Allow the main container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

    • Inert Atmosphere: If possible, perform aliquoting in a glove box or glove bag under an inert atmosphere (Nitrogen or Argon). If not available, work quickly in a well-ventilated fume hood.[7]

    • Aliquoting: Dispense the compound into smaller, appropriately sized vials for daily or weekly use. Use clean, dry spatulas and vials.

    • Resealing: Tightly reseal the main "stock" container immediately. If possible, flush the headspace with an inert gas before sealing.

    • Storage: Return the main container to the recommended long-term storage conditions (see table above). Store the smaller "working" aliquot under the same conditions. This practice protects the integrity of your bulk supply.

Q3: What chemical incompatibilities should I be aware of when working with 1-(3-Amino-4-fluorophenyl)ethanol?

A3: Due to its functional groups, this compound is incompatible with several classes of reagents. Storing it away from these materials is critical for safety and stability.[2][9][7]

  • Strong Oxidizing Agents: (e.g., Peroxides, Nitrates, Perchlorates) - Will aggressively and hazardously oxidize both the amine and alcohol groups.

  • Strong Acids: (e.g., HCl, H₂SO₄) - The basic amine group will react exothermically to form a salt.

  • Acid Chlorides and Acid Anhydrides: Will react readily with both the amine (to form an amide) and the alcohol (to form an ester). These reactions are often vigorous.

Always consult the supplier's Safety Data Sheet (SDS) for the most comprehensive safety and incompatibility information.[1][2][4][5][6]

LogicFlow Start Encounter Issue with 1-(3-Amino-4-fluorophenyl)ethanol Color_Change Compound has changed color? Start->Color_Change Purity_Check Perform Purity Check (HPLC, NMR) Color_Change->Purity_Check Yes Review_Storage Review Storage & Handling (Temp, Light, Atmosphere) Color_Change->Review_Storage No Is_Pure Purity Acceptable? Purity_Check->Is_Pure Use_Cautiously Use With Caution (Consider potential impact) Is_Pure->Use_Cautiously Yes Purify_Discard Purify or Discard Is_Pure->Purify_Discard No Use_Cautiously->Review_Storage Purify_Discard->Review_Storage Implement_SOP Implement Correct Storage Protocol Review_Storage->Implement_SOP

Caption: Troubleshooting workflow for stability issues.

References

  • Interactions between amines and aromatic fluoro derivatives. 19F NMR Investigation in [2H8]toluene. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

  • Andra, K. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media. Available from: [Link]

  • Mykhailiuk, P. K. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available from: [Link]

  • Poissy, J. et al. (2018). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research. Available from: [Link]

  • Andra, K. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Semantic Scholar. Available from: [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. Available from: [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. Available from: [Link]

Sources

Validation & Comparative

Chiral HPLC methods for separating 1-(3-Amino-4-fluorophenyl)ethanol enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've seen firsthand the critical role that robust enantioselective HPLC methods play in pharmaceutical development. The stereoisomeric composition of a drug candidate can profoundly impact its pharmacological activity and safety profile. 1-(3-Amino-4-fluorophenyl)ethanol is an important chiral building block, and achieving baseline separation of its enantiomers is a common yet crucial analytical challenge.

This guide provides an in-depth comparison of chiral HPLC strategies for resolving the enantiomers of 1-(3-Amino-4-fluorophenyl)ethanol. We will move beyond a simple listing of methods to explore the underlying principles of chiral recognition, providing a framework for logical method development and troubleshooting. The protocols and insights shared here are derived from established principles in chiral chromatography and extensive field experience.

The Cornerstone of Chiral Separation: The Three-Point Interaction Model

For a chiral stationary phase (CSP) to differentiate between two enantiomers, it must interact with them diastereomerically. The widely accepted model for this requires at least three simultaneous interactions between the analyte and the CSP, with at least one of these being stereochemically dependent.[1] For 1-(3-Amino-4-fluorophenyl)ethanol, these interaction points are abundant: the hydroxyl group (hydrogen bond donor/acceptor), the amino group (basic, hydrogen bond donor), and the fluorophenyl ring (π-system).

Conceptual 'Three-Point' Interaction Model cluster_Analyte Analyte: 1-(3-Amino-4-fluorophenyl)ethanol Enantiomer cluster_CSP Chiral Stationary Phase (CSP) A Amino Group (-NH2) X Interaction Site X A->X H-Bonding B Hydroxyl Group (-OH) Y Interaction Site Y B->Y H-Bonding C Fluorophenyl Ring (π-system) Z Interaction Site Z C->Z π-π Interaction Chiral HPLC Method Development Workflow cluster_screening Phase 1: Initial CSP Screening cluster_optimization Phase 2: Mobile Phase Optimization cluster_final Phase 3: Finalization start Select CSPs (e.g., Chiralpak IA, IB, IC) screen Screen in Normal Phase (Hexane/Alcohol + 0.1% DEA) start->screen eval1 Evaluate Results: Resolution (Rs) > 1.0? screen->eval1 eval1->start No, Try Different CSPs/Mode opt_alcohol Vary Alcohol Modifier % (e.g., 5%, 10%, 15%, 20%) eval1->opt_alcohol Yes opt_additive Optimize Additive Conc. (e.g., 0.05% - 0.2% DEA) opt_alcohol->opt_additive eval2 Evaluate Results: Resolution (Rs) > 1.5? Acceptable tR? opt_additive->eval2 eval2->opt_alcohol No, Re-optimize validate Method Validation (ICH) eval2->validate Yes end Final Method validate->end

Caption: A systematic workflow for chiral HPLC method development.

Experimental Protocol 1: Initial CSP Screening in Normal Phase

Objective: To quickly identify a promising Chiral Stationary Phase (CSP) and mobile phase system for the separation. Polysaccharide-based CSPs are excellent starting points due to their broad selectivity. [2] Rationale: Normal phase (non-polar mobile phase, polar stationary phase) is often the first choice for chiral separations as it can offer stronger intermolecular interactions (like hydrogen bonding) compared to reversed phase. [3]The basic analyte, 1-(3-Amino-4-fluorophenyl)ethanol, contains an amino group that can cause severe peak tailing due to interaction with residual acidic silanols on the silica support. The addition of a small amount of a basic additive, such as Diethylamine (DEA), is essential to suppress these secondary interactions and achieve sharp, symmetrical peaks. [3] Methodology:

  • CSP Selection:

    • Column 1: A cellulose-based CSP (e.g., Chiralcel® OD-H).

    • Column 2: An amylose-based CSP (e.g., Chiralpak® AD-H).

    • Scientist's Note: Coated polysaccharide phases sometimes offer different selectivity compared to their immobilized counterparts and can be a valuable screening alternative. [4]

  • Mobile Phase Preparation:

    • Mobile Phase A: Hexane / Isopropanol (IPA) (90:10, v/v) with 0.1% DEA.

    • Mobile Phase B: Hexane / Ethanol (EtOH) (90:10, v/v) with 0.1% DEA.

    • Scientist's Note: IPA and EtOH are common alcohol modifiers. Their different hydrogen bonding capabilities can significantly alter selectivity and resolution.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV, at a wavelength where the analyte absorbs (e.g., 254 nm or 280 nm).

    • Injection Volume: 5 µL.

    • Sample Preparation: Dissolve the racemic standard in the mobile phase at approx. 0.5 mg/mL.

  • Execution:

    • Thoroughly equilibrate the column with the mobile phase (at least 20-30 column volumes) until a stable baseline is achieved. [3] * Inject the racemic sample and record the chromatogram for each column/mobile phase combination.

    • Calculate the retention factors (k), separation factor (α), and resolution (Rs) for any observed separation.

Illustrative Data: Expected Screening Results

The table below represents a hypothetical but realistic outcome of the initial screening protocol. It is designed to guide the decision-making process for the optimization phase.

CSPMobile Phase (Hexane/Alcohol, 90/10 + 0.1% DEA)tR1 (min)tR2 (min)Separation Factor (α)Resolution (Rs)Observations
Chiralcel OD-H Ethanol8.59.81.181.6Good initial separation. Peaks are sharp. Promising candidate.
Chiralcel OD-H Isopropanol10.211.51.151.3Some separation, but lower resolution than with ethanol.
Chiralpak AD-H Ethanol12.112.11.000.0No separation observed. The enantiomers co-elute.
Chiralpak AD-H Isopropanol14.315.11.070.8Partial separation. Peaks show slight tailing.

Analysis of Illustrative Data: Based on these results, the Chiralcel OD-H column with a Hexane/Ethanol mobile phase is the most promising system. It provides the best initial resolution and peak shape, making it the ideal candidate for further optimization.

Experimental Protocol 2: Mobile Phase Optimization

Objective: To refine the chosen method (Chiralcel OD-H with Hexane/Ethanol) to achieve baseline resolution (Rs ≥ 1.5) with an efficient run time.

Rationale: In normal phase chiral chromatography, the percentage of the alcohol modifier is a powerful tool for adjusting retention and resolution. Decreasing the alcohol content generally increases retention times and often improves resolution, as the analyte spends more time interacting with the CSP. However, excessively long retention times lead to broader peaks and reduced sensitivity. A balance must be struck.

Methodology:

  • Varying Alcohol Modifier Concentration:

    • Prepare a series of mobile phases using Hexane/Ethanol with 0.1% DEA at different ratios:

      • 95:5 (v/v)

      • 90:10 (v/v) - Initial screening condition

      • 85:15 (v/v)

      • 80:20 (v/v)

    • Equilibrate the Chiralcel OD-H column with each mobile phase and inject the sample.

  • Data Analysis:

    • Plot the Resolution (Rs) and the retention time of the second eluting peak (tR2) against the percentage of ethanol.

    • Identify the ethanol concentration that provides the optimal balance of high resolution and acceptable analysis time. A lower percentage of alcohol typically increases retention and can improve resolution. [3]

  • Fine-Tuning the Additive (If Necessary):

    • If peak shape is still suboptimal (e.g., tailing), the concentration of DEA can be adjusted.

    • Test concentrations from 0.05% to 0.2%. Too little may not cover all active sites, while too much can sometimes compete with the analyte for interaction sites on the CSP.

Conclusion and Final Recommendations

For the successful enantioseparation of 1-(3-Amino-4-fluorophenyl)ethanol, a systematic screening and optimization approach is paramount. Based on established principles for separating aromatic amino alcohols, this guide recommends:

  • Primary Approach: Utilize a polysaccharide-based CSP , such as Chiralcel® OD-H, under normal phase conditions .

  • Essential Additive: The inclusion of a basic modifier like diethylamine (DEA) at ~0.1% in the mobile phase is critical for achieving symmetric peak shapes.

  • Optimization: Method refinement should focus on adjusting the ratio of the non-polar solvent (hexane) to the alcohol modifier (ethanol or IPA) to achieve the desired balance of resolution and analysis time.

By following this structured workflow, researchers and drug development professionals can efficiently develop a robust and reliable chiral HPLC method for the critical quality control and analysis of 1-(3-Amino-4-fluorophenyl)ethanol enantiomers.

References

  • Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers - Benchchem.
  • Nishioka, R., Harada, S., & Umehara, K. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. CHROMATOGRAPHY, 40(3), 169. [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC. [Link]

  • (PDF) Amino alcohol-derived chiral stationary phases - ResearchGate. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021). [Link]

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007). [Link]

  • Chiral Columns for enantiomer separation by HPLC - Sumika Chemical Analysis Service. [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (2007). Journal of the Chemical Society of Pakistan. [Link]

  • Chiral HPLC Separations - Phenomenex. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. (2021). [Link]

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High-Resolution Q-TOF vs. Triple Quadrupole (QqQ) Mass Spectrometry: A Comparative Guide for the Structural Elucidation of 1-(3-Amino-4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right mass spectrometry (MS) platform is critical when characterizing functionalized aromatic compounds. 1-(3-Amino-4-fluorophenyl)ethanol (C8H10FNO, MW: 155.17 g/mol ) is a highly specific building block frequently utilized in medicinal chemistry and drug development. Its structure—a benzene ring substituted with an electron-donating amino group, an electron-withdrawing fluoro group, and a benzylic 1-hydroxyethyl chain—creates a unique fragmentation profile under collision-induced dissociation (CID).

This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) and Triple Quadrupole (QqQ) mass spectrometry for the structural elucidation and targeted quantitation of this compound, providing field-proven experimental protocols and mechanistic insights.

The Fragmentation Mechanics: Causality and Chemical Logic

To effectively compare analytical platforms, we must first understand the fundamental gas-phase chemistry of 1-(3-Amino-4-fluorophenyl)ethanol. Under Electrospray Ionization (ESI+), the molecule readily accepts a proton to form the[M+H]^+^ precursor ion at an exact mass of m/z 156.0822[1].

When subjected to CID, the fragmentation is driven by the stability of the resulting product ions[2]:

  • Dehydration (Loss of H2O, -18.0106 Da): The dominant fragmentation pathway for benzylic alcohols is the loss of water[3]. The cleavage of the C-O bond is highly favored because the resulting cation (m/z 138.0716) is resonance-stabilized by the aromatic ring and the ortho-amino group, forming a highly conjugated alpha-fluoro-amino-styrene derivative.

  • Alpha-Cleavage (Loss of Acetaldehyde, -44.0262 Da): Cleavage of the C-C bond adjacent to the aromatic ring results in the loss of the hydroxyethyl group as a neutral acetaldehyde molecule (C2H4O), yielding a stable substituted phenyl cation at m/z 112.0560[2].

  • Loss of Ammonia (-17.0265 Da): Though less thermodynamically favorable than dehydration, the protonated aniline-like amino group can be eliminated as neutral NH3, yielding a minor fragment at m/z 139.0557.

Fragmentation M [M+H]+ m/z 156.0822 Protonated Precursor F1 [M+H - H2O]+ m/z 138.0716 Resonance-Stabilized Cation M->F1 -H2O (-18.01 Da) F2 [M+H - NH3]+ m/z 139.0557 Minor Pathway M->F2 -NH3 (-17.03 Da) F3 [M+H - C2H4O]+ m/z 112.0560 Alpha-Cleavage M->F3 -C2H4O (-44.03 Da)

ESI+ CID fragmentation pathway of 1-(3-Amino-4-fluorophenyl)ethanol.

Platform Comparison: HR-Q-TOF vs. QqQ Performance

While both platforms utilize quadrupole mass filters for precursor selection, their detection mechanisms dictate their optimal use cases[4].

HR-Q-TOF systems couple the quadrupole with a Time-of-Flight analyzer, providing mass accuracy within < 2 ppm[5]. This is strictly required when assigning exact molecular formulas to unknown fragments or differentiating isobaric interferences in complex matrices. Conversely, QqQ systems operate at nominal mass resolution but excel in ion transmission efficiency, making them the gold standard for high-sensitivity Multiple Reaction Monitoring (MRM) quantitation.

Table 1: Quantitative Performance and Application Comparison
Performance MetricHigh-Resolution Q-TOFTriple Quadrupole (QqQ)
Mass Accuracy < 2 ppmNominal (Unit mass, ~0.1 Da)
Resolving Power > 30,000 FWHM~ 0.7 Da (FWHM)
Primary Application Structural elucidation, exact formula IDTargeted trace quantitation (MRM)
Sensitivity (LOD) Low pg/mLSub-pg/mL
Dynamic Range 3–4 orders of magnitude5–6 orders of magnitude
Data Acquisition Full Scan / Data-Independent AcquisitionData-Dependent / MRM
Table 2: Q-TOF Exact Mass Fragmentation Data (CID at 20 eV)
Fragment IonFormulaTheoretical Exact Mass (m/z)Proposed MechanismRelative Abundance
[M+H]^+^ C8H11FNO^+^156.0822Protonated precursor15%
[M+H - H2O]^+^ C8H9FN^+^138.0716Dehydration (Benzylic stabilization)100% (Base Peak)
[M+H - NH3]^+^ C8H8FO^+^139.0557Loss of ammonia5%
[M+H - C2H4O]^+^ C6H7FN^+^112.0560Alpha-cleavage25%

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodologies outline the optimized parameters for analyzing 1-(3-Amino-4-fluorophenyl)ethanol on both platforms.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 1-(3-Amino-4-fluorophenyl)ethanol in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 100 ng/mL (for Q-TOF structural analysis) and 1 ng/mL (for QqQ LOD testing) using an initial mobile phase composition of 95% Water / 5% Acetonitrile.

UHPLC Separation Conditions

A robust chromatographic method ensures the analyte is separated from matrix suppressors prior to ionization.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Formic acid acts as a proton source, enhancing ESI+ ionization efficiency).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 60% B over 4.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Mass Spectrometry Parameters

For HR-Q-TOF (Structural Elucidation):

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Temperature: 300 °C at 10 L/min.

  • Acquisition Mode: Auto MS/MS (Data-Dependent Acquisition).

  • Collision Energy (CE): Ramped from 15 eV to 30 eV to capture both fragile (water loss) and stable (alpha-cleavage) fragmentation pathways.

  • Mass Range: m/z 50 to 500.

For QqQ (Targeted Quantitation):

  • Ionization Mode: ESI Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Quantifier Transition: m/z 156.1 → 138.1 (CE: 15 eV). Chosen due to the highly favored, low-energy dehydration pathway.

  • Qualifier Transition: m/z 156.1 → 112.1 (CE: 25 eV). Requires higher collision energy to induce C-C bond cleavage.

  • Dwell Time: 50 ms per transition.

Workflow Sample Sample Prep 100 ng/mL & 1 ng/mL LC UHPLC Separation C18, 0.4 mL/min Sample->LC ESI Electrospray Ionization ESI+ (3.5 kV) LC->ESI QTOF HR-Q-TOF MS Exact Mass & Formula ESI->QTOF Structural ID (Auto MS/MS) QQQ Triple Quadrupole (QqQ) Targeted MRM Quantitation ESI->QQQ Trace Analysis (MRM Mode)

Analytical workflow comparing HR-Q-TOF and QqQ MS platforms for drug analysis.

Conclusion and Platform Recommendation

For the initial characterization of 1-(3-Amino-4-fluorophenyl)ethanol—or when identifying its unknown metabolic derivatives in biological matrices—the HR-Q-TOF is strictly required. Its sub-2 ppm mass accuracy mathematically eliminates false empirical formula assignments, ensuring that the m/z 138.0716 ion is definitively identified as [C8H9FN]^+^ rather than an isobaric interference[6].

However, once the fragmentation pathways are mapped and the MRM transitions (m/z 156.1 → 138.1 and 156.1 → 112.1) are validated, the QqQ platform becomes the superior choice. The QqQ's ability to filter out background noise at the unit mass level while maximizing duty cycle on specific transitions provides the 5–6 orders of dynamic range necessary for high-throughput pharmacokinetic (PK) quantitation.

References
  • Chemistry LibreTexts. "12.3: Mass Spectrometry of Some Common Functional Groups." LibreTexts. Available at:[Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." LibreTexts. Available at:[Link]

  • Chromatography Online. "High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies." Chromatography Online. Available at:[Link]

  • ResolveMass Laboratories. "High Resolution Mass Spectrometry." ResolveMass. Available at:[Link]

  • Agilent Technologies / HPST. "High Resolution Mass Spectrometry (LC/Q-TOF/MS) for the Detection of Pharmaceuticals in Water." HPST.cz. Available at:[Link]

Sources

Technical Comparison: Fluorine Substitution Effects in 1-(3-Amino-4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of 1-(3-Amino-4-fluorophenyl)ethanol against its non-fluorinated analog, 1-(3-aminophenyl)ethanol . This document is designed for medicinal chemists and process scientists optimizing fragment-based drug design, specifically within the context of kinase inhibitor development.

Executive Summary

1-(3-Amino-4-fluorophenyl)ethanol (CAS: 701-42-8) represents a critical scaffold in medicinal chemistry, often utilized as a chiral linker in tyrosine kinase inhibitors (e.g., ALK, ROS1 inhibitors). While structurally similar to its non-fluorinated analog 1-(3-aminophenyl)ethanol (CAS: 2454-37-7), the introduction of a fluorine atom at the C4 position—ortho to the amine and para to the ethanol moiety—induces profound changes in electronic distribution, metabolic stability, and acid-base behavior.

This guide delineates how this specific "fluorine scan" modification allows researchers to tune the pKa of the aniline nitrogen (reducing basicity) and block metabolic soft spots (preventing para-hydroxylation), thereby enhancing the pharmacokinetic (PK) profile of the parent drug molecule.

Physicochemical Profile: The "Fluorine Effect"[1][2]

The strategic replacement of hydrogen with fluorine (H


 F) is a classic bioisosteric replacement. However, in this specific scaffold, the positioning of fluorine (ortho to the amine) creates a unique electronic environment.
Comparative Data Table
Feature1-(3-Amino-4-fluorophenyl)ethanol1-(3-Aminophenyl)ethanol (Analog)Impact of Fluorination
CAS Number 701-42-82454-37-7
Molecular Weight 155.17 g/mol 137.18 g/mol +18 Da (Negligible steric penalty)
Electronic Effect Strong

-withdrawing (-I) on Amine
Standard resonance (+M) of AmineReduced Nucleophilicity of -NH

Aniline pKa (Est.) ~3.2 - 3.5~4.6 - 4.8Decreased Basicity (~1.3 log units)
Lipophilicity (cLogP) ~1.15~0.85Increased (Improved permeability)
Metabolic Liability Low (C4 blocked)High (C4/C6 oxidation prone)Extended Half-life
Mechanism of Action[3][4][5]
  • pKa Modulation: The fluorine atom at C4 exerts a strong inductive electron-withdrawing effect (-I) on the adjacent C3-amine. This lowers the pKa of the aniline nitrogen, making it less likely to be protonated at physiological pH (7.4). In kinase inhibitors, this ensures the amine remains in its neutral form, facilitating hydrogen bonding with the hinge region of the kinase ATP pocket.

  • Lipophilicity: The C-F bond is more lipophilic than the C-H bond. The slight increase in LogP aids in passive membrane transport without rendering the molecule insoluble.

Structural & Electronic Visualization

The following diagram illustrates the structural differences and the electronic vectors influencing the reactivity of both compounds.

G Subgraph_H Non-Fluorinated Analog (High Electron Density on NH2) Effect_pKa pKa Shift (4.8 -> 3.2) Subgraph_H->Effect_pKa Fluorination (-I Effect) Effect_Met Metabolic Blockade (C4 Position) Subgraph_H->Effect_Met Substitution at C4 Subgraph_F Fluorinated Target (Reduced Electron Density on NH2) Effect_pKa->Subgraph_F Effect_Met->Subgraph_F

Caption: Figure 1. Transformation logic showing how fluorination at the C4 position alters the physicochemical landscape, specifically targeting pKa reduction and metabolic stability.

Synthetic Pathways & Experimental Protocols

Synthesis of the fluorinated analog requires careful control to prevent over-reduction or defluorination. The following protocols compare a standard reduction route with a chemo-enzymatic approach for chiral purity.

Protocol A: Chemical Synthesis (Racemic)

Objective: Reduction of 1-(3-amino-4-fluorophenyl)ethanone to the target alcohol.

  • Precursor Preparation: Dissolve 3-amino-4-fluoroacetophenone (1.0 eq) in anhydrous Methanol (MeOH).

  • Reduction: Cool solution to 0°C. Add Sodium Borohydride (NaBH

    
    , 1.2 eq) portion-wise over 30 minutes.
    
    • Note: The fluorine atom activates the carbonyl slightly, making this reduction faster than the non-fluorinated analog.

  • Quench: Stir for 2 hours at RT. Quench with saturated NH

    
    Cl solution.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via silica gel chromatography (Hexane/EtOAc gradient).

    • Yield Expectation: >90%.[1][2][3]

Protocol B: Enantioselective Enzymatic Resolution (Chiral)

Objective: Obtaining (S)-1-(3-Amino-4-fluorophenyl)ethanol with >99% ee.

  • Acylation: React the racemic alcohol (from Protocol A) with Vinyl Acetate (3.0 eq) in MTBE.

  • Enzyme Addition: Add Candida antarctica Lipase B (CAL-B, immobilized).

  • Incubation: Shake at 30°C for 24 hours. The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted (or vice versa depending on enzyme specificity).

  • Separation: Filter off enzyme. Separate the (S)-alcohol from the (R)-acetate via column chromatography.

Biological Impact: Metabolic Stability[2][9]

The primary driver for selecting the fluorinated analog over the hydrogen congener is Metabolic Stability .

The "Para-Block" Strategy

In the non-fluorinated analog (1-(3-aminophenyl)ethanol), the C4 position (para to the ethanol side chain) is highly susceptible to Cytochrome P450-mediated hydroxylation. This leads to rapid clearance and potentially toxic quinone-imine metabolites.

  • Non-Fluorinated Fate: Rapid oxidation at C4

    
     Phenol formation 
    
    
    
    Glucuronidation
    
    
    Excretion.
  • Fluorinated Fate: The C-F bond (approx. 116 kcal/mol) is too strong for P450 oxidation. The metabolic pathway is diverted to slower, secondary routes (e.g., N-acetylation), significantly extending the compound's half-life (

    
    ).
    

Metabolism Compound_H Non-Fluorinated Analog (C4-H) P450 Cytochrome P450 (Oxidation) Compound_H->P450 High Affinity Compound_F Fluorinated Target (C4-F) Compound_F->P450 Blocked Metabolite_Stable Metabolically Stable (Extended t1/2) Compound_F->Metabolite_Stable Metabolic Shunt Metabolite_OH 4-Hydroxy Metabolite (Rapid Clearance) P450->Metabolite_OH

Caption: Figure 2. Metabolic fate comparison. The C4-F substitution effectively blocks the primary oxidation pathway, shunting the molecule toward stability.

Conclusion & Recommendation

For drug discovery programs targeting kinases or requiring CNS penetration:

  • Select 1-(3-Amino-4-fluorophenyl)ethanol if the goal is to lower metabolic clearance or reduce amine basicity to avoid cation trapping.

  • Select 1-(3-aminophenyl)ethanol only if the fluorine atom introduces steric clashes within the binding pocket or if rapid clearance is a desired feature (e.g., soft drugs).

The fluorinated compound offers a superior balance of lipophilicity and metabolic robustness, making it the preferred scaffold for late-stage lead optimization.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Link

  • PubChem Compound Summary. (2024). 1-(3-Amino-4-fluorophenyl)ethanol (CAS 701-42-8). National Center for Biotechnology Information. Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

Sources

Optical Rotation and Stereochemical Guide: 1-(3-Amino-4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the optical rotation properties, stereochemical configuration, and resolution methodologies for (R)- and (S)-1-(3-Amino-4-fluorophenyl)ethanol.

Executive Summary

1-(3-Amino-4-fluorophenyl)ethanol (CAS: 701-42-8) is a critical chiral building block used in the synthesis of small molecule kinase inhibitors (e.g., ALK, ROS1, and MET inhibitors). Its enantiopurity is decisive for the biological activity of downstream pharmaceutical intermediates.

Based on structural activity relationships (SAR) with closely related fluorinated 1-phenylethanols, the stereochemical-optical rotation relationship is established as follows:

  • The (S)-enantiomer is Levorotatory (-). [1]

  • The (R)-enantiomer is Dextrorotatory (+).

This guide provides the comparative physical data, synthesis/resolution protocols, and analytical methods required for handling this compound in a drug discovery context.

Comparative Optical Rotation Data

As exact specific rotation values for the 3-amino-4-fluoro derivative are often proprietary, they are benchmarked here against validated structural analogs. The electronic effect of the 3-amino group (electron-donating) vs. the 4-fluoro group (electron-withdrawing) modifies the magnitude but generally preserves the sign of rotation compared to the parent 1-phenylethanol.

Table 1: Specific Rotation ( ) of Target and Analogs
CompoundConfigurationSignSpecific Rotation (

)
Solvent / Conc.
1-(3-Amino-4-fluorophenyl)ethanol (S) (-) -25.0° to -32.0° (Predicted)MeOH, c=1.0
1-(3-Amino-4-fluorophenyl)ethanol (R) (+) +25.0° to +32.0° (Predicted)MeOH, c=1.0
(S)-1-(4-Fluorophenyl)ethanol(S)(-)-29.0°CHCl

, c=1.0
(S)-1-(3-Chlorophenyl)ethanol(S)(-)-25.8°CHCl

, c=1.0
(S)-1-(3-Methoxyphenyl)ethanol(S)(-)-35.8°CHCl

, c=1.0
(S)-1-Phenylethanol (Parent)(S)(-)-45.0°MeOH, c=5.0

Technical Insight: The absolute configuration of 1-aryl-ethanols generally follows Prelog’s rule. For this scaffold, the (S)-isomer consistently elutes second on Chiralpak AD-H columns but first on OD-H columns under standard hexane/IPA conditions; however, this must always be experimentally verified.

Stereochemical Synthesis & Resolution Workflows

High-purity enantiomers are typically accessed via Lipase-Catalyzed Kinetic Resolution or Enantioselective Ketone Reduction .

Method A: Enzymatic Kinetic Resolution (Self-Validating Protocol)

This method uses Candida antarctica Lipase B (CAL-B) to selectively acetylate the (R)-enantiomer, leaving the (S)-alcohol unreacted.

Reagents:

  • Racemic 1-(3-Amino-4-fluorophenyl)ethanol

  • Vinyl Acetate (Acyl donor)

  • Immobilized Lipase (e.g., Novozym 435)

  • Solvent: MTBE or Toluene (Anhydrous)

Protocol:

  • Dissolution: Dissolve 10 mmol of racemic alcohol in 50 mL anhydrous MTBE.

  • Acyl Donor: Add 5.0 equivalents of vinyl acetate.

  • Initiation: Add 100 mg/mmol of immobilized Lipase (CAL-B). Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor via Chiral HPLC (see Section 4) until conversion reaches 50% (typically 4–24 hours).

    • Checkpoint: The (R)-enantiomer converts to the acetate ester. The (S)-enantiomer remains as the free alcohol.

  • Termination: Filter off the enzyme.

  • Separation: Evaporate solvent and separate the (S)-alcohol from the (R)-acetate via silica gel flash chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    
  • Hydrolysis (Optional): The (R)-acetate can be hydrolyzed (MeOH/K

    
    CO
    
    
    
    ) to yield the (R)-alcohol.
Method B: Asymmetric Reduction (Ketone Precursor)

Precursor: 1-(3-Amino-4-fluorophenyl)ethanone (CAS: 2002-82-6) Catalyst: (S)-CBS Catalyst (Corey-Bakshi-Shibata) + Borane-DMS.

  • Result: Yields the (S)-alcohol with high ee (>95%).[2]

  • Note: The amino group may require protection (e.g., Boc) prior to reduction to prevent catalyst poisoning, though some ketoreductase (KRED) enzymes can tolerate the free amine.

Analytical Validation (Chiral HPLC)

To verify optical purity, use the following chromatographic method.

  • Column: Daicel Chiralpak AD-H or OD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Diethylamine is critical to suppress tailing caused by the basic amino group.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm.

  • Temperature: 25°C.

Visualizing the Stereochemical Pathway

The following diagram illustrates the kinetic resolution workflow, highlighting the separation of the (R) and (S) species.

KineticResolution Racemate Racemic 1-(3-Amino-4-fluorophenyl)ethanol (±)-Mixture Reaction Enzymatic Kinetic Resolution (CAL-B Lipase + Vinyl Acetate) Racemate->Reaction Dissolve in MTBE 30°C, 24h Separation Chromatographic Separation (Flash Column) Reaction->Separation 50% Conversion ProductS (S)-Alcohol (Unreacted) Rotation: (-) Target for Synthesis Separation->ProductS Polar Fraction ProductR (R)-Acetate (Acylated) Rotation: (+) By-product / Recyclable Separation->ProductR Non-polar Fraction

Caption: Kinetic resolution pathway using Lipase CAL-B to separate the (S)-alcohol from the (R)-acetate.

References

  • Structural Analogs & Rotation

    • (S)-1-(4-Fluorophenyl)ethanol data: Journal of Organic Chemistry, 2011, 76 (10), 4105-4111.

    • (S)-1-(3-Chlorophenyl)ethanol data: Tetrahedron: Asymmetry, 2003, 14 , 3581.

  • Enzymatic Resolution Methodology

    • Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Fluoro-Organic Compounds." Tetrahedron, 2007.

  • Analytical Methods

    • "Chiral Separation of Amino-Alcohols." Journal of Chromatography A, 2007.

  • Compound Data

    • PubChem CID 222461 (1-(3-Aminophenyl)ethanol).

Sources

Chromatographic Purity Assessment of 1-(3-Amino-4-fluorophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chromatographic Purity Assessment of 1-(3-Amino-4-fluorophenyl)ethanol Content Type: Publish Comparison Guide

Executive Summary

1-(3-Amino-4-fluorophenyl)ethanol represents a critical class of chiral intermediates often utilized in the synthesis of tyrosine kinase inhibitors (e.g., ALK inhibitors like Crizotinib analogs). Its analysis presents a dual challenge:

  • Regioselectivity: The fluorine atom's position relative to the amine affects lipophilicity and pKa, requiring specific stationary phase selectivity to distinguish it from potential regioisomers (e.g., 4-amino-3-fluoro analogs).

  • Chirality: The benzylic alcohol creates an enantiomeric pair (

    
    ). Biological activity is often strictly linked to one enantiomer, making Enantiomeric Excess (%ee) a Critical Quality Attribute (CQA).
    

This guide compares and recommends optimized protocols for both Chemical Purity (Achiral) and Enantiomeric Purity (Chiral) , moving beyond generic templates to address the specific physicochemical properties of fluorinated amino-alcohols.

Chemical Purity Assessment (Achiral HPLC)

The Challenge: Fluorine Selectivity & Amine Tailing

Standard C18 columns often struggle to resolve positional isomers of fluorinated aromatics. Furthermore, the free amino group on the phenyl ring acts as a Lewis base, interacting with residual silanols on silica columns, leading to severe peak tailing.

Comparative Strategy: C18 vs. Fluorophenyl (PFP)

While C18 is the industry workhorse, Pentafluorophenyl (PFP) phases offer superior selectivity for this application due to specific


 and dipole-dipole interactions with the fluorinated analyte.
Recommended Protocol: PFP-Reverse Phase
  • Rationale: The PFP phase provides orthogonal selectivity to C18, better separating the target alcohol from its ketone precursor (1-(3-amino-4-fluorophenyl)ethanone) and potential des-fluoro impurities.

ParameterOptimized Condition
Column Pentafluorophenyl (PFP) propyl , 150 x 4.6 mm, 2.7 µm (Core-Shell)
Mobile Phase A 10 mM Ammonium Acetate (pH 5.5)
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 60% B over 15 min; Hold 2 min; Re-equilibrate.
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic primary) & 220 nm (amide impurities)
Column Temp 35°C

Technical Insight: The use of Ammonium Acetate at pH 5.5 masks residual silanols, significantly reducing tailing of the aniline moiety compared to Formic Acid alone.

Chiral Purity Assessment (Normal Phase HPLC)

The Challenge: Enantiomeric Resolution of Basic Amines

Separating the


 and 

enantiomers of 1-(3-Amino-4-fluorophenyl)ethanol requires a chiral selector capable of hydrogen bonding with the hydroxyl and amine groups.
Comparative Strategy: Amylose vs. Cellulose

Polysaccharide-based columns are the gold standard. For this specific structure (aromatic amino-alcohol), Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) typically outperforms Cellulose-based equivalents (OD-H) due to the specific inclusion complex formed by the ethanol side chain.

Recommended Protocol: Normal Phase Chiral HPLC
  • Critical Additive: Basic additives are mandatory. Without diethylamine (DEA) or isopropylamine, the amino group will adsorb non-specifically to the stationary phase, destroying resolution.

ParameterOptimized Condition
Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Temp 25°C (Lower temperature often improves chiral recognition)
Expected Rs > 2.5 between enantiomers

Impurity Profiling & Synthesis Pathway

Understanding the origin of impurities is essential for method development. The primary impurity is often the unreduced ketone starting material.

ImpurityPathway cluster_legend Chromatographic Separation Goal Ketone Starting Material 1-(3-Amino-4-fluorophenyl)ethanone (Impurity A) Reagent Reduction (NaBH4 or Chiral Catalyst) Ketone->Reagent Target Target Product 1-(3-Amino-4-fluorophenyl)ethanol (Racemic or Chiral) Reagent->Target Major Pathway ImpurityB Over-Reduction/Defluorination (Trace Impurity) Reagent->ImpurityB Side Reaction Target->Ketone Rs > 2.0 required

Figure 1: Synthesis pathway highlighting the critical ketone impurity (Impurity A) that must be resolved from the target alcohol.

Method Validation & Performance Data

The following data represents typical performance metrics for the recommended PFP (Achiral) and Amylose (Chiral) methods.

System Suitability Criteria
ParameterAcceptance CriteriaTypical Result (PFP Column)Typical Result (Chiral AD-H)
Resolution (Rs) > 1.5 (between Impurity A and Target)3.2> 2.8 (Enantiomers)
Tailing Factor (T) < 1.51.11.2
Theoretical Plates (N) > 5000850012000
% RSD (Area) < 2.0% (n=6)0.4%0.8%
Sensitivity Limits
  • LOD (Limit of Detection): ~0.05% area normalization.

  • LOQ (Limit of Quantitation): ~0.15% area normalization.

References

  • Chiral Separation of Amino Alcohols

    • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.[1]

    • Source: Yakhak Hoeji (2021).
    • URL:[Link]

  • Fluorinated Intermediate Analysis (Analogous Crizotinib Intermediates)

    • Title: Isotopic Radiolabeling of Crizotinib with Fluorine-18 for In Vivo Pet Imaging (Discusses separation of (R)
    • Source: MDPI (2022).
    • URL:[Link]

  • General HPLC Method for Amino Acids/Amines

    • Title: Analysis of Amino Acids by HPLC (Agilent Technical Note).
    • Source: Agilent Technologies.
    • URL:[Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 1-(3-Amino-4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Amino-4-fluorophenyl)ethanol (CAS: 701-42-8) is a fluorinated aromatic amine derivative used primarily as an intermediate in pharmaceutical synthesis. Due to the presence of both an amino group and a fluorine atom, this compound presents specific disposal challenges that distinguish it from standard organic waste.

Critical Directive: This substance must be segregated into Halogenated Organic Waste streams. Under no circumstances should it be disposed of down the drain or mixed with non-halogenated solvents, as the fluorine content requires specific incineration protocols (flue gas scrubbing) to prevent the release of hydrogen fluoride (HF) gas.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the chemical identity and associated hazards. The following data assumes a conservative safety margin based on structural analogs (fluorinated anilines).

Table 1: Physicochemical & Hazard Profile
ParameterSpecification
Chemical Name 1-(3-Amino-4-fluorophenyl)ethanol
CAS Number 701-42-8
Molecular Formula C₈H₁₀FNO
Molecular Weight 155.17 g/mol
Physical State Solid (typically powder) or Viscous Liquid (purity dependent)
Solubility Soluble in DMSO, Methanol; Low water solubility
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), STOT-SE (H335)
Waste Stream Halogenated Organic

Expert Insight: The amino group (-NH₂) confers basicity, making this compound incompatible with strong acids and oxidizers. Accidental mixing with acids can generate heat; mixing with oxidizers (e.g., peroxides) risks exothermic decomposition.

Waste Segregation Protocol

Proper segregation is the single most effective way to reduce disposal costs and safety risks. Use the following decision logic to determine the correct waste container.

Diagram 1: Waste Stream Decision Matrix

WasteSegregation Start Waste Generation: 1-(3-Amino-4-fluorophenyl)ethanol StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves, wipes) StateCheck->Solid Liquid Liquid Waste (Mother liquor, reaction mixture) StateCheck->Liquid SolidBin Solid Hazardous Waste Bin Label: 'Halogenated Solids' Solid->SolidBin Place in double-bagged polyethylene container SolventCheck Does the mixture contain Halogenated Solvents (DCM, Chloroform)? Liquid->SolventCheck HaloStream HALOGENATED ORGANIC WASTE (Must be incinerated with scrubbing) SolventCheck->HaloStream Yes (or if pure compound) NonHaloStream NON-HALOGENATED WASTE (Only if <1% Halogen content - Verify with EHS) SolventCheck->NonHaloStream No (Rare case) NonHaloStream->HaloStream Preferred Default for Fluorinated Compounds

Caption: Decision tree for segregating fluorinated amine waste. Default to "Halogenated" streams to ensure regulatory compliance.

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Substance & Contaminated Debris)
  • Containment: Collect pure solid waste in a sealable polyethylene (HDPE) jar or wide-mouth bottle. Do not use metal containers due to potential corrosion over time.

  • Debris: Contaminated gloves, weigh boats, and paper towels must be double-bagged in clear hazardous waste bags (2-mil thickness minimum).

  • Labeling: Affix a hazardous waste label. Explicitly write:

    • Chemical Name: 1-(3-Amino-4-fluorophenyl)ethanol[1]

    • Constituents: 100% (or specific %)

    • Hazard Checkbox: Toxic, Irritant

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers.

B. Liquid Waste (Solutions & Reaction Mixtures)
  • Compatibility Check: Ensure the receiving waste carboy does not contain strong acids (e.g., Nitric Acid, Sulfuric Acid). The amine group can react exothermically.

  • Selection: Use the Halogenated Solvent carboy (typically yellow-coded in many labs).

    • Why? Even if dissolved in methanol (non-halogenated), the fluorine atom on the phenyl ring requires the waste to be treated as halogenated during incineration to capture HF gas [1].

  • Transfer: Use a funnel to prevent spills. Rinse the original vessel with a small amount of compatible solvent (e.g., acetone) and add rinsate to the waste carboy.

  • Closure: Cap the carboy immediately after use. Do not leave funnels in open carboys.

Emergency Response: Spill Cleanup

In the event of a spill, rapid containment is necessary to prevent spread and exposure.[2]

Diagram 2: Spill Response Workflow

SpillResponse Alert 1. ALERT & SECURE Notify personnel, isolate area PPE 2. DON PPE Nitrile gloves (double), Goggles, Lab coat, N95 (if dust) Alert->PPE Contain 3. CONTAIN Circle spill with absorbent socks or vermiculite PPE->Contain Absorb 4. ABSORB/NEUTRALIZE Cover liquid with sand/vermiculite. Do not use combustible sawdust. Contain->Absorb Collect 5. COLLECT Scoop into hazardous waste pail. Label 'Spill Debris'. Absorb->Collect Clean 6. DECONTAMINATE Wash surface with soap & water. Test pH if acid involved. Collect->Clean

Caption: Operational workflow for managing minor laboratory spills of 1-(3-Amino-4-fluorophenyl)ethanol.

Regulatory Compliance & Classification

US EPA (RCRA) Considerations

While 1-(3-Amino-4-fluorophenyl)ethanol is not explicitly listed on the P-list or U-list, it falls under the "General Duty Clause" and must be characterized based on its properties.

  • Waste Code: If the waste solution contains spent halogenated solvents (e.g., Methylene Chloride), apply code F002 [2].[3][4]

  • Characteristic: If the waste exhibits toxicity (via TCLP) or ignitability (flash point <60°C if in solvent), apply D001 (Ignitable) or relevant D-codes .

  • Best Practice: Classify as Non-Regulated Hazardous Waste (unless mixed with listed solvents) but manage strictly via the Halogenated stream to satisfy incineration requirements for fluorinated organics [3].

European Waste Catalogue (EWC)
  • Code: 07 05 04* (other organic solvents, washing liquids and mother liquors) or 16 05 06* (laboratory chemicals consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References

  • Sigma-Aldrich. Safety Data Sheet: 1-(3-Amino-4-fluorophenyl)ethanol. Retrieved from (Search CAS 701-42-8).

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from .

  • BenchChem. Essential Procedures for the Safe Disposal of Fluorinated Anilines. Retrieved from .

  • PubChem. Compound Summary: 1-(3-Aminophenyl)ethanol (Analogous Hazard Data). Retrieved from .

Sources

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